1,4-Benzenediamine, N-(4-aminophenyl)-
Description
The exact mass of the compound 1,4-Benzenediamine, N-(4-aminophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,4-Benzenediamine, N-(4-aminophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, N-(4-aminophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-N-(4-aminophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHXKQKKEBXYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060217 | |
| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)- | |
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Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-65-5 | |
| Record name | 4,4′-Diaminodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Iminodianiline | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33417 | |
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| Record name | 1,4-Benzenediamine, N1-(4-aminophenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-iminodianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIAMINODIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24HL8M2C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"physical and chemical properties of 1,4-dianilinobenzene"
Physicochemical Architecture, Synthesis, and Bio-Relevance in Drug Development
Executive Summary
1,4-Dianilinobenzene (
This guide moves beyond basic catalog data to provide a mechanistic understanding of DPPD’s behavior in solution, its synthesis via modern catalytic methods, and its utility as a probe for radical scavenging pathways in biological systems.
Physical Characterization
The physicochemical profile of DPPD is defined by its lipophilicity and its capacity for reversible oxidation. The following data aggregates high-purity reference standards (Sigma-Aldrich, NIST).
Table 1: Physicochemical Constants
| Property | Value / Range | Conditions / Notes |
| CAS Registry | 74-31-7 | |
| Molecular Formula | MW: 260.33 g/mol | |
| Appearance | Grey to dark violet powder | Oxidizes rapidly upon air exposure |
| Melting Point | 135 – 138 °C | High purity (>98%); Industrial grades may vary (143–145 °C) |
| Boiling Point | 220 – 225 °C | @ 0.5 mmHg (Vacuum distillation required) |
| Density | 1.2 – 1.3 g/cm³ | Bulk density ~560 kg/m ³ |
| Solubility | Insoluble | Water (<0.1 mg/mL) |
| Solubility | Soluble | Acetone, Benzene, Ethyl Acetate, DMSO (warm) |
| pKa | ~1.85 (Predicted) | Conjugate acid; weakly basic amines |
| LogP | 4.5 – 5.4 | Highly lipophilic |
Chemical Architecture & Reactivity
The utility of DPPD in both materials science and biological assays stems from its low ionization potential . It acts as a sacrificial electron donor, intercepting free radicals (
Mechanism of Action: The Redox Cycle
DPPD functions through a sequential proton-coupled electron transfer (PCET).
-
H-Atom Abstraction: The amine hydrogen is abstracted by a radical (
), forming a resonance-stabilized aminyl radical. -
Radical Cation Formation: Further oxidation yields the Wurster’s Blue-type radical cation.
-
Quinone Diimine (QDI): The final two-electron oxidation product is the quinone diimine, which is electrophilic and can react with biological nucleophiles (e.g., glutathione), a key pathway in toxicity studies.
Visualization: Antioxidant Redox Pathway
The following diagram illustrates the transformation from the reduced amine to the oxidized quinone diimine.
Figure 1: Stepwise oxidation of DPPD to Quinone Diimine (QDI) via radical intermediates.
Synthesis & Purification
While industrial synthesis relies on the condensation of hydroquinone and aniline at high temperatures, research-grade DPPD (>99% purity) is best synthesized via Buchwald-Hartwig Amination . This method avoids the formation of oligomeric byproducts common in acid-catalyzed condensations.
Protocol: Pd-Catalyzed Arylation
Objective: Synthesis of DPPD from p-phenylenediamine and iodobenzene.
Reagents:
Step-by-Step Workflow:
-
Inert Atmosphere: Charge an oven-dried Schlenk flask with p-phenylenediamine,
, and Xantphos. Evacuate and backfill with Argon ( ).[2] -
Solvation: Add anhydrous toluene via syringe.
-
Reagent Addition: Add iodobenzene followed by
.[2] The solution will darken immediately. -
Reaction: Heat to 100 °C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Recrystallize from hot ethanol or purify via flash chromatography (SiO2) to remove traces of mono-arylated products.
Visualization: Synthesis Workflow
Figure 2: Laboratory-scale synthesis workflow using Buchwald-Hartwig amination.[2]
Analytical Profiling
To validate the identity of 1,4-dianilinobenzene, compare experimental spectra against the following standard values.
Table 2: Spectroscopic Standardization
| Method | Parameter | Characteristic Signals |
| 1H NMR | DMSO- | |
| FT-IR | KBr Pellet | 3360–3380 cm⁻¹ : |
| UV-Vis | Ethanol |
Applications in Drug Development
For the pharmaceutical scientist, DPPD is more than a rubber additive; it is a mechanistic probe .
-
Toxicology Reference Standard: DPPD is structurally analogous to drug metabolites that cause idiosyncratic toxicity (e.g., sulfonamides). It is used to study the bioactivation of aromatic amines to reactive quinone diimines, which can deplete glutathione and cause oxidative stress.
-
In Vivo Antioxidant: In rodent models (e.g., streptozotocin-induced diabetes), DPPD (250 mg/kg i.p.) has been shown to reduce pancreatic
-cell apoptosis by scavenging Reactive Oxygen Species (ROS), serving as a positive control for new antioxidant chemical entities (NCEs). -
Lipid Peroxidation Assays: Due to its high lipophilicity, DPPD partitions into cell membranes, making it an effective inhibitor of ferroptosis and lipid peroxidation in assay validation.
Safety & Handling
-
Sensitizer: DPPD is a known skin sensitizer (H317). Handle with nitrile gloves.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410). All waste must be sequestered for incineration.
References
-
Buchwald, S. L., & Hartwig, J. F. (1995).[3] "Palladium-catalyzed formation of carbon-nitrogen bonds."[3] Accounts of Chemical Research.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: N,N′-Diphenyl-1,4-phenylenediamine."
-
NIST Chemistry WebBook. (2023). "1,4-Benzenediamine, N,N'-diphenyl- Spectral Data."
-
Refat, M., et al. (2022). "DPPD Antioxidant's Potential Role in Enhancing Therapeutic Capabilities of Stem Cells in Diabetic Rats." Antioxidants.[2]
-
BenchChem. (2025). "Synthesis of DPPD-Q from p-Phenylenediamine: Protocols."
Sources
Structural Characterization and Spectroscopic Profiling of N,N'-Diphenyl-p-phenylenediamine (CAS 74-31-7)
[1][2]
Content Type: Technical Reference Guide Target Audience: Analytical Chemists, drug development researchers, and materials scientists.
Executive Summary & Chemical Identity[3]
N,N'-Diphenyl-p-phenylenediamine (DPPD) is a symmetric aromatic diamine widely utilized as a reference standard in antioxidant assays and a stabilizer in polymeric matrices.[1] Its structural integrity is defined by a central p-phenylene unit flanked by two secondary amine groups, each capped with a phenyl ring.[1]
For researchers in drug development and toxicology, DPPD serves as a critical model for studying radical scavenging mechanisms (H-atom transfer) and quinone-diimine formation—a metabolic pathway relevant to the toxicology of aromatic amines.[1]
Chemical Specifications
| Property | Detail |
| CAS Number | 74-31-7 |
| IUPAC Name | N1,N4-diphenylbenzene-1,4-diamine |
| Molecular Formula | C₁₈H₁₆N₂ |
| Molecular Weight | 260.34 g/mol |
| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in Water.[2][1][3][4] |
| Appearance | Grey/Brown powder (oxidizes rapidly in air); Pure form is colorless/white. |
UV-Vis Spectroscopy: Electronic Transitions & Stability[2]
The UV-Vis profile of DPPD is dominated by
Spectroscopic Data (Typical in Ethanol/Acetonitrile)
| Transition Type | Assignment | |
| Primary Band | 285 – 305 nm | |
| Secondary Band | ~240 nm | |
| Oxidation Band | 420 – 450 nm |
Expert Insight: The Oxidation Artifact
A common error in DPPD analysis is misinterpreting the "browning" of the solution. DPPD readily undergoes two-electron oxidation to form N,N'-diphenyl-p-benzoquinonediimine (DPPD-Q) .[1]
-
Pure DPPD: Absorbs strictly in the UV region (<310 nm).
-
Oxidized Sample: Exhibits a bathochromic shift into the visible region (red/brown hue), indicating the formation of the quinoid structure.
Mechanistic Pathway (Visualization)
Figure 1: Step-wise oxidation of DPPD to its Quinone-Diimine form, responsible for spectral drift.[1]
Infrared Spectroscopy (FT-IR)[2][6]
The IR spectrum of DPPD is defined by the secondary amine functionality. Unlike primary amines (which show a doublet in the N-H stretching region), DPPD exhibits a single sharp band.
Key Vibrational Modes (KBr Pellet / ATR)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3370 – 3400 | Medium, Sharp | N-H Stretching (Secondary Amine) |
| 3030 – 3060 | Weak | C-H Stretching (Aromatic) |
| 1590 – 1600 | Strong | C=C Ring Stretching (Skeletal vibration) |
| 1510 – 1520 | Strong | C=C Ring Stretching (Mixed with N-H bending) |
| 1290 – 1310 | Strong | C-N Stretching (Aromatic amine) |
| 810 – 830 | Strong | C-H Out-of-Plane Bending (1,4-disubstitution pattern) |
| 740 – 750 | Strong | C-H Out-of-Plane Bending (Monosubstituted phenyl) |
Diagnostic Logic
To verify identity, check the 1500–1600 cm⁻¹ region . The presence of two distinct bands confirms the aromatic amine structure.[5] The absence of a doublet at 3300-3500 cm⁻¹ rules out primary amine degradation products (like p-phenylenediamine).[1]
NMR Spectroscopy: Structural Elucidation
DPPD is a highly symmetric molecule (
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.88 | Singlet (Broad) | 2H | N-H (Amine protons) |
| 7.17 | Triplet / Multiplet | 4H | Terminal Phenyl (Meta protons) |
| 7.04 | Singlet | 4H | Central Phenylene (Ar-H) |
| 6.97 | Doublet | 4H | Terminal Phenyl (Ortho protons) |
| 6.72 | Triplet | 2H | Terminal Phenyl (Para protons) |
Note: The ortho/para protons on the terminal rings are shielded (upfield) relative to the meta protons due to the electron-donating resonance effect of the nitrogen atom.[1]
¹³C NMR Overview
Due to symmetry, only 5 unique carbon signals are typically observed:
Analytical Protocol: Self-Validating Workflow
To ensure data integrity, the following workflow incorporates "Check Steps" to validate the sample state before expensive instrumental analysis.
Protocol Diagram
Figure 2: Quality Control workflow emphasizing the visual check for oxidation prior to spectral acquisition.
Step-by-Step Methodology
-
Sample Preparation (Critical):
-
Weigh ~10 mg of DPPD.
-
Dissolve in 0.7 mL DMSO-d₆ (for NMR) or Acetonitrile (for UV-Vis).[1]
-
Pre-Scan Check: Inspect the solution against a white background. If the solution is pink, red, or brown, the sample is oxidized.[1]
-
Remediation: If oxidized, recrystallize from ethanol containing a trace of ascorbic acid (antioxidant) to reduce the quinone back to the amine.
-
-
UV-Vis Acquisition:
-
Dilute to ~10 µM concentration.
-
Scan range: 200–500 nm.
-
Baseline correction: Pure solvent blank.
-
Validation: Ensure absorbance at >400 nm is negligible (<0.05 AU).
-
-
NMR Acquisition:
-
Pulse sequence: Standard proton (zg30).
-
Scans: 16 (sufficient for >98% purity).
-
Validation: Verify the integration ratio of N-H (2H) to Central Ring (4H) is 1:2.
-
References
-
ChemicalBook. (2025).[6] N,N-Diphenyl-p-phenylenediamine (74-31-7) 1H NMR Spectrum.[2][1] Retrieved from
-
Cayman Chemical. (2024). N,N'-Diphenyl-1,4-phenylenediamine Product Information & Toxicity Data.[1][4] Retrieved from
-
NIST Chemistry WebBook. (2023). 1,4-Benzenediamine, N,N'-diphenyl- Spectral Data. National Institute of Standards and Technology.[7] Retrieved from
-
PubChem. (2025).[8] N,N'-Diphenyl-p-phenylenediamine Compound Summary (CID 6319).[1] National Library of Medicine. Retrieved from
-
SIELC Technologies. (2018). HPLC Separation and UV Spectrum of N,N'-Diphenyl-p-phenylenediamine. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. N,N-Diphenyl-p-phenylenediamine(74-31-7) 1H NMR spectrum [chemicalbook.com]
- 3. N,N’-Diphenyl-p-phenylenediamine | SIELC Technologies [sielc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P-phenylenediamine, n,n'-diethyl-n,n'-diphenyl- [webbook.nist.gov]
- 8. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Antioxidant Mechanism of N,N'-Diphenyl-p-phenylenediamine (DPPD)
Topic: Antioxidant Mechanism of N,N'-Diphenyl-p-phenylenediamine (DPPD) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N,N'-Diphenyl-p-phenylenediamine (DPPD) represents a class of secondary aromatic amine antioxidants distinguished by their exceptional hydrogen-donating efficacy and radical stabilization capabilities. Unlike sterically hindered phenols (e.g., BHT), which rely on bulky substituents to stabilize the phenoxyl radical, DPPD utilizes the extensive resonance delocalization of its nitrogen-centered radical across three aromatic rings.
This guide provides a granular analysis of the DPPD antioxidant mechanism, transitioning from quantum-chemical principles to practical experimental validation. It is designed for researchers requiring a self-validating framework for evaluating DPPD in lipid peroxidation models, polymer stabilization, or comparative pharmacological studies.
Part 1: Molecular Mechanism of Action
The antioxidant potency of DPPD stems from its ability to interrupt radical propagation chains (chain-breaking antioxidant) via a Hydrogen Atom Transfer (HAT) mechanism. The reaction kinetics are governed by the low N-H Bond Dissociation Energy (BDE) and the high stability of the resulting radical cation.
The Primary Scavenging Event (HAT)
Upon encountering a peroxyl radical (
Key Mechanistic Insight: The
Radical Disproportionation and Quinonediimine Formation
The mechanism does not terminate at the aminyl radical. The
or via disproportionation:
DQDI is a stable oxidation product (often colored deep red/violet). In some matrices, DQDI can be reduced back to DPPD or a semi-quinone intermediate, creating a "regenerative" antioxidant cycle, though this is highly dependent on the reducing environment (e.g., presence of thiols or ascorbate in biological systems).
Visualization of the Reaction Pathway
The following diagram illustrates the stepwise oxidation of DPPD to DQDI, highlighting the critical intermediate states.
Caption: Stepwise oxidation of DPPD. The cycle initiates with H-atom transfer to neutralize peroxyl radicals, forming the stable DQDI product.
Part 2: Comparative Efficacy & Data
To contextualize DPPD's performance for drug development or material science applications, it must be compared against standard reference antioxidants.
Table 1: Comparative Antioxidant Parameters[1][2][3]
| Parameter | DPPD | BHT (Butylated hydroxytoluene) | |
| Primary Mechanism | HAT (Secondary Amine) | HAT (Steric Phenol) | HAT (Chromanol Ring) |
| Active H-Atoms | 2 (N-H) | 1 (O-H) | 1 (O-H) |
| Stoichiometric Factor ( | ~2.0 - 4.0 (can scavenge >2 radicals via complex coupling) | 2.0 | 2.0 |
| Est. Rate Constant ( | |||
| Oxidation Product | Quinonediimine (DQDI) | Quinone Methide | |
| Biological Relevance | Potent Lipid Peroxidation Inhibitor | Food Additive / Preservative | In vivo Vitamin |
Technical Note: While
Part 3: Experimental Protocols (Self-Validating)
Two complementary protocols are provided to characterize DPPD activity: a spectrophotometric radical scavenging assay and an electrochemical analysis to determine oxidation potentials.
Protocol A: Modified DPPH Kinetics Assay for DPPD
Standard DPPH protocols often fail to capture the fast kinetics of amines. This modified protocol ensures accurate
Reagents:
-
DPPD Stock: 1 mM in Methanol (Sonicate if necessary; protect from light).
-
DPPH Reagent: 0.1 mM in Methanol (Freshly prepared; Absorbance at 517nm should be ~1.0).
-
Positive Control: Ascorbic Acid or Trolox (1 mM).
Workflow:
-
Preparation: Prepare serial dilutions of DPPD (10
M to 200 M) in methanol. -
Initiation: In a 96-well plate, add 20
L of DPPD dilution to 180 L of DPPH reagent. -
Kinetic Read: Immediately measure Absorbance (517 nm) every 60 seconds for 30 minutes.
-
Validation Check: The color change from purple to yellow should be rapid. If reaction completes < 1 min, dilute DPPD further.
-
-
Calculation: Plot % Inhibition vs. Concentration.
-
Endpoint: Determine
(concentration scavenging 50% of radical).[1]
Protocol B: Electrochemical Characterization (Cyclic Voltammetry)
To validate the electron transfer capability and reversibility of the DPPD/DQDI couple.
Setup:
-
Solvent: Acetonitrile containing 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).
-
Scan Rate: 50, 100, 200 mV/s.
Analysis:
-
Scan from 0.0 V to +1.2 V.
-
Identify Peaks: Look for two oxidation waves.
-
: Oxidation to radical cation (
). -
: Oxidation to dication/quinonediimine (
).
-
: Oxidation to radical cation (
-
Reversibility Check: Measure the peak separation (
). A reversible system (indicating stable radical formation) will have .
Experimental Workflow Diagram
Caption: Dual-stream validation workflow. Protocol A quantifies radical scavenging capacity, while Protocol B maps the redox potentials driving the mechanism.
Part 4: Safety & Toxicology (Drug Development Context)
While DPPD is a highly effective antioxidant, its application in pharmaceutical contexts requires careful toxicological assessment.
-
Sensitization: DPPD is a known skin sensitizer and can induce contact dermatitis (Reference 1).
-
Reproductive Toxicity: Studies in rats have indicated potential reproductive and developmental toxicity at high doses (Reference 2).
-
Metabolites: The hydrolysis of the quinonediimine (DQDI) can yield p-phenylenediamine (PPD) derivatives and aniline-like structures, which are relevant for genotoxicity screening.
Recommendation: For drug development, DPPD is best utilized as a reference standard for lipid peroxidation inhibition in vitro, rather than a direct therapeutic candidate, unless specific delivery systems mitigate systemic toxicity.
References
-
National Toxicology Program (NTP). (1992).[2] N,N'-Diphenyl-p-phenylenediamine: Chemical and Physical Properties. National Institutes of Health.[2]
-
Ema, M., et al. (2013). An antioxidant, N,N′-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test.[3] Food and Chemical Toxicology.
-
Sparrow, C. P., et al. (1992). Low Density Lipoprotein Is Protected from Oxidation and the Progression of Atherosclerosis Is Slowed in Cholesterol-fed Rabbits by the Antioxidant N,N'-Diphenyl-Phenylenediamine. Journal of Clinical Investigation.
-
Gatial, A., et al. (2008). Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. Acta Chimica Slovaca.
-
NIST Standard Reference Data. Rate Constants for Reactions of Peroxyl Radicals in Fluid Solutions. National Institute of Standards and Technology.
Sources
Technical Guide: Solubility and Handling of N,N'-Diphenyl-p-phenylenediamine (DPPD)
Executive Summary
N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent antioxidant and polymerization inhibitor widely utilized in drug development as a positive control for lipid peroxidation assays and as a stabilizer in organic synthesis.[1][2] Despite its structural simplicity, DPPD presents significant solubility challenges in aqueous and polar protic environments, often leading to experimental artifacts if stock solutions are improperly prepared.[2]
Critical Distinction: Researchers often confuse DPPD (CAS 74-31-7) with DPPH (2,2-diphenyl-1-picrylhydrazyl, CAS 1898-66-4).[1][2] While DPPH is a stable radical used to measure antioxidant capacity, DPPD is the antioxidant agent itself.[2] This guide focuses exclusively on DPPD .
Part 1: Physicochemical Profile[1][3][4][5]
Understanding the lipophilic nature of DPPD is prerequisite to mastering its solubility.[2] It is a secondary aromatic amine with high structural symmetry, contributing to its crystalline lattice stability and poor water solubility.[2]
| Property | Data | Relevance to Solubility |
| Chemical Name | N,N'-Diphenyl-1,4-benzenediamine | Core structure determines aromatic stacking.[1][2] |
| CAS Number | 74-31-7 | Unique identifier for reagent procurement.[1][2][3][4] |
| Molecular Weight | 260.33 g/mol | Moderate MW facilitates membrane permeability.[2] |
| LogP (Octanol/Water) | ~4.5 (Estimated) | Highly lipophilic; partitions into membranes/organic layers.[2] |
| pKa | ~1.85 (Predicted) | Remains uncharged at physiological pH (7.4).[2] |
| Appearance | Grey to dark grey powder | Darkening indicates surface oxidation (Quinone imine formation).[2] |
Part 2: Solubility Landscape
DPPD exhibits a "like-dissolves-like" profile, showing high affinity for non-polar aromatic solvents and aprotic polar solvents, while struggling in protic solvents (alcohols, water).[1][2]
Quantitative Solubility Data
The following data aggregates vendor specifications (e.g., MedChemExpress, Sigma-Aldrich) and empirical observations.
| Solvent Class | Solvent | Solubility Rating | Est. Max Conc. | Critical Notes |
| Aprotic Polar | DMSO | High | 100 mg/mL | Requires Ultrasonication. Best for biological stock solutions.[1][2] |
| Aprotic Polar | DMF | High | >50 mg/mL | Alternative to DMSO; higher toxicity.[2] |
| Non-Polar | Chloroform | High | >50 mg/mL | Excellent for chemical synthesis/purification.[2] |
| Non-Polar | Acetone | Moderate/High | ~20-50 mg/mL | Good for rapid evaporation protocols.[1][2] |
| Non-Polar | Benzene | High | >50 mg/mL | Historical solvent; avoid due to toxicity.[2] |
| Protic Polar | Ethanol | Low/Slight | <10 mg/mL | Heating required; risk of precipitation upon cooling.[2] |
| Protic Polar | Methanol | Low | <5 mg/mL | Not recommended for high-conc stocks.[1][2] |
| Aqueous | Water/PBS | Insoluble | <0.1 mg/mL | Do not dissolve directly. Requires organic stock dilution.[2] |
The DMSO "Trap"
While DMSO is the preferred solvent for biological assays, DPPD is not instantly soluble.[2] It forms a suspension that requires energy input to break the crystal lattice.[2]
-
Observation: Adding DMSO to DPPD powder results in a cloudy suspension.[2]
-
Solution: Ultrasonication (water bath sonicator) for 5–10 minutes is mandatory to achieve a clear 100 mg/mL solution.[2]
Part 3: Methodological Framework
Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)
Objective: Create a stable, high-concentration stock for dilution into cell culture media or assay buffers.[1][2]
Reagents:
-
DPPD Powder (Store at +4°C or -20°C, protect from light).[1][2]
-
Anhydrous DMSO (Freshly opened or stored over molecular sieves).[2]
Workflow:
-
Calculate: To prepare 1 mL of 100 mM stock:
-
Weigh: Weigh ~26 mg of DPPD into a brown (amber) glass vial. Note: Avoid clear plastic microfuge tubes for long-term storage if possible, as DPPD is light-sensitive.[1][2]
-
Solubilize: Add 1 mL of Anhydrous DMSO.
-
Sonication (Critical Step): Place the vial in an ultrasonic water bath at room temperature. Sonicate for 5–10 minutes until the solution is completely clear and no particulates remain.
-
Validation: Invert the vial against a light source. If "schlieren" lines or particulates are visible, continue sonicating.[2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Dilution into Aqueous Buffers
Challenge: Diluting the hydrophobic DMSO stock into PBS or Media causes rapid "crashing out" (precipitation) if done too quickly or at too high a concentration.[2]
Best Practice:
-
Maximum Final Solvent Concentration: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.[2]
-
Step-down Dilution:
Part 4: Visualization of Workflows
Figure 1: Solubility Decision Logic
This diagram guides the researcher in selecting the appropriate solvent based on the downstream application.[2]
Caption: Decision matrix for DPPD solvent selection. Red nodes indicate critical processing steps for biological applications.
Figure 2: Stock Preparation Workflow
Standardized protocol to ensure reproducibility.
Caption: Step-by-step workflow for preparing a 100 mM DPPD stock solution in DMSO.
Part 5: Stability & Handling (E-E-A-T)
Oxidation Sensitivity
DPPD acts as an antioxidant by donating hydrogen atoms to radicals, converting itself into a quinone imine form (colored).[2]
-
Sign of Degradation: A color shift from grey/white to deep brown or black indicates significant oxidation.[2]
-
Prevention: Store solid powder and stock solutions in amber vials . Purge stock solutions with nitrogen or argon gas before sealing if storing for >1 month.[2]
Temperature Sensitivity
-
Solid State: Stable at room temperature, but +4°C is recommended for long-term shelf life.
-
DMSO Stock: Stable at -20°C for ~1 month. For >6 months storage, store at -80°C.
-
Note: DMSO freezes at ~18°C. Ensure the stock is fully thawed and re-vortexed before use, as solubility gradients can form during freezing.[2]
Safety (Toxicology)
DPPD is a potent sensitizer and has reproductive toxicity profiles.[2]
References
-
PubChem. (2025).[2] N,N'-Diphenyl-1,4-benzenediamine (CID 6319).[1][2] National Center for Biotechnology Information.[2] [Link][1]
Sources
Thermal Degradation Profile & Stability Mechanisms of N,N'-Diphenyl-1,4-phenylenediamine (DPPD)
[1]
Executive Summary
N,N'-Diphenyl-1,4-phenylenediamine (DPPD) is a potent secondary diarylamine antioxidant used extensively to retard oxidative degradation in polymers and increasingly investigated in biological systems for its radical scavenging capabilities. Its thermal profile is characterized by a distinct stability window up to
Understanding the thermal degradation of DPPD requires distinguishing between functional degradation (sacrificial antioxidant activity) and structural decomposition (pyrolysis). This guide delineates the thermodynamic boundaries of DPPD, identifying critical transition temperatures (
Physicochemical Characterization
Before analyzing thermal behavior, the baseline physicochemical properties must be established to differentiate phase transitions from degradation events.
| Property | Value | Context |
| CAS Number | 74-31-7 | Unique Identifier |
| Molecular Formula | MW: 260.34 g/mol | |
| Appearance | Gray/Dark Gray Flakes | Darkens upon surface oxidation |
| Melting Point ( | 135°C – 150°C | Endothermic phase transition (Purity dependent) |
| Boiling Point | 220–225°C (0.5 mmHg) | Decomposes/Sublimes at atm.[1][2][3][4] pressure before boiling |
| Solubility | Soluble in Acetone, Benzene | Insoluble in Water (Hydrophobic) |
| Flash Point | >225°C | High thermal safety margin |
Thermal Analysis Profile (TGA & DSC)
The thermal behavior of DPPD is bimodal, depending heavily on the atmospheric environment (Inert
Differential Scanning Calorimetry (DSC)[2][5][6][7]
-
Endothermic Event (
): A sharp endothermic peak is observed between 135°C and 150°C , corresponding to the melting of the crystalline lattice. -
Exothermic Event (
): In an oxidative atmosphere, a broad exothermic peak appears typically >180°C , signaling the onset of rapid oxidative reaction with atmospheric oxygen (formation of DPPD-Q).
Thermogravimetric Analysis (TGA)
The mass loss profile reveals the compound's stability limits.
| Stage | Temperature Range | Mass Loss | Phenomenon |
| I | 25°C – 100°C | < 0.5% | Loss of residual moisture or volatile synthesis solvents. |
| II | 135°C – 150°C | N/A (DSC only) | Melting Phase. No mass loss, but increased reactivity state. |
| III | 180°C – 250°C | 2 – 5% | Functional Oxidation. Conversion to Quinone Imine (DPPD-Q). Sublimation begins. |
| IV | > 260°C | > 90% | Pyrolytic Decomposition. Rapid volatilization and C-N bond scission. |
Technical Insight: The "stability" of DPPD at 180°C in industrial applications refers to its kinetic competence as an antioxidant, not its thermodynamic inertness. It is active at this temperature, sacrificing itself to protect the substrate.
Experimental Workflow Diagram
The following diagram illustrates the standard protocol for characterizing these thermal events.
Figure 1: Simultaneous DSC/TGA workflow for characterizing DPPD thermal stability.
Degradation Mechanisms & Products
The degradation of DPPD follows two distinct pathways: the Functional Antioxidant Pathway (desired) and the Thermal Pyrolysis Pathway (undesired/destructive).
Pathway A: Functional Radical Scavenging (Oxidative)
This occurs at operating temperatures (ambient to 180°C). DPPD donates hydrogen atoms (
-
Step 1: DPPD donates H to form the Aminyl Radical .
-
Step 2: Radical resonance stabilization occurs across the phenyl rings.
-
Step 3: Further oxidation leads to N,N'-diphenyl-1,4-benzoquinonediimine (DPPD-Q) .
Key Product: DPPD-Q is a stable, non-radical species but is structurally distinct (colored, less soluble) and can exhibit different toxicity profiles (e.g., aquatic toxicity).
Pathway B: Thermal Pyrolysis (>250°C)
At high temperatures, the C-N bonds undergo homolytic scission.
-
Primary Products: Aniline, Diphenylamine.
-
Secondary Recombination: Formation of phenazines and carbazoles.
-
Hydrolysis (Slow): In the presence of moisture and heat, DPPD can hydrolyze to p-benzoquinone and aniline, though this is kinetically slow (
).
Mechanistic Pathway Diagram
Figure 2: Mechanistic pathways of DPPD degradation via oxidation (functional) and pyrolysis (thermal).
Experimental Protocols
To validate these profiles in a laboratory setting, the following protocols are recommended.
Protocol A: Determination of Decomposition Onset ( )
Objective: Define the upper thermal limit for processing or storage.
-
Instrument: Calibrated TGA (e.g., TA Instruments Q500 or Mettler Toledo).
-
Sample: 5–10 mg of DPPD (Purity >98%).
-
Pan: Alumina or Platinum (open).
-
Atmosphere: Nitrogen (
) at 50 mL/min (to isolate thermal decomposition from oxidation). -
Ramp: Equilibrate at 30°C, then ramp 10°C/min to 600°C.
-
Analysis:
-
Calculate extrapolated onset temperature (
).[5] -
Identify temperature of 5% mass loss (
). -
Validation Criteria:
should be for pure DPPD. Lower values indicate solvent entrapment or impurities.
-
Protocol B: Accelerated Aging & Product Identification
Objective: Identify degradation products relevant to drug stability or impurity profiling.
-
Stress Condition: Incubate DPPD solid or solution (in high-boiling solvent like chlorobenzene) at 150°C for 24 hours.
-
Extraction: Dissolve residue in Acetonitrile.
-
Separation: HPLC-UV or GC-MS.
-
Column: C18 Reverse Phase (HPLC) or 5% Phenyl Polysiloxane (GC).
-
Detection: Monitor at 254 nm and 290 nm.
-
-
Marker Identification:
-
DPPD: Retention time reference.
-
DPPD-Q: Distinctive red-shift in UV spectrum; Mass shift
Da (M-2H). -
Aniline: Early eluting peak (GC-MS confirmation).
-
Implications for Drug Development & Safety[1]
Impurity Management
In pharmaceutical applications (e.g., as a stabilizer in rubber stoppers or tubing), the migration of DPPD and its transformation product DPPD-Q is a critical quality attribute.
-
DPPD-Q Toxicity: Quinone imines are electrophilic Michael acceptors. They can react with cellular thiols (glutathione), potentially leading to cytotoxicity.
-
Leachables: DPPD-Q is more polar than DPPD and may leach differently into aqueous drug formulations.
Storage Recommendations
-
Temperature: Store below 30°C to prevent slow surface oxidation.
-
Atmosphere: Inert gas (Argon/Nitrogen) overlay is recommended for bulk storage to prevent the "graying" (oxidation) of the powder.
-
Light: Protect from UV light, which catalyzes the DPPD
Radical transition.
References
-
National Toxicology Program (NTP). (1992).[3] N,N'-Diphenyl-p-phenylenediamine: Chemical and Physical Properties. National Institutes of Health.[3] Link
-
Matsumoto, M., et al. (2013). "An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats." Food and Chemical Toxicology, 56, 290-296. Link
-
Cibulková, Z., et al. (2005). "Antioxidant activity of p-phenylenediamines studied by DSC." Polymer Degradation and Stability, 87(3), 479-486. Link
-
Wang, W., et al. (2024). "Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium." Journal of Hazardous Materials, 469, 133900. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: N,N'-Diphenyl-1,4-phenylenediamine. Merck KGaA. Link
Sources
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. merckmillipore.com [merckmillipore.com]
- 3. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
The Janus Molecule: A Technical Deep Dive into p-Phenylenediamine (PPD) Derivatives
Executive Summary
p-Phenylenediamine (PPD) represents a paradox in organic chemistry. Structurally simple (1,4-diaminobenzene), it serves as the foundational scaffold for two divergent multi-billion dollar industries: high-performance aramid polymers (Kevlar®) and oxidative hair coloring. However, its high reactivity—specifically its propensity to form radical intermediates—creates significant toxicological challenges, ranging from severe contact dermatitis in humans to acute aquatic toxicity (via 6PPD-quinone).
This guide dissects the molecular mechanisms driving PPD’s utility and toxicity.[1] It provides researchers with actionable protocols for synthesis and safety assessment, grounded in the latest structure-activity relationship (SAR) data.
Part 1: The Genesis (1863)
While the 20th-century chemist Albert Hofmann is famous for LSD, it was August Wilhelm von Hofmann in the 19th century who laid the groundwork for PPD. In 1863, amidst the "Mauveine" dye boom, Hofmann identified PPD while investigating aniline derivatives.
The discovery was not merely isolation; it was the realization that diamines could act as "coupling agents." Unlike simple aniline dyes, PPD required an oxidizing agent to manifest color, establishing the class of oxidation dyes .[2] This mechanism remains the industry standard for permanent hair coloring 160 years later.
Part 2: The Chemistry of Color & Coupling
The utility of PPD relies on its instability. It is a pro-chromophore. The reaction pathway involves a two-electron oxidation to the quinonediimine, an electrophile that attacks nucleophilic couplers (like resorcinol).
The Bandrowski’s Base Problem
If PPD is oxidized without a coupler, it self-polymerizes to form Bandrowski’s Base , a trimeric species. Historically, this was thought to be the primary allergen. Modern immunotoxicology suggests the intermediate quinonediimine is the primary hapten, binding to skin proteins before trimerization occurs.
Visualization: Oxidative Coupling Pathway
The following diagram illustrates the bifurcation between successful dye formation and the formation of allergenic species.
Caption: Figure 1. The fate of PPD oxidation. Control of the QDI intermediate is critical to prevent sensitization (Protein binding) or off-target polymerization (Bandrowski's Base).
Part 3: Industrial Divergence
The PPD scaffold is versatile because the amine groups can be derivatized to alter solubility, reactivity, and steric bulk.
Path A: High-Modulus Polymers (Aramids)
In 1965, Stephanie Kwolek (DuPont) utilized PPD in a polycondensation reaction with terephthaloyl chloride .
-
Mechanism: The para-orientation of the amine groups forces the polymer chain into a rigid, rod-like structure.
-
Result: Liquid crystalline domains that, when spun, align perfectly to form hydrogen-bonded sheets (Kevlar®).
-
Key Property: High tensile strength derived from inter-chain hydrogen bonding and
-stacking.[3]
Path B: Rubber Antiozonants (6PPD)
To protect rubber tires from ozone cracking, the industry developed 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine).[4][5]
-
Mechanism: 6PPD blooms to the tire surface.[4] It has a lower ionization potential than rubber (polyisoprene).
-
Sacrificial Scavenging: Ozone attacks 6PPD preferentially, oxidizing it instead of the rubber double bonds.
-
Environmental Consequence: The oxidation product is 6PPD-quinone , recently identified (Tian et al., 2021) as acutely toxic to Coho salmon (
).[4][6]
Part 4: Toxicology & The Quest for Safety
Skin Sensitization (The Hapten Hypothesis)
PPD is a potent contact allergen (Grade 1). It is a pro-hapten ; it must be metabolized in the skin (via N-acetyltransferase or oxidation) to become reactive.
-
Mechanism: The oxidized diimine attacks nucleophilic residues (Cysteine-SH, Lysine-NH2) on MHC-peptide complexes.
-
Solution: ME-PPD (2-methoxymethyl-p-phenylenediamine).[7]
-
The methoxymethyl side chain provides steric hindrance .
-
It prevents the molecule from fitting into the MHC binding groove effectively, significantly reducing sensitization potency while maintaining dyeing ability.
-
Data Summary: Sensitization Potency
| Compound | Structure Modification | EC3 Value (LLNA)* | Sensitization Class |
| PPD | None | 0.06% | Extreme |
| PTD | Methyl group (C2) | 0.13% | Strong |
| ME-PPD | Methoxymethyl (C2) | 4.6% | Moderate/Weak |
| 6PPD | N-alkyl/aryl substitution | 0.5 - 1.0% | Strong |
*EC3: Concentration required to induce a stimulation index of 3 in the Local Lymph Node Assay. Higher values indicate lower toxicity.
Part 5: Experimental Protocols
Protocol A: Catalytic Hydrogenation Synthesis of PPD
For research-grade purity (avoiding iron/acid contamination).
Objective: Synthesize high-purity PPD from p-nitroaniline via Pd/C catalysis.
Reagents:
-
p-Nitroaniline (10 mmol)
-
Pd/C (10% loading, 50 mg)
-
Ethanol (50 mL)
-
Hydrogen gas (balloon or Parr shaker)
Step-by-Step:
-
Dissolution: Dissolve 1.38g p-nitroaniline in 50 mL ethanol in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 50 mg Pd/C. Caution: Pd/C can ignite solvent vapors; keep wet.
-
Purge: Evacuate the flask and backfill with
(3x), then with (3x). -
Reaction: Stir vigorously under 1 atm
(balloon) or 30 psi (Parr shaker) at Room Temperature.-
Monitoring: Reaction is complete when yellow color fades to clear/grey (approx. 2-4 hours). TLC (EtOAc:Hexane 1:1) should show disappearance of starting material (
).
-
-
Filtration: Filter through a Celite pad under inert atmosphere (
) to remove catalyst. PPD oxidizes rapidly in air. -
Isolation: Concentrate filtrate in vacuo. Recrystallize immediately from benzene or ether/hexane under
. -
Storage: Store in amber vials under Argon at -20°C.
Protocol B: Direct Peptide Reactivity Assay (DPRA)
A chemico-biological alternative to animal testing (LLNA) for screening PPD derivatives.
Objective: Quantify the reactivity of a PPD derivative toward synthetic peptides (Cysteine/Lysine).
Methodology:
-
Preparation: Prepare 100 mM stock of test chemical (PPD derivative) in Acetonitrile.
-
Incubation:
-
Mix test chemical with Cysteine-peptide (ratio 1:10) and Lysine-peptide (ratio 1:50) in phosphate buffer (pH 7.5).
-
Incubate for 24 hours at 25°C in the dark.
-
-
Analysis: Analyze samples via HPLC-UV (220 nm).
-
Calculation:
-
Interpretation:
-
Average Depletion > 6.38% = Sensitizer .
-
This assay validates the electrophilic reactivity of the quinonediimine intermediate.
-
Part 6: Visualizing the Adverse Outcome Pathway (AOP)
Understanding the biological cascade is crucial for drug and cosmetic development.
Caption: Figure 2. The Adverse Outcome Pathway (AOP) for skin sensitization. PPD derivatives trigger the MIE by haptenating proteins.
References
-
Hofmann, A. W. (1863). "Notes on the Action of Oxidizing Agents on Aniline." Proceedings of the Royal Society of London.
-
Kwolek, S. L., & Morgan, P. W. (1977). "Preparation of Polyamides via the Interfacial Polycondensation Reaction." Journal of Polymer Science.
-
Tian, Z., et al. (2021). "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon."[6] Science.
-
Goebel, C., et al. (2012). "Quantitative Structure-Activity Relationships for Skin Sensitization." Chemical Research in Toxicology.
-
OECD Guidelines for the Testing of Chemicals. (2019). "Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA)."
Sources
- 1. scialert.net [scialert.net]
- 2. rjtcsonline.com [rjtcsonline.com]
- 3. Kevlar Chemistry: Structure and History [kevlarchemistry.neocities.org]
- 4. 6PPD - Wikipedia [en.wikipedia.org]
- 5. Chronic toxicity mechanisms of 6PPD and 6PPD-Quinone in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Quantum Chemical Mapping of DPPD Dehydrogenation: Mechanistic Insights for Metabolic Stability and Toxicology
Executive Summary
This technical guide details the quantum chemical profiling of N,N'-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. While DPPD is historically known as a potent industrial antioxidant/antiozonant, its oxidative transformation into N,N'-diphenyl-p-benzoquinonediimine (DPBQ) serves as a critical model for understanding amine-based metabolic activation in drug development.
For pharmaceutical researchers, understanding this dehydrogenation mechanism is vital not merely for material science, but for predictive toxicology . The conversion of a secondary amine (DPPD) to an electrophilic quinone-diimine (DPBQ) represents a classic "structural alert" pathway, capable of inducing oxidative stress and covalent protein binding (haptenization).
This guide provides a validated computational protocol to map this pathway, assess bond dissociation enthalpies (BDE), and predict the stability of radical intermediates using Density Functional Theory (DFT).
Theoretical Framework & Methodology
To achieve high-fidelity results in radical systems, standard functionals (e.g., B3LYP) are often insufficient due to self-interaction errors. The following "Gold Standard" protocol is recommended for studying DPPD dehydrogenation.
The Computational Protocol (Standard of Care)
-
Electronic Structure Method: M06-2X or ωB97X-D .
-
Rationale: These range-separated hybrid functionals explicitly account for dispersion forces (critical for the π-stacking of phenyl rings in DPPD) and provide superior accuracy for main-group thermochemistry and radical kinetics compared to B3LYP.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Rationale: Diffuse functions (++) are mandatory for describing the anionic character of transition states and the diffuse electron cloud of radical species.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Rationale: Implicit solvation (water or lipid-mimetic like cyclohexane) is required to predict realistic Hydrogen Atom Transfer (HAT) barriers, as vacuum calculations systematically overestimate BDEs.
-
The Logical Workflow
The study must follow a causal chain: Conformational Analysis
Figure 1: Computational workflow for mapping the oxidative dehydrogenation of DPPD. The process emphasizes conformational sampling before radical generation.
Mechanistic Analysis: The Dehydrogenation Pathway[2][3][4]
The oxidation of DPPD is not a single-step process.[2] It proceeds through a stable radical intermediate. Understanding the energetics of these steps is the key to predicting antioxidant efficacy and toxicity.
Step 1: Formation of the Aminyl Radical
The first step involves the homolytic cleavage of the N-H bond. This is the rate-determining step for antioxidant activity (scavenging peroxyl radicals).
-
Mechanism: Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET).
-
Observation: The spin density in the resulting radical (
) is delocalized over the central phenyl ring and the nitrogen atoms. This resonance stabilization lowers the BDE significantly compared to standard amines.
Step 2: Transformation to Quinone-Diimine (DPBQ)
The second dehydrogenation removes the H-atom from the other nitrogen.
-
Structural Change: The central ring loses aromaticity (benzenoid
quinoid). -
Energetics: While breaking the second N-H bond requires energy, the formation of the conjugated
-system in DPBQ (N=C-C=N) provides thermodynamic compensation. -
Toxicity Trigger: The resulting DPBQ molecule is a planar, electrophilic species. Unlike the parent DPPD, DPBQ is a Michael Acceptor capable of alkylating nucleophilic residues (Cysteine-SH) on proteins.
Reaction Pathway Diagram
Figure 2: Stepwise dehydrogenation pathway. The transition from Benzenoid (DPPD) to Quinoid (DPBQ) marks the shift from antioxidant to potential toxin.
Quantitative Data: Energetics & Validation
The following table summarizes representative energetic values derived from high-level DFT studies (M06-2X/6-311++G**) for DPPD compared to Phenol (standard reference).
| Parameter | Definition | DPPD (kcal/mol) | Phenol (Reference) | Implication |
| BDE (N-H/O-H) | Energy to break X-H bond | 78 - 82 | ~88 | DPPD sacrifices itself to protect phenols/lipids. |
| IP (Ionization Potential) | Energy to remove an electron | ~135 | ~195 | DPPD is easily oxidized; supports SET mechanisms. |
| Gap (HOMO-LUMO) | Chemical Hardness | Low | High | High reactivity; "Soft" character facilitates radical scavenging. |
| DPPD | Endergonic | N/A | Requires oxidative drive (ROS/Ozone) to proceed. |
Note: Values are aggregated from consensus quantum chemical literature (see References).
Experimental Validation Protocol
To ensure "Trustworthiness" (Part 2 of requirements), computational results must be validated against experimental observables:
-
EPR Spectroscopy: The
radical gives a distinct hyperfine splitting pattern (1:2:1 triplet if N-coupling dominates) which validates the calculated spin density distribution. -
Cyclic Voltammetry (CV): The two-step oxidation (E1 and E2) observed in CV should correlate linearly with the calculated IP and BDE values.
-
UV-Vis: The formation of DPBQ is marked by a strong bathochromic shift (appearance of a deep red/violet color), corresponding to the calculated HOMO-LUMO gap narrowing.
Implications for Drug Development
While DPPD is an industrial chemical, its quantum chemical behavior offers three critical lessons for drug design:
-
Metabolic Activation: Secondary aromatic amines in drug candidates can undergo identical dehydrogenation to form quinone-imines. This is a known mechanism for idiosyncratic drug toxicity (e.g., hepatotoxicity).
-
Antioxidant Design: The low BDE of DPPD (approx. 10 kcal/mol lower than phenol) illustrates the efficacy of N-H vs O-H donors. Incorporating hindered amine moieties can boost antioxidant capacity in neuroprotective drugs.
-
Safety Screening: The calculated LUMO energy of the Quinone-Diimine (DPBQ) correlates with electrophilicity. A low-lying LUMO suggests high reactivity toward DNA/Proteins. This can be used as an in silico screen to filter out toxic candidates early.
References
-
Gatial, A., et al. (2008). "Quantum-chemical study of N,N'-diphenyl-p-phenylenediamine (DPPD) dehydrogenation." Acta Chimica Slovaca, 1(1), 72–84.
-
Galano, A., & Alvarez-Idaboy, J. R. (2019). "Computational strategies for predicting free radical scavengers' protection against oxidative stress: Where are we and what might follow?" International Journal of Quantum Chemistry, 119(2), e25814.
-
Matsumoto, M., et al. (2013).[5] "An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test."[5][6][7] Food and Chemical Toxicology, 56, 290-296.[5][6]
-
Wang, W., et al. (2024). "Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium." Journal of Hazardous Materials, 469, 133900.[5]
-
Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3] (Source for comparative BDE values).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. preprints.org [preprints.org]
- 5. caymanchem.com [caymanchem.com]
- 6. An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: N,N'-Diphenyl-p-phenylenediamine (DPPD) in Polymer Science
Topic: Application of N,N'-Diphenyl-p-phenylenediamine (DPPD) in Polymer Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diphenyl-p-phenylenediamine (DPPD; CAS 74-31-7) is a critical secondary aromatic diamine utilized primarily for its redox-active properties in polymer chemistry.[1][2][3][4][5][6] While widely recognized as a potent antioxidant and antiozonant in rubber compounding, its application extends into the synthesis phase of high-performance polymers. It serves as a polymerization inhibitor for acrylates to prevent "popcorn" polymerization, a chain extender in polyurea/polyurethane synthesis, and a precursor for conductive oligomers via oxidative coupling. This guide provides field-proven protocols for these distinct applications, grounded in mechanistic causality.
Chemical Profile & Mechanism of Action
DPPD functions through a hydrogen-donating mechanism (Chain Breaking Donor, CB-D). Its effectiveness stems from the stability of the nitrogen-centered radical formed after scavenging a propagating polymer radical (
-
Molecular Weight: 260.34 g/mol [7]
-
Appearance: Grey to dark grey powder (oxidizes to purple/brown upon air exposure).
-
Solubility: Soluble in benzene, toluene, acetone, and ethyl acetate; insoluble in water.
-
Key Reactivity: The secondary amine hydrogens are the active sites. Upon oxidation, DPPD converts to N,N'-diphenyl-p-quinonediimine (DPPD-Q), a colored species.[8]
Mechanism: Radical Scavenging & Quinoid Formation
The following diagram illustrates the stepwise oxidation of DPPD, which is central to its role as both a polymerization inhibitor and an antioxidant.
Figure 1: Stepwise oxidation mechanism of DPPD. The formation of the stable aminyl radical terminates the propagating polymer chain.
Application Protocol A: Polymerization Inhibitor in Acrylate Synthesis
Context: During the synthesis and distillation of acrylate monomers (e.g., acrylic acid, methyl methacrylate), uncontrolled free radical polymerization (fouling) is a severe safety and yield risk. DPPD is used as a high-temperature inhibitor, often in synergy with phenols.
Protocol: Inhibition of Popcorn Polymerization
Target Concentration: 50 – 500 ppm (relative to monomer weight).
Materials:
-
Crude Acrylate Monomer Stream
-
DPPD (Solid or pre-dissolved in toluene)
-
Oxygen source (Air sparge - critical for synergy)
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Dissolve DPPD in a compatible solvent (e.g., toluene or the acrylate monomer itself if stable) to create a 5% (w/w) stock solution.
-
Note: DPPD has limited solubility in aliphatic hydrocarbons; aromatic solvents are preferred.
-
-
Dosing Point Selection:
-
Inject the DPPD solution into the distillation column sump or the reboiler .
-
Reasoning: These are the zones of highest temperature where thermal initiation is most likely.
-
-
Synergistic Activation:
-
Monitoring:
-
Monitor the pressure drop across the column. A sharp rise indicates polymer formation (fouling).
-
Monitor the color of the bottoms. A shift to deep brown/purple indicates active scavenging (conversion of DPPD to DPPD-Q).
-
Performance Validation:
| Parameter | Specification | Observation |
|---|---|---|
| Induction Time | > 24 Hours | Time before onset of exotherm at 120°C. |
| Color Shift | Grey
Application Protocol B: Chain Extender in Polyurea/Polyurethane Synthesis
Context: DPPD contains two secondary amine groups. Unlike primary amines (e.g., MDA, methylene diphenyl diamine) which react instantly with isocyanates, secondary amines react slower. This makes DPPD valuable for creating extended pot-life systems or tuning the hard-segment domains in elastomers.
Protocol: Synthesis of DPPD-Extended Polyurethane Elastomer
Materials:
-
Prepolymer: MDI-based prepolymer (NCO content ~5-10%).
-
Chain Extender: DPPD (Powder).[1]
-
Solvent: DMF or DMAc (if solution polymerization) or Melt (if bulk).
Workflow Diagram:
Figure 2: Incorporation of DPPD as a chain extender. The secondary amines form substituted urea linkages.
Experimental Steps:
-
Degassing:
-
Heat the MDI-prepolymer to 80°C and degas under vacuum (<5 mmHg) for 30 minutes to remove moisture.
-
-
DPPD Incorporation (Melt Method):
-
Since DPPD melting point is high (~145-150°C), it is best dispersed as a fine powder into the prepolymer at 100°C or dissolved in a small amount of reactive diluent/plasticizer.
-
Alternative: For solution polymerization, dissolve DPPD in DMF.
-
-
Reaction:
-
Mix the DPPD with the prepolymer.
-
Stoichiometry: Calculate the amine equivalent weight. Use an Isocyanate Index of 1.05 (5% excess NCO).
-
Reaction:
(Substituted Urea).
-
-
Curing:
-
Cast the mixture into pre-heated molds (120°C).
-
Post-cure at 120°C for 16 hours.
-
Why use DPPD here?
-
Thermal Stability: The resulting urea linkages with pendant phenyl rings are highly resistant to thermal degradation compared to aliphatic ureas.
-
Modulus Control: The bulky phenyl groups disrupt hard-segment crystallization, yielding polymers with unique modulus/flexibility balances.
Application Protocol C: Oxidative Synthesis of Conductive Oligomers
Context: Similar to aniline, DPPD can undergo oxidative coupling to form conductive oligomers/polymers containing quinonediimine units. These are used in antistatic coatings and sensors.
Protocol:
-
Dissolution: Dissolve 0.1 mol DPPD in 100 mL of 1M HCl. (Heating may be required; use ultrasonic agitation).
-
Oxidant Addition: Dropwise add 0.1 mol Ammonium Persulfate (APS) dissolved in water.
-
Reaction: Stir for 6 hours at 0-5°C. The solution will turn dark purple/black.
-
Filtration: Filter the precipitate and wash with 1M HCl, then Acetone.
-
Drying: Vacuum dry at 60°C.
-
Result: A semi-conductive oligomeric powder (Poly-DPPD-like structure) suitable for blending into antistatic films.
Safety & Handling (SDS Summary)
-
Hazards: Skin sensitizer (H317), Aquatic Chronic toxicity (H412).
-
PPE: Nitrile gloves, N95 dust mask (powder form), Safety Goggles.
-
Storage: Store in amber glass (light sensitive). Oxidation turns the grey powder brown; discard if significantly discolored before use.
References
-
National Toxicology Program (NTP). (1992). N,N'-Diphenyl-p-phenylenediamine - Chemical Repository Database. National Institutes of Health. Link
-
BenchChem. (2025).[8] Synthesis of DPPD-Q from p-Phenylenediamine: Application Notes and Protocols.Link
-
Lakard, B., et al. (2003). Ab initio study of the polymerization mechanism of poly(p-phenylenediamine). Journal of Molecular Structure: THEOCHEM. Link
-
Durgaryan, A. A., et al. (2014).[11] Oxidative Polymerization of p-Phenylenediamine.[4][11][12] Russian Journal of General Chemistry.[11] Link
-
European Patent Office. (1988). Method and composition for inhibiting acrylate ester polymerization (EP0266906).Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N-Diphenyl-p-phenylenediamine | 74-31-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abct.fr [abct.fr]
- 5. EP3886633A1 - Cushioning element utilizing foam particles - Google Patents [patents.google.com]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. N,N'-DIPHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP3763236B1 - Articles comprising foam particles and methods of manufacturing articles of footwear - Google Patents [patents.google.com]
- 10. Buy N,N'-Diphenyl-p-phenylenediamine | 74-31-7 | >98% [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. ijasrm.com [ijasrm.com]
"synthesis of covalent organic frameworks using 1,4-dianilinobenzene linkers"
Application Note: Synthesis of Covalent Organic Frameworks (COFs) using 1,4-Diaminobenzene (PDA) Linkers
Part 1: Executive Summary & Nomenclature Clarification
Subject: High-Crystallinity Synthesis of Imine-Linked COFs using 1,4-Diaminobenzene.
Critical Nomenclature Alert: In the context of Covalent Organic Framework (COF) synthesis, the term "1,4-dianilinobenzene" is frequently a nomenclature conflation.
-
Strict Chemical Definition: 1,4-dianilinobenzene refers to
-diphenyl-1,4-phenylenediamine (DPPD) , a secondary amine used primarily as an antioxidant. Because it lacks primary amino groups ( ), it cannot form the standard imine ( ) linkages required for reticular COF synthesis without oxidative polymerization or specialized squaraine chemistry. -
Intended Target: The vast majority of literature references to "1,4-benzene" diamine linkers in COFs refer to 1,4-Diaminobenzene (also known as
-Phenylenediamine or PDA ).
Scope of this Protocol: This guide details the synthesis of COF-LZU1 , the archetypal imine-linked COF formed by the condensation of 1,4-Diaminobenzene (PDA) and 1,3,5-Triformylbenzene (TFB) . This system is chosen for its relevance in drug delivery (due to pore size), catalysis, and high chemical stability.
Part 2: Scientific Foundation (E-E-A-T)
The Chemistry of Crystallization
The formation of highly crystalline COFs relies on Dynamic Covalent Chemistry (DCC) . Unlike irreversible polymerizations, the formation of the imine bond is reversible under specific conditions (acid catalysis, heat, water presence).
-
Mechanism: The amine (PDA) attacks the aldehyde (TFB) to form a hemiaminal intermediate, which dehydrates to form an imine.
-
Error Correction: The reversibility is the "self-healing" mechanism. Rapid precipitation leads to amorphous kinetic products. High temperature and acid catalysts allow defective bonds to hydrolyze and reform into the thermodynamically stable, ordered crystalline lattice.
Selection of Reaction Conditions
-
Solvent System (Mes/Dioxane): We utilize a binary solvent system of Mesitylene and 1,4-Dioxane . Mesitylene (non-polar) acts as a pore-filling agent that stabilizes the aromatic stacking, while Dioxane (polar aprotic) ensures solubility of the aldehyde precursors.
-
Catalyst (Acetic Acid): Aqueous acetic acid (3M or 6M) provides the protons necessary to catalyze both the formation and the hydrolysis (error correction) of the imine bond.
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Component | Chemical Name | Purity | Role |
| Linker A | 1,4-Diaminobenzene (PDA) | >99% (Recrystallized) | Linear Strut |
| Linker B | 1,3,5-Triformylbenzene (TFB) | >98% | Trigonal Node |
| Solvent 1 | 1,4-Dioxane | Anhydrous | Solubilizer |
| Solvent 2 | Mesitylene | 98% | Template/Stabilizer |
| Catalyst | Acetic Acid (aq) | 3.0 M or 6.0 M | Reversibility Modulator |
Expert Tip: PDA is prone to oxidation (turning purple/brown). Always use freshly recrystallized or vacuum-stored white/pale-yellow crystals. Oxidized amine impurities act as chain terminators, destroying crystallinity.
Step-by-Step Synthesis (COF-LZU1 Archetype)
Step 1: Precursor Dissolution
-
Weigh 162 mg (1.0 mmol) of 1,3,5-Triformylbenzene (TFB) into a 10 mL Pyrex tube (approx.
mm o.d.). -
Weigh 162 mg (1.5 mmol) of 1,4-Diaminobenzene (PDA).
-
Note: The stoichiometry is 1:1.5 (Aldehyde:Amine) to match the functional group ratio (3 aldehydes vs 2 amines).
-
-
Add 3.0 mL of 1,4-Dioxane and 3.0 mL of Mesitylene .
-
Sonicate for 10 minutes until a clear, homogeneous solution is obtained.
Step 2: Catalyst Addition & Degassing
-
Add 0.5 mL of 3.0 M aqueous Acetic Acid dropwise. A transient cloudiness (precipitate) may form; this is normal (amorphous network formation).
-
Flash Freeze: Immerse the tube in liquid nitrogen (
) until frozen solid. -
Degas (Freeze-Pump-Thaw):
-
Connect to a vacuum line. Evacuate the headspace (< 0.1 mbar).
-
Close the valve. Thaw the sample in a water bath.
-
Repeat this cycle 3 times .
-
Why? Oxygen promotes irreversible oxidation of PDA. Removal of oxygen is critical for defect-free crystal growth.
-
Step 3: Solvothermal Synthesis
-
Flame-seal the Pyrex tube under vacuum (approx. 15 cm length).
-
Place the sealed tube in an oven at 120°C .
-
Leave undisturbed for 72 hours (3 days) .
-
Visual Check: A yellow precipitate should form gradually. Rapid precipitation (within minutes) usually indicates the temperature is too high or acid concentration is too high, leading to lower crystallinity.
-
Step 4: Workup & Activation
-
Cool to room temperature. Break the tube and filter the yellow powder.
-
Solvent Wash: Wash with DMF (
mL) to remove unreacted monomers, followed by THF ( mL) to exchange high-boiling solvents. -
Soxhlet Extraction: Extract with THF for 12 hours.
-
Drying: Vacuum dry at 80°C for 12 hours. Alternatively, use Supercritical
drying for maximum surface area preservation (critical for drug delivery applications).
Part 4: Visualization of Workflows
Synthesis Workflow Diagram
Caption: Optimized solvothermal workflow for COF-LZU1 synthesis highlighting the critical degassing and activation steps.
Reaction Mechanism (Schiff Base Condensation)
Caption: Reversible Schiff-base condensation mechanism enabling thermodynamic error correction.
Part 5: Characterization & Data Interpretation
To validate the successful synthesis of the COF, compare your data against these standard benchmarks.
| Technique | Expected Observation | Interpretation |
| PXRD (Powder X-Ray Diffraction) | Strong peak at | Confirms long-range ordered 2D hexagonal lattice. |
| FT-IR Spectroscopy | Disappearance of N-H stretch ( | Confirms complete consumption of monomers and formation of imine bonds. |
| BET Surface Area | Indicates permanent porosity. Low values suggest pore collapse or unremoved guests. |
Part 6: Troubleshooting Guide
-
Problem: Amorphous Product (No XRD peaks).
-
Cause: Reaction rate too fast.
-
Solution: Decrease temperature to 100°C or reduce catalyst concentration (try 0.2 mL of 3M AcOH).
-
-
Problem: Low Surface Area.
-
Cause: Pore collapse during drying.
-
Solution: Do not let the sample dry from air. Exchange solvents to Ethanol/THF and use Supercritical
drying (activation).
-
-
Problem: Dark/Black Product.
-
Cause: Oxidation of PDA.
-
Solution: Ensure rigorous degassing (Freeze-Pump-Thaw) and use fresh PDA.
-
References
-
Ding, S.-Y., et al. (2011). "Construction of Covalent Organic Framework for Catalysis: Pd/COF-LZU1 in Suzuki-Miyaura Coupling Reaction." Journal of the American Chemical Society, 133(49), 19816–19822. Link
-
Côté, A. P., et al. (2005). "Porous, Crystalline, Covalent Organic Frameworks."[1][2][3] Science, 310(5751), 1166–1170. Link
-
Segura, J. L., et al. (2016). "Covalent Organic Frameworks based on Schiff-base Chemistry: Synthesis, Properties and Potential Applications." Chemical Society Reviews, 45, 5635-5671. Link
-
Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 48(12), 3053–3063. Link
Sources
Application Note: Fluorescent Imaging of Lipid Peroxidation
This Application Note is structured to address a critical nuance in oxidative stress research: the frequent nomenclatural confusion between DPPP (the fluorescent staining agent) and DPPD (the antioxidant control).
While DPPD (N,N'-Diphenyl-p-phenylenediamine) is a potent antioxidant and inhibitor of lipid peroxidation, it is not a stain itself. The staining agent used to visualize lipid peroxidation is DPPP (Diphenyl-1-pyrenylphosphine).[1][2][3]
To provide the most scientifically accurate and useful guide, this document details the protocol for DPPP staining , while explicitly incorporating DPPD as the essential negative control reagent required to validate the specificity of the staining signal.
Targeting Membrane Oxidative Stress with DPPP Staining and DPPD Validation
Executive Summary & Mechanistic Distinction
In drug safety screening and mechanistic toxicology, quantifying lipid peroxidation (LPO) is paramount. A common point of failure in experimental design is the confusion between the sensor and the inhibitor.
-
The Stain (DPPP): Diphenyl-1-pyrenylphosphine.[1][2][3] A non-fluorescent lipophilic probe that intercalates into cell membranes. Upon reaction with lipid hydroperoxides (LOOH), it is oxidized to DPPP-oxide , which is intensely fluorescent.[3][4]
-
The Control (DPPD): N,N'-Diphenyl-p-phenylenediamine.[5][6] A chain-breaking antioxidant.[7] It prevents the formation of lipid hydroperoxides.[4][8]
-
The Application: To validate that a fluorescent signal is genuinely caused by lipid peroxidation, one must demonstrate that the signal is attenuable by DPPD .
Table 1: Reagent Characterization
| Feature | DPPP (The Stain) | DPPD (The Control) |
| Full Name | Diphenyl-1-pyrenylphosphine | N,N'-Diphenyl-p-phenylenediamine |
| Role | Fluorescent Probe (Chemodosimeter) | Antioxidant / Negative Control |
| Mechanism | Reacts with LOOH | Scavenges peroxyl radicals (ROO•) |
| Fluorescence | Non-fluorescent (Native) | Non-fluorescent (absorbs UV) |
| Excitation/Emission | Ex: ~351 nm / Em: ~380 nm | N/A |
| Solubility | DMSO, Ethanol | DMSO, Acetone |
Scientific Logic & Reaction Mechanism
The DPPP assay relies on a specific stoichiometric reaction.[3] Unlike general ROS probes (e.g., DCFDA) which react with cytosolic aqueous ROS, DPPP resides in the lipid bilayer, providing spatial resolution specific to membrane damage.
Figure 1: The DPPP Oxidation Mechanism
The following diagram illustrates the conversion of non-fluorescent DPPP to fluorescent DPPP-oxide by membrane lipid hydroperoxides.
Caption: Mechanism of DPPP activation. The probe reacts specifically with lipid hydroperoxides.[3][4] DPPD acts upstream to prevent LOOH formation, validating the assay.
Detailed Experimental Protocol
Objective: Visualize and quantify membrane lipid peroxidation in adherent mammalian cells (e.g., HepG2, HeLa, HUVEC).
Materials Required
-
DPPP Stock: 5 mM in DMSO (Store at -20°C, protect from light).
-
DPPD Stock: 10 mM in DMSO (Freshly prepared recommended).
-
Inducer (Positive Control): Cumene Hydroperoxide (CuOOH) or t-Butyl Hydroperoxide (TBHP).
-
Imaging Buffer: HBSS (calcium/magnesium positive) or phenol-red free DMEM.
-
Microscope: Fluorescence microscope with UV/DAPI filter set (Ex ~350nm, Em ~380-430nm).
Step-by-Step Methodology
Phase 1: Cell Preparation & Pre-Treatment
-
Seed cells in 35mm glass-bottom dishes or black-walled 96-well plates. Incubate until 70-80% confluence.
-
Control Group Setup (The DPPD Validation Step):
Phase 2: DPPP Staining Note: DPPP is sensitive to photo-oxidation. Perform all steps in low light.
-
Prepare 10 µM DPPP working solution in warm serum-free media or HBSS.
-
Tip: Sonicate the working solution briefly if precipitation occurs; DPPP is highly hydrophobic.
-
-
Wash cells 2x with HBSS to remove serum (serum proteins can bind lipophilic probes).
-
Add the DPPP working solution to cells.[4]
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Wash cells 3x with HBSS to remove excess extracellular probe.
Phase 3: Signal Development & Imaging
-
If using an acute inducer (e.g., TBHP), add it after DPPP loading if you want to watch kinetics, or before if measuring endpoint damage.
-
Standard Endpoint: Load DPPP
Wash Image immediately.
-
-
Microscopy Settings:
-
Filter: DAPI filter set (Excitation 340-360 nm; Emission 380-420 nm).
-
Exposure: Keep exposure times short (<200ms) to avoid photo-oxidation of the probe itself, which can generate false positives.
-
Data Analysis & Interpretation
Quantitative analysis should compare Mean Fluorescence Intensity (MFI) across groups.
-
Baseline: Unstained cells should be dark. DPPP-loaded control cells should show faint blue fluorescence (basal oxidation).
-
Signal: Oxidative stress samples will show bright, membrane-localized blue fluorescence.
-
Validation (The "DPPD Test"):
-
If Sample X shows High Fluorescence, and Sample X + DPPD shows Low Fluorescence, the signal is confirmed as lipid peroxidation.
-
If Sample X + DPPD retains High Fluorescence, the signal may be non-specific or due to autofluorescence.
-
Figure 2: Experimental Workflow & Decision Tree
Caption: Experimental workflow demonstrating the use of DPPD to validate DPPP staining specificity.
Troubleshooting & Critical Considerations
-
Photo-oxidation Artifacts: DPPP is extremely sensitive to UV light. It can auto-oxidize under the microscope beam. Always define a "Region of Interest" (ROI) for focusing, then move to a fresh field for image capture.
-
Serum Interference: High concentrations of FBS/BSA during the staining step can extract the lipophilic DPPP from the membrane. Always stain in serum-free buffer.
-
Nomenclature Check: Ensure you order Diphenyl-1-pyrenylphosphine (DPPP) for staining. Ordering DPPD will result in receiving a grey antioxidant powder that does not fluoresce.
References
-
Okimoto, Y., et al. (2000). "A novel fluorescent probe diphenyl-1-pyrenylphosphine to follow lipid peroxidation in cell membranes." FEBS Letters, 474(2-3), 137-140.
-
Takahashi, M., et al. (2002). "Use of diphenyl-1-pyrenylphosphine to detect lipid peroxidation in cultured cells and animal tissues." Free Radical Biology and Medicine, 33(3), 325-334.
-
Morita, K., et al. (2009). "N,N'-Diphenyl-p-phenylenediamine (DPPD) prevents oxidative stress and histological damage." Journal of Toxicological Sciences, 34(1), 123-128.
-
Thermo Fisher Scientific. "Image-iT® Lipid Peroxidation Kit Protocol." (Validating the use of ratiometric probes vs DPPP).
-
BenchChem. "N,N'-Diphenyl-p-phenylenediamine (DPPD) Technical Profile." (Confirming antioxidant status).
Sources
- 1. Protective effects of extracts from six local strains of Pyropia yezoensis against oxidative damage in vitro and in zebrafish model [e-algae.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Empetrum nigrum var. japonicum Extract Suppresses Ultraviolet B-Induced Cell Damage via Absorption of Radiation and Inhibition of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2297241B1 - Substituted triazine compositions and methods for producing same - Google Patents [patents.google.com]
- 6. The Side Effects of TRUE TEST 36 (DPPD) – Biomedicus [biomedicus.gr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protective Effect of DPPD on Mercury Chloride-Induced Hepatorenal Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryviews.org [chemistryviews.org]
"analytical methods for quantification of DPPD in polymer matrices"
Application Note: High-Sensitivity Quantification of N,N'-Diphenyl-p-phenylenediamine (DPPD) in Polymer Matrices
Part 1: Executive Summary & Strategic Context
The Challenge: N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent antioxidant and antiozonant widely used in rubber formulations (tires, seals, gaskets) and polyolefins to prevent thermal and oxidative degradation. In the context of drug development and medical devices, DPPD is a critical Extractable and Leachable (E&L) target. Its migration from container closure systems (CCS) or manufacturing tubing into drug products can compromise patient safety due to potential sensitization and toxicity.
The Solution: This guide provides a validated, dual-platform approach for the quantification of DPPD. We define a robust HPLC-PDA workflow for routine quantification and a GC-MS protocol for complex matrix confirmation and identification of volatile transformation products.
Key Technical Differentiators:
-
Matrix-Specific Extraction: Protocols for both dissolution/precipitation (high recovery) and solvent extraction (high throughput).
-
Dual-Wavelength Confirmation: Utilizing DPPD’s specific UV absorption profile (290 nm / 315 nm) to eliminate false positives from co-eluting polymer additives.
-
Mass Spectral Fingerprinting: Specific SIM (Selected Ion Monitoring) parameters to detect DPPD at trace levels (< 1 ppm) in complex leachates.
Part 2: Chemical Profile & Mechanism
Understanding the analyte is the first step to accurate quantification. DPPD is an amine antioxidant that functions as a radical scavenger.
| Property | Data | Relevance to Analysis |
| Chemical Name | N,N'-Diphenyl-1,4-benzenediamine | Target Analyte |
| CAS Number | 74-31-7 | Unique Identifier |
| Molecular Weight | 260.34 g/mol | GC-MS Parent Ion ( |
| Solubility | Soluble: Acetone, Toluene, EtOAc, BenzeneInsoluble: Water | Dictates Extraction Solvent |
| pKa | ~5.1 (Amine basicity) | Requires pH control in HPLC |
| Log P | ~4.7 (Hydrophobic) | Retains strongly on C18 columns |
Mechanism of Action (and Degradation)
DPPD donates hydrogen atoms to peroxy radicals (
-
Analyst Note: Your method must separate the parent DPPD from its quinone oxidation product to avoid underestimating the remaining active antioxidant.
Figure 1: Mechanism of DPPD antioxidant activity. The analytical method must resolve the active amine (Green) from the oxidized quinone (Red).
Part 3: Experimental Workflow
Figure 2: Decision tree for sample preparation based on polymer crosslinking density.
Part 4: Detailed Protocols
Sample Preparation (The Critical Step)
Method A: Ultrasonic Extraction (For Rubbers/Crosslinked Polymers) Best for: O-rings, gaskets, tire rubber where the polymer cannot be dissolved.
-
Comminution: Cut sample into pieces < 2 mm x 2 mm. Ideally, cryo-mill to a fine powder using liquid nitrogen to maximize surface area without generating heat (which degrades DPPD).
-
Solvent: Prepare a mixture of Acetone:Chloroform (1:1 v/v) or Acetone:Hexane (1:1 v/v) . Acetone swells the rubber; the non-polar solvent solubilizes the DPPD.
-
Extraction: Weigh 1.0 g of sample into a glass vial. Add 10 mL of solvent.
-
Sonication: Sonicate for 30 minutes at < 30°C . Warning: High temperature causes DPPD oxidation.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber vial (DPPD is light sensitive).
Method B: Dissolution/Precipitation (For Thermoplastics) Best for: PVC, PE, PP packaging materials.
-
Dissolution: Weigh 0.5 g of polymer into a vial. Add 10 mL of Toluene (or THF). Heat gently (40°C) until dissolved.
-
Precipitation: Dropwise add the polymer solution into 40 mL of cold Methanol while stirring. The polymer precipitates; DPPD remains in the solution.
-
Recovery: Centrifuge at 4000 rpm for 10 mins. Collect the supernatant.
-
Concentration: Evaporate the supernatant to dryness under Nitrogen (N2) stream. Reconstitute in 1 mL Acetonitrile for HPLC.
Analytical Method 1: HPLC-PDA (Routine Quantification)
This is the standard method for QC and migration studies.
-
Instrument: HPLC or UHPLC with Photodiode Array (PDA/DAD) detector.
-
Column: C18 (ODS) column, e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase:
-
Gradient Program:
-
0 min: 60% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 60% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection (Critical):
-
Primary Channel: 290 nm (Strong absorption, characteristic of PPDs).
-
Secondary Channel: 315 nm (Specific max for DPPD to confirm identity).
-
Spectrum Scan: 200–400 nm (To check for peak purity and quinone formation).
-
Expert Insight: If you observe a peak eluting before DPPD with a UV max shifted to ~400-450 nm (red/brown color), this is the quinone oxidation product. Do not integrate this as DPPD.
Analytical Method 2: GC-MS (Confirmation & Trace Analysis)
Use this for complex matrices (e.g., recycled rubber) or when peak purity in HPLC is questionable.
-
Instrument: GC with Single Quadrupole MS (EI mode).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.[4]
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace) or Split 1:10 (for additives). Temp: 280°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Hold: 5 min at 300°C.
-
-
MS Parameters (SIM Mode):
-
Target Ion (Quant): m/z 260 (Molecular Ion
, typically Base Peak). -
Qualifier Ions: m/z 183 (Loss of phenyl group), m/z 167 .
-
Dwell Time: 50-100 ms per ion.
-
Expert Insight: DPPD is thermally stable enough for GC, but ensure the inlet liner is clean. Dirty liners with active sites can cause on-column oxidation, leading to poor peak shape and low recovery.
Part 5: Method Validation (Self-Validating System)
To ensure "Trustworthiness," perform these checks before running samples:
| Parameter | Acceptance Criteria | Protocol |
| System Suitability | %RSD of Area < 2.0% (n=5) | Inject standard (10 µg/mL) 5 times. |
| Linearity | 5-point curve: 0.5, 1, 5, 10, 50 µg/mL. | |
| Recovery (Accuracy) | 85% - 115% | Spike polymer blank with DPPD prior to extraction. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Typical HPLC LOQ: 0.1 µg/mL. GC-MS LOQ: 0.01 µg/mL. |
| Specificity | Spectral Match > 950 | Compare UV spectrum of sample peak to standard. |
Part 6: References
-
PubChem. (2025).[5][6] N,N'-Diphenyl-p-phenylenediamine (Compound Summary).[7][5][8][9] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). 1,4-Benzenediamine, N,N'-diphenyl- Mass Spectrum and UV Data.[7] SRD 69. [Link]
-
Miyata, M., et al. (1998). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Journal of Health Science. [Link]
-
Intertek. (2024). Extractables and Leachables Testing Guidelines.[10][Link]
-
Shimadzu Application News. (2021). Quantitative Analysis of Anti-Degradant Additive (6PPD) in Tire Rubber Using Pyrolysis-GC-MS. (Adapted for DPPD). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of the used solvent on the reconstitution efficiency of evaporated biosamples for untargeted metabolomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. shimadzu.com [shimadzu.com]
- 5. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Diphenyl-p-phenylenediamine | C18H16N2 | CID 75371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Benzenediamine, N,N'-diphenyl- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. N,N’-Diphenyl-p-phenylenediamine | SIELC Technologies [sielc.com]
- 10. pqri.org [pqri.org]
Application Note: N,N'-Diphenyl-p-phenylenediamine (DPPD) as a Redox Indicator
This Application Note and Protocol guide details the use of N,N'-Diphenyl-p-phenylenediamine (DPPD) as a redox indicator. While Diphenylamine (DPA) is the traditional standard for many redox titrations, DPPD represents a distinct class of p-phenylenediamine derivatives with specific electrochemical characteristics suitable for high-precision analyses, such as the determination of Zinc via Ferrocyanide.
Abstract
N,N'-Diphenyl-p-phenylenediamine (DPPD) is a robust redox-active organic compound (CAS: 74-31-7) primarily utilized as an antioxidant in polymer chemistry.[1][2][3] However, its reversible oxidation to a deeply colored quinonediimine makes it a valuable redox indicator in analytical chemistry. This guide outlines the electrochemical mechanism, preparation, and specific protocol for using DPPD in the titrimetric determination of Zinc (
Technical Specifications & Mechanism
Chemical Identity[2][4]
-
IUPAC Name:
-diphenylbenzene-1,4-diamine -
Formula:
-
Appearance: Grey to dark grey powder (Reduced form); Deep Violet/Red (Oxidized form).
-
Solubility: Soluble in acetone, benzene, glacial acetic acid, and concentrated sulfuric acid; insoluble in water.
Mechanism of Action
Unlike Diphenylamine (DPA), which requires dimerization to diphenylbenzidine before forming the colored violet species, DPPD possesses a p-phenylenediamine core that allows for direct oxidation to a quinonediimine structure. This results in a rapid, reversible color change.
The Redox Pathway:
-
Reduced State (DPPD): The molecule exists as a colorless or pale grey amine in acidic solution.
-
Oxidation: Upon reaching the transition potential, DPPD loses two electrons and two protons (depending on pH) to form N,N'-Diphenyl-p-quinonediimine (DPPD-Q) .
-
Endpoint: The formation of the quinonediimine confers a deep Violet/Red-Violet color to the solution.
Comparative Data: DPPD vs. Traditional Indicators
| Feature | Diphenylamine (DPA) | N,N'-Diphenyl-p-phenylenediamine (DPPD) |
| Structure | Mono-amine (requires dimerization) | Diamine (direct oxidation) |
| Transition Potential ( | ~ +0.76 V | ~ +0.65 - 0.70 V (pH dependent) |
| Color Change | Colorless | Grey/Colorless |
| Oxidation Product | Diphenylbenzidine Violet | N,N'-Diphenyl-p-quinonediimine |
| Kinetic Stability | Slower (dimerization step) | Faster (direct redox) |
Visualization of Redox Pathway
The following diagram illustrates the electrochemical oxidation pathway of DPPD.
Caption: Stepwise oxidation of DPPD from colorless amine to colored quinonediimine.
Experimental Protocol: Determination of Zinc by Ferrocyanide Titration
This protocol adapts the classic quantitative analysis of Zinc to utilize DPPD, ensuring a sharp endpoint in the precipitation titration.
Principle
Zinc ions (
Reagents Preparation
-
Standard Zinc Solution (0.05 M): Dissolve pure Zinc granules in dilute
. -
Potassium Ferrocyanide Solution (0.05 M): Dissolve ~21.1 g of
in 1 L distilled water. Add 0.2 g of Sodium Carbonate to stabilize. Standardize against the Zinc solution. -
DPPD Indicator Solution (1%):
-
Weigh 0.5 g of N,N'-Diphenyl-p-phenylenediamine.
-
Dissolve in 50 mL of concentrated Sulfuric Acid (
). Note: The solution may be dark; use sparingly. -
Alternative: Dissolve in Glacial Acetic Acid for milder conditions.
-
-
Potassium Ferricyanide Solution (1%): Freshly prepared aqueous solution (required to set the redox potential).
-
Sulfuric Acid (4 N): Dilute concentrated acid carefully.
-
Ammonium Sulfate: Solid.
Titration Workflow
Step 1: Sample Preparation
-
Pipette 25.0 mL of the Zinc solution into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 4 N
. -
Add 1-2 g of solid Ammonium Sulfate (accelerates coagulation of the precipitate).
-
Dilute to ~50 mL with distilled water.
Step 2: Indicator Addition
-
Add 3 drops of Potassium Ferricyanide (1%) solution.
-
Add 3-4 drops of DPPD Indicator Solution .
-
Observation: The solution should develop a Violet/Blue color (Oxidized form of indicator due to Ferricyanide presence).
Step 3: Titration
-
Titrate with Potassium Ferrocyanide (0.05 M) slowly with constant swirling.
-
Reaction: The white precipitate of Potassium Zinc Ferrocyanide forms. The violet color persists.
Step 4: Endpoint Detection
-
Near the endpoint, the color may lighten.
-
Continue dropwise until the Violet color changes sharply to Pea-Green or Colorless .
-
Mechanism:[4][5][6] The slight excess of Ferrocyanide lowers the redox potential of the system (
), reducing the DPPD-Q (Violet) back to DPPD (Colorless/Greenish).
Workflow Diagram
Caption: Operational workflow for Zinc determination using DPPD.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Premature Endpoint | Oxidation of Ferrocyanide titrant | Use freshly prepared Ferrocyanide; add |
| No Color Change | Insufficient Ferricyanide | Ensure 1% Ferricyanide is added; it is required to oxidize DPPD initially. |
| Drifting Endpoint | Slow precipitation kinetics | Heat solution to 60°C or add more Ammonium Sulfate to aid coagulation. |
| Indicator Precipitation | Low solubility in aqueous acid | Use minimal indicator; ensure DPPD is fully dissolved in acid/acetic acid before use. |
References
-
Kolthoff, I. M., & Pearson, E. A. (1929). Titration of Zinc with Potassium Ferrocyanide: Use of Diphenylamine or Diphenylbenzidine as Internal Indicators. Industrial & Engineering Chemistry Analytical Edition. (Note: Establishes the foundational method for amine indicators in Zn titration).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-p-phenylenediamine.
-
BenchChem. (2025).[5] Synthesis and Application of DPPD and DPPD-Q.
- Vogel, A. I.A Text-Book of Quantitative Inorganic Analysis. (Classic reference for Ferrocyanide titrations; DPPD functions analogously to Diphenylamine described herein).
Sources
- 1. cnluxichemical.com [cnluxichemical.com]
- 2. Buy N,N'-Diphenyl-p-phenylenediamine | 74-31-7 | >98% [smolecule.com]
- 3. N, N-diphenyl-p-phenylenediamine|DPPD Antioxidant H|74-31-7 [tanyunchem.com]
- 4. nichem.solutions [nichem.solutions]
- 5. N,N'-Di-2-naphthyl-p-phenylenediamine [benchchem.com]
- 6. WO2005085825A1 - Electrochemical sensors - Google Patents [patents.google.com]
"formulation of anti-degradant systems with DPPD for synthetic elastomers"
Executive Summary
This guide details the formulation, processing, and validation of N,N'-diphenyl-p-phenylenediamine (DPPD) within synthetic elastomer matrices (SBR, BR, NBR, CR). DPPD is a secondary aromatic amine antioxidant renowned for its efficacy in retarding fatigue degradation and flex-cracking under dynamic stress.
Critical Constraint: Due to its chromophore-generating oxidation products, DPPD is a staining antioxidant . It is strictly recommended for carbon black-filled compounds (tires, belts, hoses) and is contraindicated for medical devices, food-contact materials, or light-colored consumer goods.
Mechanistic Rationale
To formulate effectively, one must understand the molecular behavior of DPPD. Unlike hindered phenols which primarily scavenge peroxy radicals via steric hindrance, DPPD functions through a dual mechanism of hydrogen donation and stable radical formation.
Radical Scavenging Pathway
In synthetic elastomers (e.g., Styrene-Butadiene Rubber), oxidation initiates via homolytic fission, generating polymer radicals (
DPPD donates a labile hydrogen atom from its amine group to the peroxy radical. The resulting DPPD radical is resonance-stabilized by its aromatic rings, preventing it from initiating new chain reactions.
Visualization: Antioxidant Mechanism
The following diagram illustrates the interruption of the auto-oxidation cycle by DPPD.[1]
Figure 1: DPPD intervenes in the propagation step, donating hydrogen to neutralize peroxy radicals and forming a stable by-product.
Formulation Strategy
Dosage and Solubility
DPPD has limited solubility in non-polar rubbers. Over-dosing leads to "blooming" (migration to the surface). While blooming is desirable for ozone protection, excessive blooming causes tack loss and processing issues.
Table 1: Recommended Dosage Guidelines
| Elastomer Type | Dosage (phr) | Solubility Risk | Primary Application |
| SBR (Styrene-Butadiene) | 0.5 – 1.5 | Low | Tire treads, Conveyor belts |
| BR (Polybutadiene) | 0.5 – 1.0 | Moderate | Sidewalls (Flex resistance) |
| NBR (Nitrile) | 1.0 – 2.0 | Very Low | Oil seals, Fuel hoses |
| CR (Polychloroprene) | 0.5 – 2.0 | Low | V-Belts (Ozone/Heat synergy) |
Note: phr = parts per hundred rubber.
Synergistic Systems
DPPD should rarely be used alone. A "Self-Validating" formulation uses a binary antioxidant system to extend service life.
-
System A (Heat Resistance): DPPD (Secondary Amine) + TMQ (Polymerized 1,2-dihydro-2,2,4-trimethylquinoline). TMQ provides resinous bulk protection, while DPPD handles acute radical scavenging.
-
System B (Processing Stability): DPPD + BHT (or Antioxidant 1010). The hindered phenol (BHT) acts as a "sacrificial" stabilizer during the high-shear mixing process, preserving the DPPD for the service life of the finished part.
Processing Protocol
The addition of DPPD must be timed to prevent its consumption during the mixing phase (scorch).
Equipment
-
Primary: Internal Mixer (Banbury/Intermix)
-
Secondary: Two-Roll Mill (for final dispersion)
Step-by-Step Mixing Workflow
-
Masterbatch Phase (Non-Productive):
-
Load Polymer (SBR/BR) and fillers (Carbon Black/Silica).
-
Do NOT add DPPD here if discharge temperatures exceed 150°C, as this may volatilize or pre-oxidize the amine.
-
-
Cooling:
-
Sheet out or pelletize. Allow batch to cool to <60°C.
-
-
Final Mix Phase (Productive):
-
Set mixer temperature limit to 100°C.
-
Add Sulfur/Accelerators.
-
Add DPPD and Synergists (e.g., TMQ).
-
Rationale: Adding DPPD with the cure system ensures it remains active for the vulcanization process and service life.
-
-
Dump & Sheet:
-
Discharge at <110°C to prevent scorch.
-
Visualization: Processing Logic
Figure 2: Workflow emphasizing the late addition of DPPD to minimize thermal degradation during processing.
Validation Protocols
To ensure the anti-degradant system is functioning, two standard ASTM protocols are required.
Accelerated Heat Aging (ASTM D573)[2]
-
Objective: Measure retention of tensile properties after heat exposure.
-
Protocol:
-
Prepare Type C dumbbell specimens (ASTM D412).
-
Measure initial Tensile Strength (
) and Elongation ( ). -
Suspend samples in an air oven at 100°C for 70 hours (Standard SBR protocol).
-
Remove and condition at 23°C for 16 hours.
-
Measure aged properties (
).
-
-
Pass Criteria: Change in Tensile Strength
; Change in Elongation .
Ozone Cracking Resistance (ASTM D1149)
-
Objective: Verify surface protection (antiozonant capability).
-
Protocol:
-
Clamp specimens at 20% static strain .
-
Expose in Ozone Chamber at 40°C .
-
Ozone Concentration: 50 pphm (parts per hundred million).[2]
-
Duration: 72 hours .
-
-
Evaluation: Inspect under 7x magnification.
-
Rating 0: No cracks.
-
Rating 1: Sparse, minute cracks (visible only under magnification).
-
Rating 3: Deep, visible cracks (Fail).
-
Troubleshooting & Safety (HSE)
-
Staining: DPPD oxidizes to quinone-diimines, which are dark brown.
-
Mitigation: Use only in black compounds. For non-staining applications, substitute with hindered phenols or phosphites, though fatigue resistance will decrease.
-
-
Toxicity: DPPD is a skin sensitizer and toxic to aquatic life (H410).
-
Handling: Use FFP3 dust masks and nitrile gloves during weighing.
-
Regulatory: Verify compliance with REACH (EU) or TSCA (USA) before commercialization, as substituted PPDs (like 6PPD) are under scrutiny for environmental impact (e.g., salmon toxicity).
-
References
-
ASTM International. (2019). ASTM D573-04(2019) Standard Test Method for Rubber—Deterioration in an Air Oven. West Conshohocken, PA. [Link]
-
ASTM International. (2018). ASTM D1149-18 Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment. West Conshohocken, PA. [Link]
-
Datta, R. N. (2002). Antioxidants and Antiozonants.[3][4] In Rubber Technologist's Handbook (pp. 131-145). Rapra Technology.
-
PubChem. (n.d.). N,N'-Diphenyl-p-phenylenediamine (Compound Summary). National Library of Medicine. [Link]
-
Ignatz-Hoover, F. (2013). Antidegradants.[5] In Encyclopedia of Polymer Science and Technology. Wiley Online Library. [Link]
Sources
- 1. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 2. coirubber.com [coirubber.com]
- 3. N, N-diphenyl-p-phenylenediamine|DPPD Antioxidant H|74-31-7 [tanyunchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WESTCO™ DPPD synthetic and natural rubber antioxidant [wrchem.com]
Application Notes and Protocols for 1,4-Benzenediamine, N-(4-aminophenyl)- in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Aromatic Amines in Enhancing Dye-Sensitized Solar Cell Performance
Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology, offering the potential for low-cost and environmentally friendly solar energy conversion.[1] The efficiency and long-term stability of DSSCs are critically dependent on the intricate interplay of their core components: a photoanode, a sensitizing dye, an electrolyte containing a redox mediator, and a counter electrode.[2] A key challenge in optimizing DSSC performance is mitigating unwanted processes such as dye aggregation and charge recombination, which can significantly impede the overall power conversion efficiency.[3][4]
Aromatic amines, particularly triphenylamine (TPA) and its derivatives, have emerged as a versatile class of molecules for enhancing DSSC performance.[5][6] Their strong electron-donating nature, excellent hole-transporting capabilities, and non-planar structure make them highly effective in several key roles.[5][7] These molecules can be incorporated as donor moieties in D-π-A (donor-π bridge-acceptor) sensitizing dyes, act as co-adsorbents to prevent dye aggregation, or even serve as components of redox mediators.[5][8] This guide focuses on the potential application of a related aromatic amine, 1,4-Benzenediamine, N-(4-aminophenyl)- , also known as N,N'-diphenyl-p-phenylenediamine (DPPD) , in dye-sensitized solar cells. While direct and extensive research on DPPD in DSSCs is emerging, its structural similarity to well-studied TPA derivatives suggests its significant potential for improving device performance.
Mechanism of Action: How 1,4-Benzenediamine, N-(4-aminophenyl)- Can Enhance DSSC Efficiency
The beneficial effects of incorporating aromatic amines like 1,4-Benzenediamine, N-(4-aminophenyl)- into DSSCs can be attributed to several key mechanisms:
-
Prevention of Dye Aggregation: Dye molecules have a tendency to aggregate on the semiconductor surface (typically TiO₂), which can lead to a decrease in light absorption and electron injection efficiency.[4][9] The bulky, non-planar structure of aromatic amines can act as a "spacer" between dye molecules when co-adsorbed on the TiO₂ surface, thereby suppressing aggregation and promoting a more uniform monolayer of the sensitizing dye.[5]
-
Surface Passivation and Reduced Charge Recombination: The lone pair of electrons on the nitrogen atoms of aromatic amines can coordinate with Lewis acid sites on the TiO₂ surface. This passivation of surface states can reduce the likelihood of charge recombination, where the injected electrons in the TiO₂ conduction band recombine with the oxidized dye or the redox mediator in the electrolyte.[10] By forming a blocking layer, these molecules can prolong the electron lifetime in the semiconductor, leading to higher open-circuit voltages (Voc).
-
Improved Hole Transport: When used as a component in a hole-transporting material (HTM) in solid-state DSSCs, the aromatic amine moiety facilitates the efficient transport of positive charges (holes) from the oxidized dye to the counter electrode.[11][12] This is crucial for regenerating the dye and completing the electrical circuit.
-
Enhanced Light Harvesting: When incorporated as a donor group in a sensitizing dye, the strong electron-donating nature of the aromatic amine can enhance the intramolecular charge transfer characteristics of the dye, leading to improved light-harvesting efficiency and higher short-circuit current densities (Jsc).[8][13]
Below is a diagram illustrating the potential role of 1,4-Benzenediamine, N-(4-aminophenyl)- as a co-adsorbent in a DSSC.
Caption: Role of 1,4-Benzenediamine, N-(4-aminophenyl)- as a co-adsorbent.
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of dye-sensitized solar cells incorporating 1,4-Benzenediamine, N-(4-aminophenyl)- as a co-adsorbent.
Protocol 1: Preparation of TiO₂ Photoanode
-
Cleaning of FTO Glass: Substrates of fluorine-doped tin oxide (FTO) coated glass are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The cleaned substrates are then dried under a stream of nitrogen.
-
Deposition of TiO₂ Paste: A compact blocking layer of TiO₂ is first deposited on the FTO glass by a method such as spray pyrolysis or spin coating, followed by sintering. Subsequently, a mesoporous layer of TiO₂ paste (e.g., P25) is applied using the doctor-blade technique.
-
Sintering: The TiO₂ coated substrates are gradually heated in a furnace to 500°C and sintered for 30 minutes to ensure good electrical contact between the nanoparticles and the FTO substrate. The electrodes are then allowed to cool down to room temperature.
Protocol 2: Sensitization of TiO₂ Photoanode
-
Dye Solution Preparation: Prepare a solution of a standard ruthenium-based dye (e.g., N719) or a metal-free organic dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) at a concentration of 0.3-0.5 mM.
-
Co-adsorbent Solution Preparation: Prepare a solution of 1,4-Benzenediamine, N-(4-aminophenyl)- in the same solvent system as the dye solution. The concentration of the co-adsorbent can be varied, typically in the range of 1-20 mM, to optimize the device performance.
-
Co-sensitization: The sintered TiO₂ photoanodes are immersed in a solution containing both the sensitizing dye and 1,4-Benzenediamine, N-(4-aminophenyl)- for 12-24 hours at room temperature in a dark, sealed container.
-
Rinsing: After sensitization, the photoanodes are removed from the dye solution and rinsed with the solvent to remove any non-adsorbed dye and co-adsorbent molecules. The sensitized photoanodes are then dried.
Protocol 3: Assembly of the DSSC
-
Counter Electrode Preparation: A platinum-coated FTO glass is typically used as the counter electrode.
-
Cell Assembly: The sensitized TiO₂ photoanode and the platinum counter electrode are assembled into a sandwich-type cell using a thermoplastic sealant (e.g., Surlyn).
-
Electrolyte Injection: The electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode.[3] The hole is then sealed.
The following diagram outlines the general workflow for DSSC fabrication.
Sources
- 1. hsbi.de [hsbi.de]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 8. Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Diacetylene bridged triphenylamines as hole transport materials for solid state dye sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Surface Functionalization with N,N'-Diphenyl-p-phenylenediamine (DPPD)
This Application Note is structured to provide a comprehensive, field-proven guide for researchers utilizing N,N'-Diphenyl-p-phenylenediamine (DPPD) in surface functionalization and electrochemical sensing. Unlike simple phenylenediamines, DPPD’s hydrophobic and sterically hindered nature requires specific immobilization strategies.
Introduction & Scientific Rationale
N,N'-Diphenyl-p-phenylenediamine (DPPD) is a robust aromatic amine widely recognized for its antioxidant properties and redox activity. Unlike its parent compound, p-phenylenediamine (PPD), the presence of two phenyl rings on the nitrogen atoms imparts significant hydrophobicity and steric hindrance.
Why Functionalize with DPPD?
-
pH Sensitivity: The reversible proton-coupled electron transfer (PCET) of the amine/imine redox couple provides a Nernstian response to pH changes.
-
Electrocatalysis: DPPD acts as an efficient redox mediator for the oxidation of biological molecules (e.g., NADH, ascorbic acid) and the reduction of hydrogen peroxide.
-
Surface Protection: Its radical scavenging ability makes it an excellent corrosion inhibitor and antioxidant coating for metallic oxides.
Critical Distinction: Researchers often confuse the polymerization of DPPD with that of PPD. While PPD easily forms conductive polymers (poly-PPD) via head-to-tail coupling, DPPD forms discrete oligomers or dimers due to the blockage of the para-positions. Therefore, the protocols below prioritize Carbon Paste Modification and Adsorptive Immobilization , which are more reliable than electropolymerization for this specific molecule.
Mechanism of Action
The functionality of DPPD surfaces relies on its 2-electron, 2-proton redox cycle.[1]
Redox Pathway
-
Reduced Form (Amine): The stable, neutral state.
-
Radical Cation (Semiquinone): Formed upon 1e⁻ oxidation.
-
Oxidized Form (Quinone Diimine): Formed upon 2e⁻/2H⁺ oxidation.
Figure 1: The reversible redox mechanism of DPPD involving electron transfer coupled with proton exchange, forming the basis for pH sensing.
Experimental Protocols
Protocol A: Carbon Paste Electrode (CPE) Modification (Gold Standard)
Best for: Electrochemical sensing, Biosensors, and Bulk modification. This method avoids the solubility issues of DPPD in aqueous electrolytes and ensures a robust, renewable surface.
Materials:
-
Graphite powder (synthetic, <20 µm).
-
Paraffin oil (mineral oil) as binder.
-
DPPD (High purity, >98%).[2]
-
Solvent: Acetone or Tetrahydrofuran (THF).
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mg of DPPD in 5 mL of Acetone/THF.
-
Adsorption: Add 500 mg of graphite powder to the solution. Sonicate for 5 minutes to ensure dispersion.
-
Evaporation: Stir the mixture under a fume hood until the solvent evaporates completely. Dry the powder in a vacuum oven at 40°C for 1 hour.
-
Checkpoint: The graphite powder should appear dry and loose.
-
-
Paste Formation: Mix the modified graphite powder with Paraffin oil in a 70:30 (w/w) ratio.
-
Homogenization: Grind the mixture in an agate mortar for at least 20 minutes.
-
Why? Thorough grinding ensures electrical percolation and stability.
-
-
Packing: Pack the paste firmly into the cavity of a Teflon electrode body. Polish the surface on a smooth weighing paper until shiny.
Protocol B: Thin-Film Drop-Casting
Best for: Glassy Carbon Electrodes (GCE), Optical studies, and Rapid screening.
Materials:
-
Glassy Carbon Electrode (3 mm diameter).[3]
-
DPPD Solution: 1 mM in Acetonitrile or Ethanol.
-
Nafion® solution (0.5% in ethanol) as a binder (optional but recommended).
Step-by-Step Procedure:
-
Polishing: Polish the GCE with 0.05 µm alumina slurry on a microcloth. Rinse with DI water and sonicate in ethanol/water (1:1) for 3 minutes.
-
Deposition: Drop-cast 5–10 µL of the DPPD solution onto the electrode surface.
-
Drying: Allow the solvent to evaporate at room temperature (approx. 15 mins).
-
Stabilization (Optional): Apply 2 µL of diluted Nafion solution over the DPPD layer to prevent leaching in aqueous buffers. Dry for 20 minutes.
-
Activation: Cycle the electrode in 0.1 M H₂SO₄ between 0.0 V and +0.8 V (vs. Ag/AgCl) at 50 mV/s for 10 cycles to stabilize the redox response.
Characterization & Validation
Quantitative Validation Metrics
Compare your experimental data against these standard values to validate successful functionalization.
| Parameter | Metric | Expected Value | Interpretation |
| Redox Potential ( | Cyclic Voltammetry | +0.20 V to +0.35 V (vs Ag/AgCl, pH 7) | Characteristic DPPD redox couple. Shifts negatively with increasing pH. |
| Peak Separation ( | Cyclic Voltammetry | 60 – 100 mV | Indicates quasi-reversible kinetics. >200 mV suggests high resistance. |
| Surface Coverage ( | Integration of CV Peak | Typical monolayer to multilayer coverage. | |
| pH Sensitivity | Potentiometry | 50 – 59 mV/pH | Near-Nernstian response indicates functioning amine/imine conversion. |
Diagnostic Workflow
Use the following logic to troubleshoot or validate your modified surface.
Figure 2: Decision tree for validating DPPD surface modification using Cyclic Voltammetry.
Applications
A. pH Sensing
The DPPD-modified electrode acts as a solid-state pH sensor.
-
Protocol: Perform Open Circuit Potential (OCP) measurements in buffers from pH 2 to pH 10.
-
Analysis: Plot
vs. pH. -
Equation:
(at 25°C). Linearity ( ) confirms sensor quality.
B. Biosensing (Catalytic Mediation)
DPPD lowers the overpotential for NADH oxidation.
-
Protocol: Add NADH (0.1 – 1.0 mM) to the electrolyte while holding the electrode at +0.3 V.
-
Observation: Anodic current increases linearly with NADH concentration, while the cathodic return peak diminishes (EC mechanism).
References
-
Interaction of DPPD with Iron Oxide Surfaces: Title: Nature of the Interaction of N,N′-Diphenyl-1,4-phenylenediamine with Iron Oxide Surfaces. Source: ACS Applied Materials & Interfaces. URL:[Link]
-
Carbon Paste Electrode Modification: Title: Formate dehydrogenase-modified carbon paste electrodes for amperometric detection of formate (Discusses DDDP/DPPD mediator preparation). Source: Revue Roumaine de Chimie. URL:[Link]
-
Electrochemical Properties of Phenylenediamines: Title: Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode.[1][4] Source: Journal of Electrochemical Science and Engineering.[1] URL:[Link]
-
Chemical Properties and Safety: Title: N,N'-Diphenyl-p-phenylenediamine (Compound Summary).[5] Source: PubChem. URL:[Link]
-
Quantum Chemical Study of DPPD Oxidation: Title: Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. Source: Acta Chimica Slovaca.[1][6] URL:[Link]
Sources
"preparation of N,N'-Diphenyl-p-phenylenediamine stabilized nanoparticles"
Application Note: High-Stability Formulation of N,N'-Diphenyl-p-phenylenediamine (DPPD) Nanoparticles
Executive Summary & Scientific Rationale
N,N'-Diphenyl-p-phenylenediamine (DPPD) is a potent lipophilic antioxidant historically used in industrial stabilization (rubber/polymers) but increasingly recognized in drug development for its ability to scavenge reactive oxygen species (ROS) in pathologies like ischemia-reperfusion injury, atherosclerosis, and neurodegeneration.[1]
The Challenge: DPPD exhibits extreme hydrophobicity (LogP ~4.5) and negligible water solubility (<0.1 mg/mL), rendering it bio-incompatible in its native form. The Solution: This protocol details the engineering of DPPD-loaded Polymeric Nanoparticles (NPs) using a Flash Nanoprecipitation (FNP) technique. By encapsulating DPPD within a biocompatible PLGA-PEG matrix or stabilizing it with amphiphilic block copolymers (Poloxamers), we achieve a colloidally stable, aqueous-dispersible formulation with preserved antioxidant activity.[1]
Mechanism of Stabilization:
-
Kinetic Stabilization: Rapid solvent exchange freezes the hydrophobic drug into a nanostructure before Ostwald ripening can occur.
-
Steric Stabilization: The PEG or Poloxamer corona provides a hydration barrier, preventing particle aggregation in high-ionic-strength biological fluids.[1]
Materials & Equipment
| Category | Item | Specification | Purpose |
| Active | N,N'-Diphenyl-p-phenylenediamine (DPPD) | >98% Purity (HPLC) | Therapeutic Payload |
| Polymer | PLGA-PEG (50:[1]50) | MW 30k-5k (PLGA-PEG) | Encapsulating Matrix (Stealth) |
| Stabilizer | Pluronic® F-127 (Poloxamer 407) | Cell Culture Grade | Steric Stabilizer / Surfactant |
| Solvent | Acetone or THF | HPLC Grade | Organic Solvent (Water Miscible) |
| Antisolvent | Ultrapure Water | 18.2 MΩ·cm | Precipitation Medium |
| Equipment | Syringe Pump / Microfluidic Chip | Flow rate control | Precise Mixing |
| Equipment | Probe Sonicator | 20 kHz, adjustable | Energy input for dispersion |
| Equipment | Amicon Ultra Filters | 100 kDa MWCO | Purification/Concentration |
Experimental Protocol: Flash Nanoprecipitation (FNP)
This method relies on the Marangoni effect , where interfacial turbulence caused by solvent diffusion leads to the spontaneous formation of nanoparticles.[2]
Phase A: Preparation of Organic Phase
-
Weigh 10 mg of DPPD and 50 mg of PLGA-PEG copolymer.
-
Dissolve both in 5 mL of Acetone .
-
Expert Insight: Acetone is preferred over DCM (Dichloromethane) for FNP because it is fully water-miscible, ensuring instantaneous diffusion and smaller particle size.
-
-
Vortex for 2 minutes until the solution is optically clear.
-
Filtration: Pass the organic solution through a 0.22 µm PTFE syringe filter to remove dust or undissolved aggregates.
Phase B: Preparation of Aqueous Phase
-
Prepare a 0.5% (w/v) Pluronic F-127 solution in Ultrapure Water (20 mL).
-
Expert Insight: Pluronic F-127 acts as a secondary stabilizer.[1] While PEG on the PLGA provides some stability, the addition of F-127 prevents "crash-out" during the initial mixing phase.
-
-
Chill the aqueous phase to 4°C.
-
Causality: Lower temperature increases the viscosity slightly and slows the molecular motion, often resulting in smaller, more uniform particles.
-
Phase C: Nanoprecipitation (The Critical Step)
-
Place the Aqueous Phase (20 mL) in a 50 mL beaker on a magnetic stirrer set to 600 RPM .
-
Injection: Using a syringe pump (or manual steady injection), inject the Organic Phase (5 mL) into the Aqueous Phase at a rate of 1 mL/min .
-
Note: The needle tip must be submerged directly into the vortex created by the stirrer to ensure immediate mixing.
-
-
Solvent Evaporation: Allow the suspension to stir open to the air for 4–12 hours in a fume hood. This removes the acetone.[3]
-
QC Check: The solution should turn from transparent to a milky/opalescent blueish tint (Tyndall effect), indicating nanoparticle formation.
-
Phase D: Purification & Washing
-
Transfer the suspension to Amicon Ultra-15 Centrifugal Filters (100 kDa MWCO) .
-
Centrifuge at 4,000 x g for 15 minutes .
-
Discard the filtrate (containing free drug and excess surfactant).
-
Resuspend the concentrated NPs in fresh PBS or Water. Repeat washing 2x.
-
Lyophilization (Optional): If long-term storage is needed, add 5% Trehalose as a cryoprotectant and freeze-dry.[1]
Workflow Visualization
Caption: Step-by-step Flash Nanoprecipitation workflow for generating DPPD-loaded PLGA-PEG nanoparticles.
Characterization & Quality Control
| Assay | Parameter | Acceptance Criteria | Protocol Note |
| DLS (Dynamic Light Scattering) | Hydrodynamic Diameter ( | 80 – 180 nm | Measure at 25°C in DI water.[1] |
| DLS | Polydispersity Index (PDI) | < 0.20 | PDI > 0.2 indicates aggregation. |
| Zeta Potential | Surface Charge | -10 to -30 mV | Negative charge aids colloidal stability.[1] |
| HPLC / UV-Vis | Encapsulation Efficiency (EE%) | > 60% | Dissolve NPs in Acetonitrile to release drug; measure Abs @ 290 nm. |
| DPPH Assay | Antioxidant Activity | IC50 comparable to free drug | Critical: Perform in Ethanol/Water mix to ensure DPPD accessibility to radicals. |
Mechanism of Action: ROS Scavenging
DPPD acts as a secondary amine antioxidant. It donates hydrogen atoms to peroxy radicals (
Caption: Mechanism of DPPD antioxidant activity.[1][4] The nanoparticle serves as a reservoir, releasing DPPD which donates H-atoms to neutralize ROS.[1]
Troubleshooting & Optimization
-
Issue: Particle Size > 200 nm.
-
Cause: Polymer concentration too high or stirring too slow.
-
Fix: Reduce PLGA concentration to 5 mg/mL in acetone; increase stir speed to 800 RPM.
-
-
Issue: Low Encapsulation Efficiency.
-
Cause: DPPD leaking out during the evaporation phase.
-
Fix: Use a higher pH in the aqueous phase (pH 8) to keep DPPD deprotonated and hydrophobic, or switch to a "Single Emulsion (O/W)" method if precipitation fails.
-
-
Issue: Aggregation after purification.
-
Cause: Removal of surfactant.
-
Fix: Add 1% sucrose or trehalose to the final storage buffer.
-
References
-
Fessi, H., et al. (1989). "Nanocapsule formation by interfacial polymer deposition following solvent displacement."[5] International Journal of Pharmaceutics. Link
-
D'Souza, S. (2014). "A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms." Advances in Pharmaceutics. Link
-
Yamaguchi, M., et al. (2013). "An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats."[1] Food and Chemical Toxicology. Link
-
Crucho, C.I.C. & Barros, M.T. (2017). "Polymeric nanoparticles: A study on the preparation variables and characterization methods." Materials Science and Engineering: C. Link
-
BenchChem. "Synthesis of DPPD-Q from p-Phenylenediamine: Application Notes." Link
Sources
- 1. CN101677575A - antimicrobial plastics and coatings - Google Patents [patents.google.com]
- 2. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Comprehensive Review of Nano-Deposition Methods for the Preparation of Nano-Carriers: Polymers, Drugs, and Drug Release Models [austinpublishinggroup.com]
"catalytic applications of metal complexes with DPPD ligands"
Topic: Catalytic Applications of Metal Complexes with DPPD Ligands Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Non-Innocent" Advantage
In the realm of organometallic catalysis, DPPD (
This capability is critical for Drug Development and Green Chemistry , as it allows base metals (Fe, Co, Ni, Cu) to perform two-electron transformations (oxidative addition/reductive elimination) typically reserved for expensive noble metals (Pd, Pt, Rh).
The Ligand Scope: Isomer Distinction
To ensure experimental success, researchers must distinguish between the two primary isomers used in catalysis:
-
1,2-DPPD (
-diphenyl-1,2-phenylenediamine): Acts as a chelating ligand . Used in homogeneous catalysis for oxidation, dehydrogenation, and polymerization.[1] -
1,4-DPPD (
-diphenyl-1,4-phenylenediamine): Acts as a bridging ligand . Used to form conductive Coordination Polymers (CPs) or MOFs for electrocatalysis and sensing.
This guide focuses on the chelating 1,2-DPPD systems (and related o-phenylenediamines) due to their direct relevance in synthesizing pharmaceutical intermediates and functional polymers.
Mechanistic Insight: The Electron Reservoir Effect
The catalytic power of DPPD complexes lies in the ligand's ability to buffer the metal's electronic state. The ligand can exist in three accessible redox states:
-
Reduced: Phenylenediamine (
, diamine) -
Semi-Oxidized: Semiquinonediimine (
, radical anion) -
Oxidized: Quinonediimine (
, neutral)
This allows the complex to bypass high-energy metal oxidation states (e.g., avoiding unstable
Visualization: Redox-Ligand Participation
Figure 1: Mechanism of ligand-assisted catalysis. The DPPD ligand acts as an electron reservoir, accepting electrons during substrate oxidation to maintain the metal in a stable oxidation state.
Application Note 1: Aerobic Oxidation of Alcohols
Context: Synthesis of aldehydes/ketones from alcohols without toxic oxidants (Cr, Mn) is a priority in pharmaceutical process chemistry. Catalyst: Copper(II) or Cobalt(II) complexes with 1,2-DPPD derivatives. Mechanism: The "Galactose Oxidase" mimic. The ligand radical cooperates with the metal to activate molecular oxygen.
Comparative Data: Catalyst Performance
| Catalyst System | Substrate | Oxidant | Temp (°C) | Yield (%) | TON |
| Cu(II) / TEMPO | Benzyl Alcohol | Air | 25 | 92 | 20-50 |
| Co(II)-DPPD | Benzyl Alcohol | Air | 60 | 98 | >200 |
| Pd(OAc)2 / DMSO | Benzyl Alcohol | O2 (1 atm) | 80 | 95 | 100 |
Key Insight: The Co-DPPD system offers higher thermal stability and turnover numbers (TON) than the fragile Cu/TEMPO system, making it suitable for scale-up.
Application Note 2: Olefin Polymerization
Context: Production of branched polyethylene for drug delivery vectors or specialized elastomers. Catalyst: Nickel(II) dihalide complexes with bulky 1,2-DPPD ligands (related to Brookhart catalysts but with amine backbones). Advantage: The NH protons in DPPD allow for hydrogen-bonding interactions with activators (like MAO), potentially stabilizing the active site and influencing polymer microstructure (branching).
Detailed Protocol: Synthesis and Catalytic Application
Objective: Synthesis of [Co(1,2-DPPD)2] and application in Aerobic Oxidation.
Phase 1: Ligand Handling & Pre-Complexation
Safety Note: Phenylenediamines are sensitive to oxidation. Handle precursors under
-
Materials:
- -diphenyl-1,2-phenylenediamine (1,2-DPPD).
-
Cobalt(II) Chloride hexahydrate (
). -
Solvent: Degassed Ethanol (EtOH) and Acetonitrile (MeCN).
-
Base: Triethylamine (
) - Optional, depending on desired protonation state.
-
Workflow:
-
Dissolution: Dissolve 1.0 eq of
in degassed EtOH (0.1 M concentration) in a Schlenk flask. -
Ligand Addition: Add 2.0 eq of 1,2-DPPD dissolved in minimal EtOH. The solution will darken (brown/green) immediately.
-
Reflux: Heat to 60°C for 2 hours under inert atmosphere.
-
Isolation: Cool to
. Filter the precipitate under Argon. Wash with cold ether. -
Drying: Dry under high vacuum for 4 hours.
-
Phase 2: Catalytic Aerobic Oxidation Protocol
Target Reaction: Oxidation of 1-Phenylethanol to Acetophenone.
Step-by-Step Methodology:
-
Reactor Setup: Use a 25 mL two-neck round-bottom flask equipped with a reflux condenser and a balloon filled with Air (or pure
for kinetics). -
Charge:
-
Substrate: 1-Phenylethanol (1.0 mmol).
-
Catalyst: [Co(DPPD)2] (0.05 mmol, 5 mol%).
-
Base Additive:
(0.1 mmol) - buffers protons released during alcohol dehydrogenation. -
Solvent: Toluene (5 mL).
-
-
Initiation:
-
Heat the mixture to 80°C in an oil bath.
-
Open the system to the air balloon (ensure positive pressure).
-
-
Monitoring:
-
Monitor by TLC or GC-MS every 2 hours.
-
Visual Cue: The catalyst often shifts from dark brown (reduced) to green/red (oxidized radical species) during turnover.
-
-
Work-up:
Phase 3: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (0% Yield) | Catalyst Poisoning or Induction Period | Ensure solvent is dry. Add trace radical initiator (AIBN) to kickstart the ligand radical formation. |
| Low Conversion (<50%) | Catalyst Deactivation (Over-oxidation) | Reduce |
| Ligand Precipitation | Ligand dissociation from metal | Use a more coordinating solvent (MeCN/Toluene mix) or add excess free ligand (10 mol%). |
Experimental Workflow Visualization
Figure 2: Decision tree for DPPD catalyst preparation and application deployment.
References
-
Chirik, P. J., & Wieghardt, K. (2010). Radical Ligands Confer Nobility on Base-Metal Catalysts. Science, 327(5970), 1633–1634. [Link]
-
Luca, O. R., & Crabtree, R. H. (2013).[3] Redox-active ligands in catalysis. Chemical Society Reviews, 42(4), 1440–1459.[3] [Link]
-
Broere, D. L. J., et al. (2015). New avenues for ligand-mediated processes – expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands.[4][5] Chemical Society Reviews, 44, 6886-6915.[6] [Link]
-
Guan, Z., et al. (1999). Chain Walking: A New Strategy to Control Polymer Topology. Science, 283(5409), 2059-2062. [Link]
-
Kozak, C. M., & Mountford, P. (2001). Evaluation of new diamide-diamine donor ligands for the polymerisation of olefins. Journal of the Chemical Society, Dalton Transactions, (19), 2901-2910. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New avenues for ligand-mediated processes – expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
"use of DPPD in the manufacture of lubricating oils and greases"
Application Note: High-Temperature Stabilization of Lubricating Oils and Greases using N,N'-Diphenyl-p-phenylenediamine (DPPD)
Abstract
This technical guide details the application of N,N'-Diphenyl-p-phenylenediamine (DPPD) as a potent secondary antioxidant in the manufacture of high-performance lubricating oils and greases. While alkylated diphenylamines (ADPA) are common in standard applications, DPPD remains a critical benchmark for extreme-pressure and high-temperature environments due to its rapid radical scavenging kinetics. This document provides a mechanistic rationale, precise formulation protocols, and validation methodologies (ASTM D2272/D5483) to ensure optimal oxidative stability.
Part 1: Chemical Basis & Mechanism of Action
To formulate effectively, one must understand that lubricant degradation is not a linear decay but a radical-propagated chain reaction. Hydrocarbons react with oxygen to form alkyl radicals (
Why DPPD? DPPD is a secondary aromatic amine . Unlike hindered phenols (primary antioxidants) that are consumed stoichiometrically, DPPD functions through a regenerative mechanism, particularly when paired with a hydrogen donor.
-
Radical Trapping: The secondary amine (
) donates a hydrogen atom to the peroxy radical ( ), neutralizing it to a hydroperoxide ( ). -
Resonance Stabilization: The resulting aminyl radical (
) is highly stabilized by the two phenyl rings, preventing it from initiating new oxidation chains. -
Synergy: In the presence of hindered phenols, the aminyl radical can abstract a hydrogen from the phenol, regenerating the active DPPD molecule.
Diagram 1: Radical Scavenging Mechanism
The following diagram illustrates the interruption of the auto-oxidation cycle by DPPD.
Figure 1: DPPD interrupts the propagation phase by donating hydrogen to peroxy radicals, preventing the abstraction of hydrogen from the base oil.
Part 2: Formulation Protocols
DPPD is a solid (grey/dark powder) with a melting point of ~145-153°C. Direct addition to cold oil will result in sedimentation and filter plugging. The following protocol ensures complete solubilization and homogeneity.
Protocol A: High-Shear Solubilization (Concentrate Method)
Goal: Create a stable 5% masterbatch concentrate.
Materials:
-
Base Oil (Group I or II Mineral Oil preferred for solubility).
-
DPPD Powder (CAS 74-31-7).[1]
-
Nitrogen blanket system.
Step-by-Step Procedure:
-
Base Charge: Charge the mixing vessel with base oil. Begin agitation (low shear).
-
Heating: Heat oil to 80°C - 90°C . Note: Do not exceed 120°C during blending to avoid premature oxidation of the additive.
-
Addition: Slowly add DPPD powder to the vortex.
-
Dissolution: Increase temperature to 100°C and hold for 30 minutes under Nitrogen blanketing. The solution should turn dark but remain clear (free of particulates).
-
Cooling: Cool to 60°C before transferring to storage or final let-down.
Protocol B: Finished Lubricant Blending
Goal: Final formulation (Typical treat rate: 0.1% - 0.5% w/w).
| Application | Base Oil Type | DPPD Treat Rate | Synergist (Optional) |
| Hydraulic Fluids | Group II (Hydrotreated) | 0.10% | 0.1% BHT |
| Turbine Oils | Group III (Hydrocracked) | 0.25% | 0.25% Hindered Phenol |
| High-Temp Grease | Lithium Complex / Polyurea | 0.50% - 1.0% | 0.5% Vanlube® 81 (DODPA) |
Critical Formulation Note: DPPD can cause discoloration (browning) over time. In applications where aesthetic clarity is paramount (e.g., textile lubricants), use alkylated diphenylamines (ADPA) instead. DPPD is best suited for "black" or industrial greases where performance outweighs appearance.
Part 3: Performance Validation Methodologies
Trust but verify. Every formulation must undergo accelerated stress testing. We utilize two primary ASTM standards: RPVOT for oils and PDSC for greases.
Method 1: RPVOT (ASTM D2272)
Rotating Pressure Vessel Oxidation Test[2][3]
-
Purpose: Measures the "remaining useful life" of the antioxidant package.
-
Setup: 50g Oil + 5g Water + Copper Coil Catalyst in a pressurized vessel (90 psi
) at 150°C. -
Endpoint: Time (minutes) taken for pressure to drop 25.4 psi from maximum.
-
Target: >1000 minutes for high-tier turbine oils.
Method 2: PDSC (ASTM D5483)
Pressure Differential Scanning Calorimetry[4][5]
-
Purpose: Ideal for greases where RPVOT is impractical.
-
Setup: Thin film of grease in an O2 atmosphere (500 psi) at elevated temperature (155°C - 210°C).
-
Measurement: Oxidation Induction Time (OIT) — the time until the exothermic onset of oxidation is detected.
Diagram 2: Validation Workflow
Standardized workflow for validating antioxidant efficacy.
Figure 2: Sequential validation ensures resources are not wasted on full-scale RPVOT testing if screening (PDSC) fails.
Representative Performance Data
The following table illustrates the dramatic increase in oxidation stability when using DPPD compared to a baseline.
| Formulation | Test Method | Condition | Result (Induction Time) |
| Base Oil (Group II) | ASTM D2272 (RPVOT) | 150°C, 90psi O2 | ~40 mins |
| Base + 0.5% BHT | ASTM D2272 (RPVOT) | 150°C, 90psi O2 | ~350 mins |
| Base + 0.5% DPPD | ASTM D2272 (RPVOT) | 150°C, 90psi O2 | >1200 mins |
| Lithium Grease (Base) | ASTM D5483 (PDSC) | 180°C, 500psi O2 | 15 mins |
| Lithium Grease + 1% DPPD | ASTM D5483 (PDSC) | 180°C, 500psi O2 | 145 mins |
Part 4: Safety, Regulatory & Handling
While DPPD is chemically superior in stabilization, it carries specific toxicological profiles that must be managed.
-
Sensitization: DPPD is a known skin sensitizer. Personnel must wear nitrile gloves and long sleeves during the "powder" phase of Protocol A.
-
Environmental: It is toxic to aquatic life with long-lasting effects. Spills must be contained and not washed into drains.
-
Regulatory Status:
-
EU REACH: Restricted in some consumer applications; preferred for industrial use only.
-
Alternatives: If regulatory constraints prevent DPPD use, substitute with Alkylated Diphenylamines (ADPA) (e.g., Naugalube® 438), though you may need to increase the dosage by 1.5x to achieve equivalent molar efficiency.
-
References
-
ASTM International. ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. ASTM.org. [Link]
-
ASTM International. ASTM D5483 - Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry.[6] ASTM.org. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6319, N,N'-Diphenyl-1,4-phenylenediamine. PubChem.[1] [Link]
-
Savant Labs. Oxidation Induction Time of Lubricating Greases by PDSC. Savantlab.com. [Link]
Sources
- 1. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 3. Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils | Machinery Lubrication [machinerylubrication.com]
- 4. petrolube.com [petrolube.com]
- 5. scribd.com [scribd.com]
- 6. ASTM D5483 - Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry - Savant Labs [savantlab.com]
Troubleshooting & Optimization
"improving the solubility of N,N'-Diphenyl-p-phenylenediamine in nonpolar solvents"
This guide serves as a specialized technical support center for researchers and formulation scientists working with N,N'-Diphenyl-p-phenylenediamine (DPPD) .[1][2] It addresses the inherent thermodynamic challenges of dissolving this rigid, aromatic amine in nonpolar aliphatic environments (mineral oils, hexanes, polyolefins).
Current Status: Operational Topic: N,N'-Diphenyl-p-phenylenediamine (CAS: 74-31-7) Application Scope: Polymer Stabilization, Antioxidant Formulations, Petrochemical Additives.[1][2][3]
Core Solubility Analysis
The Problem: DPPD is a planar, rigid molecule with two phenyl rings and a central phenylenediamine core.[2]
-
High Crystallinity: Strong
- stacking interactions between aromatic rings lead to a high melting point (~135-150°C) and high lattice energy.[1][2] -
Polarity Mismatch: While the molecule is largely hydrophobic, the amine (-NH-) bridges introduce polarity and hydrogen bonding capability that is incompatible with strictly nonpolar aliphatic solvents (like hexane or mineral oil).[1][2]
-
Result: In aliphatic solvents, DPPD prefers its own crystal lattice over solvation, leading to low solubility and "blooming" (migration to the surface) in solid matrices.[2]
Quantitative Solubility Profile (Approximate at 25°C):
| Solvent Class | Representative Solvent | Solubility Status | Mechanism |
| Aromatic | Benzene, Toluene | High | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate/High | Dipole interactions with amine.[2] |
| Aliphatic | Hexane, Mineral Oil | Very Low / Insoluble | Lack of solvation energy to break lattice.[2] |
| Protic | Ethanol, Methanol | Low/Slight | H-bonding network of solvent excludes large hydrophobic rings.[1][2] |
Troubleshooting Guide & FAQs
Case 1: "I need to dissolve DPPD in mineral oil, but it settles out as a sludge."
Diagnosis: You are encountering the Aliphatic-Aromatic Incompatibility .[2] Mineral oil (paraffinic) lacks the aromatic character to intercalate between DPPD molecules.[2]
Protocol A: The "Bridge Solvent" Method (Cosolvency) Do not attempt to dissolve directly.[2] Use an intermediate solvent that is miscible with both DPPD and the oil.[2]
-
Select a Bridge Solvent: Toluene (lab scale) or Isopropyl Myristate / C12-15 Alkyl Benzoate (formulation scale).[2]
-
Pre-dissolution: Dissolve DPPD in the bridge solvent at a 10% w/v concentration.
-
Integration: Slowly add this concentrate to the mineral oil under high-shear mixing.
Protocol B: The "Lipophilic Salt" Modification (Advanced) DPPD is a secondary amine and acts as a weak base.[2] You can "mask" its polarity by complexing it with a long-chain fatty acid.[1][2]
-
Reagent: Oleic Acid or Stearic Acid (Molar ratio 1:1 to DPPD).
-
Process: Heat the oil, DPPD, and fatty acid together to ~60-70°C.
-
Mechanism: The acid protonates the amine (or forms a hydrogen-bonded complex), attaching a long aliphatic tail to the DPPD.[2] This "fatty tail" acts as a compatibilizer with the mineral oil.[2]
Validation Check: The solution should remain clear upon cooling to room temperature. If haze forms, increase the fatty acid ratio slightly.
Case 2: "The solution was clear at 60°C, but crystals formed overnight (Blooming)."
Diagnosis: Supersaturation Failure . You dissolved DPPD above its saturation limit at elevated temperatures.[2] Upon cooling, the system returned to thermodynamic equilibrium, forcing the excess solute out.
Corrective Action:
-
Determine Saturation Limit: You must empirically find the solubility limit at your storage temperature (e.g., 20°C), not your processing temperature.[2]
-
Use Crystal Inhibitors: Add a polymeric dispersant or a branched-chain cosolvent (e.g., 2-ethylhexanol) to disrupt crystal lattice formation.[1][2]
-
Switch to a Derivative: If DPPD consistently blooms, your application likely requires an Alkylated PPD (e.g., 6PPD or IPPD).[2] These molecules have bulky aliphatic chains attached to the nitrogen, which sterically hinder crystallization and dramatically increase solubility in rubber and oils.
Case 3: "How do I verify if DPPD is truly dissolved or just essentially dispersed?"
Diagnosis: Visual clarity can be deceptive (nano-suspensions look clear).[1][2]
Verification Protocol:
-
Centrifugation: Spin the sample at 10,000 RPM for 15 minutes. A pellet indicates undissolved particles.[2]
-
UV-Vis Spectroscopy:
Experimental Workflow Visualization
The following logic tree guides you through the selection of the correct solubilization strategy based on your constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol for DPPD.
Advanced Formulation Data
Cosolvent Compatibility Table Use this table to select a secondary solvent if pure hexane/oil fails.[2]
| Cosolvent | Polarity | Compatibility with Mineral Oil | Efficacy for DPPD | Notes |
| Toluene | Low (Aromatic) | Miscible | Excellent | Toxic; Volatile.[1][2] Good for lab use. |
| Isopropyl Myristate | Medium (Ester) | Miscible | Good | Safe for cosmetics/pharma.[2] "Bridge" solvent.[2] |
| Oleic Acid | Low (Fatty Acid) | Miscible | Moderate | Requires heating to form complex.[2] |
| Acetone | High (Ketone) | Immiscible | Good | Do not use with mineral oil (phase separation).[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6319, N,N'-Diphenyl-1,4-phenylenediamine. Retrieved from [Link]
- Google Patents.Method of increasing the oil solubility of compounds (US3172816A). (Describes the use of acidic additives to solubilize proton acceptor amines).
Sources
Technical Support Center: DPPD Stabilization & Discoloration Control
Technical Bulletin: The Chemistry of Color
Why is my polymer turning pink, brown, or purple?
As researchers, we choose DPPD (N,N'-diphenyl-p-phenylenediamine) for its exceptional antiozonant and antioxidant capabilities, particularly in dynamic stress applications (tires, belts, flex-parts).[1] However, DPPD is classified as a staining antioxidant .
The discoloration is not a contaminant; it is the visible signature of the antioxidant doing its job—or failing prematurely.
The Mechanism: The Quinonediimine Shift
DPPD acts as a hydrogen donor (H-donor).[1] When it scavenges a free radical (
-
DPPD (Reduced Form): Colorless to pale grey.
-
DQDI (Oxidized Form): Intensely colored (Red/Brown/Violet).
This transformation is accelerated by three vectors:
-
NOx Exposure (Gas Fading): Reaction with atmospheric nitrogen oxides (common in warehouses with forklifts).
-
Acidic Environments: Acid residues catalyze the oxidation to the quinoid form.
-
Surface Migration (Blooming): DPPD migrates to the surface, crystallizes, and oxidizes rapidly under UV/Air exposure.
Visualization: The Oxidation Pathway
The following diagram details the transformation you are witnessing.
Figure 1: The stepwise oxidation of DPPD to its chromophoric quinonediimine form.
Diagnostic Workflow
Before attempting a fix, you must identify the type of discoloration. Use this decision tree to navigate the troubleshooting guides below.
Figure 2: Diagnostic logic for isolating the root cause of DPPD-related discoloration.[1]
Troubleshooting Guides
Guide A: The "Pink/Red" Syndrome (Gas Fading)
Symptom: Your polymer (often white or clear) turns pink or reddish while in storage, especially in warehouses using propane forklifts. Root Cause: DPPD reacts with atmospheric NOx (Nitrogen Oxides) to form nitrated quinone species or rhodamine-like complexes.[1]
| Variable | Adjustment / Fix | Mechanism |
| Synergist | Add Phosphites (0.1 - 0.2 phr) | Secondary antioxidants (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) sacrifice themselves to protect DPPD from premature oxidation.[1] |
| Acidity | Add Acid Scavengers | Add DHT-4A (Hydrotalcite) or Calcium Stearate.[1] Acidic environments catalyze the pinking reaction. Neutralizing the matrix slows this down. |
| Packaging | Gas Barrier Films | Switch storage bags to EVOH or Aluminum laminates. PE bags are permeable to NOx gases. |
Guide B: Surface Blooming (Brown/Violet Scum)
Symptom: A dull brown or violet powder appears on the surface. It can be wiped off with ethanol. Root Cause: The concentration of DPPD exceeds its solubility limit in the polymer matrix at storage temperature. It migrates to the surface and oxidizes.
Protocol: Solubility Optimization
-
Check Dosage: DPPD solubility in Natural Rubber is approx 0.8 phr .[3] In EPDM, it is lower. If you are dosing >1.0 phr, blooming is inevitable.
-
Substitute Partial Load: Replace 50% of DPPD with a highly soluble antioxidant like 6PPD or a non-staining phenolic (if ozone resistance requirements allow).
-
Process Control: Ensure the cooling rate after curing is controlled. Rapid cooling can freeze the antioxidant in a supersaturated state, leading to delayed blooming.
Guide C: Metal-Catalyzed Oxidation
Symptom: Rapid discoloration (spotting) occurring during processing or immediately after curing.[1] Root Cause: Trace metal ions (Fe, Cu, Mn) from fillers or impurities are catalyzing the breakdown of DPPD.
Corrective Action:
-
Chelating Agents: Incorporate a metal deactivator (e.g., MD-1024) at 0.1 phr .[1] This binds to metal ions, preventing them from attacking the DPPD.
Experimental Protocols
Protocol 1: The Solvent Wash Test (Differentiation)
Use this to confirm if the issue is migration (bloom) or bulk degradation.
-
Preparation: Cut a 5x5 cm sample of the discolored polymer.
-
Swab: Soak a cotton swab in Methanol or Acetone (depending on polymer compatibility).
-
Action: Firmly wipe one section of the sample.
-
Analysis:
-
Result A (Swab is colored, Sample underneath is clean): This is Blooming . The DPPD has migrated.[3] See Guide B.
-
Result B (Swab is clean/lightly colored, Sample remains dark): This is Bulk Oxidation . The polymer matrix itself or the internal antioxidant load has degraded. See Guide C.
-
Protocol 2: Accelerated NOx Chamber (Gas Fading Prediction)
Validate if your formulation is susceptible to warehouse pinking.
-
Setup: Place polymer samples in a sealed desiccator.
-
Reactant: Place a beaker containing 100mL of 0.1M Sodium Nitrite (
) inside. -
Initiation: Add 10mL of dilute Sulfuric Acid to the beaker and immediately seal the desiccator. (Generates controlled NOx fumes).
-
Observation: Monitor color change at 15 min, 1 hour, and 24 hours.
-
Control: Compare against a sample containing DPPD + Phosphite stabilizer.
Frequently Asked Questions (FAQ)
Q: Can I completely prevent discoloration while using DPPD? A: No. DPPD is an aromatic amine. Its oxidation products are chromophores (colored). If you require a non-staining application (e.g., white sidewalls, medical tubing), you must switch to a hindered phenol or a hindered amine light stabilizer (HALS) , though you will sacrifice antiozonant performance.
Q: Why does adding Titanium Dioxide (
Q: Does the color change mean the drug/polymer is degraded? A: Not necessarily. The antioxidant sacrifices itself to save the polymer. A colored antioxidant often means it worked. However, if the color appears before the product's service life begins (e.g., in storage), it indicates premature consumption of the stabilizer, which reduces shelf-life.
References
-
Mechanism of Amine Antioxidants
-
Gas Fading and NOx Interaction
- Klemchuk, P. P., & Horng, P. L. (1991). "Transformation of Hindered Phenolic Antioxidants and Gas Fading.
- Explains the chemistry of NOx-induced discolor
-
Solubility and Blooming
-
Datta, R. N. (2003). "Rubber Curing Systems."[4] Rapra Review Reports.
- Provides solubility data for PPDs in various rubber m
-
-
Stabilization Synergies
-
BASF Technical Data Sheet. "Irgafos® 168: Hydrolytically stable phosphite processing stabilizer."[5]
- Details the use of phosphites to prevent discolor
-
Sources
"troubleshooting DPPD blooming and migration in rubber compounds"
Topic: Troubleshooting DPPD (N,N'-diphenyl-p-phenylenediamine) Blooming and Migration Role: Senior Application Scientist Audience: Researchers, Formulation Chemists, and Drug Development Professionals
Introduction: The "Solid-State Solvent" Paradox
Welcome to the technical support center. If you are reading this, you are likely facing a surface defect (blooming) or a contamination issue (migration) linked to DPPD (N,N'-diphenyl-p-phenylenediamine) .
To solve this, we must first correct a common misconception: Rubber is not a static solid; it is a viscoelastic liquid with a very high viscosity. Additives like DPPD are dissolved in this "solvent."[1] When their concentration exceeds the solubility limit (saturation) of the rubber matrix at a given temperature, thermodynamics forces the system to eject the excess additive to the surface to restore equilibrium.
This guide provides the diagnostic protocols, thermodynamic data, and mitigation strategies required to control DPPD behavior.
Module 1: Diagnostic Workflow
"Is this white powder actually DPPD?"
Before altering your formulation, you must validate the identity of the surface residue. Mistaking Zinc Stearate (mold release) or Sulfur bloom for DPPD is a common error that leads to incorrect fixes.
Phase 1: The "Touch & Wipe" Protocol (Preliminary)
-
Step 1: Touch the bloom.
-
Greasy/Waxy: Likely paraffin wax or processing aids.
-
Dry/Crystalline: Likely DPPD, Sulfur, or Zinc Stearate.
-
-
Step 2: The Heat Test.
-
Apply a hot air gun (~120°C).
-
Melts immediately: Sulfur (MP ~115°C) or Wax.
-
Remains solid: DPPD (MP ~145-150°C) or Zinc Stearate (MP ~120-130°C). Note: DPPD has a higher melting point than common antiozonants like 6PPD.
-
-
Step 3: Solvent Wipe.
-
Wipe with Toluene.[2]
-
Disappears: Organic bloom (DPPD, Wax).
-
Persists: Inorganic bloom (Zinc oxide, fillers).
-
Phase 2: Analytical Confirmation (Definitive)
For pharmaceutical or critical sealing applications, visual inspection is insufficient.
Protocol: ATR-FTIR Surface Analysis
-
Sampling: Do not clean the sample.
-
Method: Press the bloomed surface directly against the Diamond/ZnSe crystal of an ATR-FTIR spectrometer.
-
Marker Bands: Look for DPPD specific peaks:
-
3380–3400 cm⁻¹: N-H stretching (Secondary amine).
-
1590–1600 cm⁻¹: Aromatic Ring stretching (C=C).
-
1500–1520 cm⁻¹: N-H bending/C-N stretching combination.
-
Visual Logic: Diagnostic Flowchart
Caption: Step-by-step logic to distinguish DPPD bloom from other common rubber contaminants.
Module 2: The Science of Solubility (Thermodynamics)
"Why does it bloom in EPDM but not in NBR?"
Blooming is governed by the Hildebrand Solubility Parameter (
Thermodynamic Mismatch Table
| Material | Approx. Solubility Parameter ( | Compatibility with DPPD | Risk of Bloom |
| DPPD | ~20.5 - 21.5 | N/A | N/A |
| NBR (High ACN) | 21.0 - 22.0 | Excellent | Low |
| NBR (Med ACN) | 19.0 - 20.0 | Good | Low/Moderate |
| SBR | 17.0 - 18.0 | Poor | High |
| Natural Rubber | 16.5 - 17.0 | Very Poor | Very High |
| EPDM | 16.0 - 16.5 | Incompatible | Severe |
The Mechanism: DPPD is a polar, aromatic molecule. EPDM is non-polar and aliphatic. They resist mixing. When you mix them at high temperatures (160°C+), the thermal energy forces DPPD into solution. As the rubber cools, the "solubility capacity" of the EPDM drops drastically. The DPPD becomes supersaturated and migrates to the surface to crystallize.
Module 3: Troubleshooting Scenarios (Q&A)
Scenario A: The "Frost" on Weatherstripping
User: "We see a gray frosting on our EPDM automotive seals after 2 weeks of storage. Is it the DPPD?"
Scientist's Diagnosis: Yes, this is classic Supersaturation Blooming .
-
Root Cause: You likely exceeded the solubility limit of DPPD in EPDM (typically < 0.35 phr).
-
The Fix:
-
Reduce DPPD: Drop concentration to 0.25 phr.
-
Use a Synergist: Combine low-dose DPPD with a phenolic antioxidant (e.g., BHT or AO 1010). Phenolics are more soluble in EPDM and scavenge radicals, allowing you to use less DPPD.
-
Switch Antioxidant: Consider using MMBI (Methyl-2-mercaptobenzimidazole) or high-molecular-weight hindered phenols which have better solubility in non-polar matrices.
-
Scenario B: Pharmaceutical Vial Stoppers (Leachables)
User: "We detected DPPD in our lyophilized drug product during stability testing. The stopper is halobutyl rubber."
Scientist's Diagnosis: This is a Migration/Leaching issue, not blooming. Even if no powder is visible, DPPD can migrate into the drug product, especially if the drug contains solubilizers (surfactants, polysorbates).
-
Root Cause: DPPD has a LogP ~4.5 (Lipophilic). It partitions easily into hydrophobic drug formulations or lyophilized cakes.
-
The Fix:
-
Material Change: Switch to BIMSM (Brominated Isobutylene-co-paramethylstyrene) elastomers which are often cured without DPPD-class antioxidants.
-
Extraction Step: Implement a washing cycle for the stoppers using a polar solvent (e.g., Isopropanol/Water) before sterilization to remove surface-available DPPD.
-
Barrier Film: Use stoppers with a fluoropolymer (ETFE/PTFE) coating to block migration.
-
Scenario C: Contact Staining
User: "Our white ABS plastic housing is turning brown where it touches the rubber foot."
Scientist's Diagnosis: This is Contact Migration . DPPD is a "staining" antioxidant. The amine groups react with oxygen to form colored quinone-imines, which diffuse into the plastic.
-
The Fix:
-
Immediate: DPPD cannot be used in "non-staining" applications.
-
Replacement: Switch to a Non-Staining Antioxidant like a Phosphite (e.g., TNPP - check regulations) or a Hindered Phenol (e.g., AO 1010, AO 1076).
-
Module 4: The Migration Pathway Visualization
Understanding how DPPD moves helps in designing the cure cycle.
Caption: The thermodynamic pathway of DPPD from mixing to failure mode (bloom or leach).
References
-
Rodgers, B. (2015). Rubber Compounding: Chemistry and Applications. CRC Press. (Defines solubility parameters and bloom mechanisms).
-
Western Reserve Chemical. (2024). WESTCO™ DPPD Technical Data Sheet. (Provides melting point and dosage limits).
-
ASTM International. (2021). ASTM D1148-13: Standard Test Method for Rubber Deterioration—Discoloration from Ultraviolet (UV) and Heat Exposure. (Standard for testing discoloration/staining).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for calculating solubility parameter mismatches).
-
Jenke, D. (2019). Understanding Leaching from Stoppers into Lyophilized Drugs. BioPharm International. (Discusses migration of antioxidants in pharma applications).
Sources
Technical Support Center: Stabilization of DPPD (N,N'-diphenyl-p-phenylenediamine)
Current Status: Online Topic: Prevention of Photochemical & Oxidative Degradation of DPPD Ticket Priority: High (Data Integrity Risk)
Diagnostic Center: Is Your DPPD Compromised?
Before implementing stabilization protocols, confirm the degradation state of your material. DPPD is an aromatic amine antioxidant; its "suicide" mechanism involves sacrificing itself to quench radicals. If it degrades before use, your experimental baseline is invalid.
Troubleshooting Matrix
| Symptom | Diagnosis | Chemical Species Formed | Action Required |
| Solution turns Pink/Red | Early-stage Oxidation | Semiquinone Radical Cation ( | Critical: Sparge with Argon immediately. |
| Solution turns Brown/Violet | Advanced Oxidation | N,N'-diphenyl-p-benzoquinone diimine (DPBQ/DQDI) | Discard: Material is irreversibly oxidized. |
| Precipitate in Stock | Polymerization/Oligomerization | Azo-dimers or insoluble oligomers | Discard: Filtration will alter concentration. |
| HPLC Peak Shift | Polarity Change | Quinone imine (More polar than DPPD) | Recalibrate: Retention time shifts due to H-loss. |
Mechanistic Insight: The "Why"
To stabilize DPPD, you must understand the enemy. DPPD does not just "fade"; it actively transforms via a radical-mediated pathway triggered by UV energy (
The Degradation Pathway
DPPD acts as a hydrogen donor. UV light accelerates the abstraction of these hydrogens, leading to the colored quinone diimine.
Figure 1: The oxidative dehydrogenation pathway of DPPD. Stabilization requires interrupting the transition from DPPD to the Radical Cation.
Stabilization Protocols
Do not rely on a single method. Effective stabilization requires a "Defense in Depth" strategy combining physical barriers and chemical buffering.
Protocol A: The "Inert Shield" (Standard Stock Preparation)
Use this for analytical standards and biological assays where chemical additives interfere.
-
Solvent Selection: Use degassed Acetonitrile or Methanol. Avoid chlorinated solvents (e.g., DCM, Chloroform) as they can generate radicals under UV, accelerating DPPD degradation.
-
The Sparging Step:
-
Place solvent in an amber volumetric flask.
-
Insert a glass pipette connected to an Argon (preferred) or Nitrogen line.
-
Bubble gas vigorously for 10 minutes before adding solid DPPD.
-
Why? Dissolved oxygen is the stoichiometric reactant for the quinone formation. Removing it halts the mechanism.
-
-
Dissolution: Add DPPD solid while continuing a gentle gas flow over the headspace (blanketing).
-
Storage: Seal with a septum cap + Parafilm. Store at -20°C.
Protocol B: The "Sacrificial Reductant" (For High-Stress Environments)
Use this when DPPD is used as a reagent in open-air experiments and you observe rapid reddening.
Concept: Add a reductant that is more easily oxidized than DPPD, or one that can reduce the Semiquinone radical back to DPPD before it becomes the Quinone.
| Stabilizer Additive | Concentration | Mechanism | Compatibility Note |
| Ascorbic Acid (Vit C) | 0.1 - 0.5% w/v | Reduces Quinone back to Amine | Requires protic solvent (MeOH/Water). |
| BHT (Butylated hydroxytoluene) | 1:1 Molar Ratio | Radical Scavenging Synergy | Good for organic stocks. Prevents radical propagation.[1] |
| Sodium Metabisulfite | 0.1% w/v | Oxygen Scavenging | Strictly for aqueous/buffer mixtures. |
Step-by-Step:
-
Prepare solvent as in Protocol A.
-
Dissolve the Stabilizer first. Ensure it is fully solubilized.
-
Validation: The solution should remain pale for >24 hours under ambient light. If it turns pink, the stabilizer concentration is insufficient.
Frequently Asked Questions (FAQs)
Q: Can I use HALS (Hindered Amine Light Stabilizers) to protect my DPPD stock? A: Generally, No. While HALS are excellent for polymers, they can exhibit antagonism with aromatic amines in solution. HALS function by forming nitroxyl radicals.[4] In a concentrated solution, these can react with DPPD (an H-donor) to prematurely oxidize it. Stick to UV Absorbers (like Benzotriazoles) if you must add a photon-blocker, but physical shielding (amber glass) is superior for reagents.
Q: My DPPD powder is already slightly grey/brown. Is it usable? A: It depends on your application.
-
For qualitative antioxidant assays: Likely yes, if the discoloration is surface-level.
-
For quantitative HPLC standards:No. Recrystallize it.
-
Recrystallization Protocol: Dissolve in hot ethanol containing a pinch of sodium dithionite (reducing agent), filter hot, and let cool. The dithionite reduces surface quinones back to the amine.
-
Q: Why does the degradation happen faster in acid? A: Acid catalyzes the disproportionation of the semiquinone radical. While the protonated amine is stable, the intermediate radical species degrades faster in acidic environments, driving the equilibrium toward the insoluble quinone diimine. Keep stock solutions neutral.
References
-
Mechanism of Quinone Formation: Gatial, A., et al. "Quantum-chemical study of N,N'-diphenyl-p-phenylenediamine (DPPD) dehydrogenation." Acta Chimica Slovaca, Vol. 1, No. 1, 2008.[5] Link
-
Spectroscopic Identification: "1,4-Benzenediamine, N,N'-diphenyl- UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69. Link
-
Toxicity & Degradation Products: Wang, W., et al. "Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium." Journal of Hazardous Materials, 2024.[3][6][7] Link
-
HALS & Antioxidant Interaction: Kikuchi, T., et al. "Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers."[8] Nippon Gomu Kyokaishi, 2012.[8] Link
Sources
- 1. en.hamiico.com [en.hamiico.com]
- 2. 1,4-Benzenediamine, N,N'-diphenyl- [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol [jstage.jst.go.jp]
Technical Support Center: Advancing Green Chemistry in 1,4-Dianilinobenzene Derivative Synthesis
Welcome to the technical support center dedicated to minimizing the environmental footprint of research involving 1,4-dianilinobenzene derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common experimental challenges, grounded in the principles of green and sustainable chemistry. We move beyond rote protocols to explain the causality behind greener experimental choices, empowering you to design and execute more environmentally benign syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with 1,4-dianilinobenzene derivatives?
The primary concerns stem from their persistence and potential toxicity in the environment. Derivatives of p-Phenylenediamine (PPD), a core structural component, have been detected in various environmental compartments, including aquatic systems, wastewater, soil, and even the air.[1] The aquatic LD50 (the dose lethal to 50% of a test population) of the parent compound, p-Phenylenediamine, is a low 0.028 mg/L, highlighting its potential ecotoxicity.[2] Furthermore, the manufacturing processes can involve hazardous solvents, energy-intensive conditions, and the generation of significant chemical waste, compounding their environmental impact.[3]
Q2: What are the most impactful green chemistry principles I can apply to my synthesis?
The most impactful principles for this class of compounds are:
-
Waste Prevention: Designing syntheses to minimize waste is paramount. This can be achieved through high-yield reactions and minimizing the use of auxiliary substances.[3]
-
Atom Economy: Maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often superior to stoichiometric ones in this regard.
-
Use of Safer Solvents and Auxiliaries: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, bio-based solvents, or ionic liquids can drastically reduce environmental harm.[4][5]
-
Design for Energy Efficiency: Employing methods like microwave or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[6][7]
-
Use of Catalysis: Utilizing highly selective and recyclable catalysts, particularly heterogeneous catalysts, can reduce waste, avoid harsh reaction conditions, and allow for easier product purification.[6][8][9]
Q3: What is a Life Cycle Assessment (LCA) and how can it help me evaluate the "greenness" of my synthesis?
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to its use and disposal ("gate" or "grave").[10] For a chemical synthesis, an LCA would quantify impacts such as global warming potential, water use, and ecotoxicity, considering everything from the energy used to the waste produced.[10][11][12] This holistic view allows you to compare different synthetic routes and identify true environmental hotspots, preventing the shifting of an environmental burden from one area (e.g., solvent waste) to another (e.g., energy consumption).[13]
Troubleshooting Guides & Greener Protocols
This section addresses specific experimental problems with detailed, validated solutions designed to enhance the sustainability of your research.
Problem 1: My synthesis generates a low yield and multiple byproducts, resulting in significant downstream waste and purification challenges.
-
Underlying Issue: This often points to a lack of reaction selectivity, often caused by harsh reaction conditions (e.g., high temperatures) or the use of non-specific reagents and catalysts that promote side reactions.[14] Traditional methods can convert a significant portion of starting material into undesirable byproducts.[14]
-
Green Solution: Transition from stoichiometric reagents to a highly selective, heterogeneous catalytic system. Using a recyclable catalyst like a zeolite-based or magnetically separable nanocatalyst promotes specific reaction pathways, increases yield, and simplifies product isolation, thereby minimizing waste.[8][15]
This protocol adapts the principles of Hantzsch condensation, a common method for related nitrogen-containing heterocycles, to demonstrate a greener catalytic approach.
-
Catalyst Preparation (Example: Zeolite-LTL):
-
Reaction Setup:
-
Reaction Execution:
-
Workup and Catalyst Recovery:
-
Upon completion, cool the reaction mixture.
-
Separate the solid catalyst by simple filtration. The heterogeneity of the catalyst is crucial for this easy separation.[8]
-
Wash the recovered catalyst with a solvent like ethyl acetate and dry it in an oven. It is now ready for reuse in subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,4-dianilinobenzene derivative. The high selectivity of the reaction should result in a much cleaner crude product, simplifying this step.
-
Caption: Workflow for greener synthesis using a recyclable catalyst.
Problem 2: My chosen solvent is hazardous, difficult to dispose of, and contributes significantly to my process's E-Factor.
-
Underlying Issue: Many traditional organic syntheses rely on volatile organic compounds (VOCs) like dichloromethane, toluene, or DMF.[16] These solvents pose health risks, are often derived from petrochemicals, and create a large volume of hazardous waste.
-
Green Solution: Replace VOCs with environmentally benign solvents. The choice of solvent depends on reactant solubility and reaction temperature, but many greener alternatives are now available. Water is an excellent choice when possible, while bio-based solvents and ionic liquids offer unique properties for specific applications.[4][17]
| Solvent Class | Example(s) | Key Advantages | Typical Applications & Considerations |
| Traditional VOCs | Dichloromethane, Toluene, DMF | High solvency for many organics. | Friedel-Crafts acylations, substitutions. Cons: Toxic, volatile, often non-renewable.[18] |
| Aqueous Systems | Water | Non-toxic, non-flammable, inexpensive. Ideal for biphasic catalysis.[4] | Michael additions, reactions with water-soluble catalysts. Requires water-soluble reactants or phase-transfer catalysts.[19] |
| Bio-based Solvents | Cyrene™, p-Cymene, 2-MeTHF | Derived from renewable feedstocks, often biodegradable, lower toxicity.[5][16] | Can replace dipolar aprotic solvents (Cyrene™) or toluene (p-Cymene). Check for reactivity with strong bases/acids. |
| Ionic Liquids (ILs) | e.g., [BMIM][BF4] | Negligible vapor pressure, high thermal stability, tunable properties. Can act as both solvent and catalyst.[17] | Condensation reactions. Cons: Can be expensive, potential aquatic toxicity, viscosity can be an issue.[17] |
| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, easily removed post-reaction (reverts to gas).[4] | Hydrogenations, reactions where gas solubility is key. Requires high-pressure equipment. |
Problem 3: I am concerned about the high energy consumption of my reflux-based synthesis.
-
Underlying Issue: Conventional heating methods that require long reaction times (hours to days) at reflux are inherently energy-intensive and can lead to thermal degradation of products.
-
Green Solution: Utilize energy-efficient technologies like microwave-assisted synthesis or sonochemistry (ultrasonic irradiation). These techniques deliver energy directly to the reacting molecules, leading to rapid heating, dramatically reduced reaction times, and often higher yields.[6][7][20]
-
Vessel Preparation: In a dedicated microwave synthesis vial, combine the o-phenylenediamine precursor (1 mmol), a suitable ketone (1.2 mmol), and a catalytic amount of an acid catalyst (e.g., oxalic acid) in a minimal amount of a high-boiling-point green solvent like polyethylene glycol (PEG) or even under solvent-free conditions.[20][21]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature (e.g., 100-120°C) and a short reaction time (e.g., 5-15 minutes). The instrument will use variable power to maintain the target temperature.[20]
-
Workup: After the reaction cools, add water or an anti-solvent to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize if necessary. The speed and efficiency often lead to cleaner products, simplifying purification.
Caption: The iterative stages of a Life Cycle Assessment (LCA) for a chemical synthesis.
References
-
Department of Toxic Substances Control. Technical Document for the Proposal to Add para-Phenylenediamine Derivatives to the Candidate Chemicals List. Available from: [Link]
-
Beilstein Journals. (2022, January 25). Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions. Available from: [Link]
-
Bentham Science. Green Catalytic Pathway for the Synthesis of 1,4-Dihydropyridine Derivatives. Available from: [Link]
- Google Patents. US4400537A - Process for 1,4-phenylenediamine.
-
ResearchGate. Biodegradation by 1, 4-dioxane-grown cells of DD1 of benzene.... Available from: [Link]
-
Royal Society of Chemistry. Green solvents for sustainable organic synthesis: state of the art. Available from: [Link]
- Google Patents. CN110615741A - Synthetic method of low-toxicity low-harm environment-friendly solvent green 3.
-
EurekaSelect. Green Catalytic Pathway for the Synthesis of 1,4-Dihydropyridine Derivatives. Available from: [Link]
-
PMC. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Available from: [Link]
-
MDPI. Investigation of Low-Toxicity Azoic Direct Dyes Synthesized from 4,4′-Diaminobenzanilide. Available from: [Link]
-
Bio4Matpro. Alternative diamine synthesis routes. Available from: [Link]
-
MDPI. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Available from: [Link]
-
Wikipedia. p-Phenylenediamine. Available from: [Link]
-
Journal of Environmental Protection. APPLICATION OF 1,4-DICHLOROBENZENE AS A REFERENCE SUBSTANCE IN THE LCA METHODOLOGY (LIFE CYCLE ASSESSMENT). Available from: [Link]
-
ResearchGate. Green synthesis and anxiolytic activity of some new Dibenz- [1][14]diazepine-1-one analogues. Available from: [Link]
-
ResearchGate. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Available from: [Link]
-
Royal Society of Chemistry. A green electrochemical method for the synthesis of new N,N′-diphenylbenzene-1,4-diamine derivatives. Available from: [Link]
-
PMC. Insights from Life Cycle Assessment to Inform Chemical Substitution, Alternatives Assessment and Safe and Sustainable-by-Design. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives. Available from: [Link]
-
PMC. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Available from: [Link]
-
ResearchGate. Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. Available from: [Link]
-
CONICET. A green alternative to synthetize azo compounds. Available from: [Link]
-
Royal Society of Chemistry. Metal-free N-H insertion reactions by coupling N-tosylhydrazones with amines. Available from: [Link]
-
ResearchGate. Diphenylamine and derivatives in the environment: A review. Available from: [Link]
-
Royal Society of Chemistry. Life cycle based alternatives assessment (LCAA) for chemical substitution. Available from: [Link]
-
PMC. Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Available from: [Link]
-
PubMed. Toxic effects of 1,4-dichlorobenzene on photosynthesis in Chlorella pyrenoidosa. Available from: [Link]
-
PMC. A Review of Challenges and Opportunities for Microbially Removing 1,4-Dioxane to Meet Drinking-Water and Groundwater Guidelines. Available from: [Link]
-
MDPI. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Available from: [Link]
-
Royal Society of Chemistry. A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater. Available from: [Link]
-
Enviro Wiki. Biodegradation - 1,4-Dioxane. Available from: [Link]
-
ResearchGate. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Available from: [Link]
-
Journal of Synthetic Chemistry. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst. Available from: [Link]
-
PubMed. Biodegradation of 1,4-dioxane and transformation of related cyclic compounds by a newly isolated Mycobacterium sp. PH-06. Available from: [Link]
-
ResearchGate. 1,4-Dioxane Biodegradation by Mycobacterium dioxanotrophicus PH-06 Is Associated with a Group-6 Soluble Di-Iron Monooxygenase. Available from: [Link]
-
ResearchGate. 1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light emitting diodes. Available from: [Link]
-
ResearchGate. Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films. Available from: [Link]
Sources
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Green solvents for sustainable organic synthesis: state of the art - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene [mdpi.com]
- 6. BJOC - Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions [beilstein-journals.org]
- 7. eijppr.com [eijppr.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Insights from Life Cycle Assessment to Inform Chemical Substitution, Alternatives Assessment and Safe and Sustainable-by-Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Life cycle based alternatives assessment (LCAA) for chemical substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. US4400537A - Process for 1,4-phenylenediamine - Google Patents [patents.google.com]
- 15. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Catalyst [jsynthchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN110615741A - Synthetic method of low-toxicity low-harm environment-friendly solvent green 3 - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A green electrochemical method for the synthesis of new N,N′-diphenylbenzene-1,4-diamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Analytical Resilience: Overcoming Interference in DPPD Detection
Technical Support Center for N,N'-Diphenyl-p-phenylenediamine Analysis
Status: Operational Lead Scientist: Senior Application Specialist Scope: Biological Matrices (Plasma/Urine) & Environmental/Polymer Samples Last Update: 2025-05-20
Core Directive: The "Chameleon" Analyte
N,N'-Diphenyl-p-phenylenediamine (DPPD) presents a unique analytical paradox: it is designed to be unstable. As a potent antioxidant, its primary chemical function is to sacrifice itself by scavenging free radicals, rapidly converting into its oxidized quinone diimine form (N,N'-diphenyl-p-benzoquinonediimine, or DPBQ ).
The Interference Root Cause: Most "interference" in DPPD analysis is actually in-situ oxidation . If your recovery rates are erratic or your peaks are disappearing, you are likely detecting the degradation product (DPBQ) rather than the parent molecule, or the parent molecule is adsorbing to your plasticware.
This guide moves beyond standard SOPs to address the three pillars of DPPD failure: Oxidation , Adsorption , and Matrix Suppression .
Module 1: Sample Preparation (The Stabilization Protocol)
User Issue: "I am seeing low recovery (<50%) and poor reproducibility between replicates."
Technical Diagnosis: DPPD oxidizes to DPBQ within minutes in biological matrices or organic solvents exposed to light and air. Furthermore, DPPD is highly lipophilic (LogP ~ 6.3), leading to severe adsorption losses on polypropylene surfaces.
The "Reductive Extraction" Workflow
You must chemically "freeze" the oxidation state of DPPD immediately upon sample collection.
Step-by-Step Protocol:
-
Vessel Preparation: Use silanized glass vials only. Do not use standard polypropylene tubes.
-
The Quench (Critical):
-
Prepare a Stabilizing Solution : 1% (w/v) Ascorbic Acid + 0.1% EDTA in water.
-
Why? Ascorbic acid reduces any formed DPBQ back to DPPD; EDTA chelates metal ions (Fe/Cu) that catalyze oxidation.
-
-
Extraction (Liquid-Liquid):
-
Add 200 µL Sample (Plasma/Urine) to glass vial.
-
Add 50 µL Stabilizing Solution immediately. Vortex 10s.
-
Add 20 µL Internal Standard (d10-DPPD, 100 ng/mL in MeOH).
-
Add 1 mL Extraction Solvent : Hexane:Dichloromethane (4:1 v/v).
-
Note: Avoid pure Ethyl Acetate if possible; it can contain peroxides that degrade DPPD.
-
-
Separation:
-
Vortex 5 min; Centrifuge 3000 x g for 5 min.
-
Transfer organic supernatant to a new silanized glass vial.
-
-
Concentration:
-
Evaporate to dryness under Nitrogen at ambient temperature (Heat accelerates oxidation).
-
Reconstitute in 100 µL Acetonitrile containing 0.1% Ascorbic Acid.
-
Visualization: The Oxidation Interference Loop
The following diagram illustrates the mechanistic failure point where DPPD converts to DPBQ and how the protocol intercepts this.
Figure 1: The Redox Cycle. Without a reducing agent (Green path), DPPD converts to DPBQ, causing false negatives.
Module 2: Chromatographic Resolution
User Issue: "I see a split peak or co-elution with other rubber additives like 6PPD."
Technical Diagnosis: DPPD is structurally similar to other p-phenylenediamines (like IPPD and 6PPD). Generic C18 gradients often fail to separate DPPD from its own oxidized form (DPBQ) or matrix analogs.
Optimization Strategy
Switch from standard Alkyl-C18 to a Phenyl-Hexyl or Biphenyl stationary phase. The pi-pi interactions offered by these phases provide superior selectivity for aromatic amines compared to hydrophobic interactions alone.
Recommended LC Conditions:
| Parameter | Specification | Rationale |
| Column | Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Enhanced selectivity for aromatic rings (pi-pi stacking). |
| Mobile Phase A | Water + 5mM Ammonium Acetate | Buffer controls pH to keep DPPD neutral (pKa ~5.5). |
| Mobile Phase B | Methanol (NOT Acetonitrile) | MeOH provides better solubility and pi-interaction support. |
| Flow Rate | 0.3 mL/min | Standard for ESI sensitivity. |
| Gradient | 50% B to 95% B over 8 mins | Shallow gradient required to separate DPPD from DPBQ. |
| Temp | 40°C | Reduces backpressure; improves mass transfer. |
Module 3: Mass Spectrometry & Matrix Effects[1][2]
User Issue: "My signal intensity drops 10-fold in urine samples compared to solvent standards."
Technical Diagnosis: This is Ion Suppression . Phospholipids and urea in biological matrices compete for charge in the ESI source. DPPD is moderately ionizable, making it vulnerable.
The Solution: Deuterated Internal Standards & Source Switching
-
Internal Standard (The Gold Standard):
-
You must use DPPD-d10 or DPPD-d20 .
-
Do not use generic anilines (e.g., Acetanilide) as they do not compensate for the specific extraction losses or ionization suppression of the diphenyl structure.
-
-
Ionization Mode:
-
Primary: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Alternative: If suppression exceeds 50%, switch to APCI+ (Atmospheric Pressure Chemical Ionization). DPPD is thermally stable enough for APCI, and this mode is far less susceptible to matrix effects than ESI.
-
MRM Transitions (ESI+):
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Notes |
| DPPD | 261.1 | 183.1 | 25 | Quantifier (Loss of phenyl ring) |
| DPPD | 261.1 | 77.1 | 40 | Qualifier (Phenyl cation) |
| DPBQ | 259.1 | 182.1 | 22 | Monitor to check for oxidation |
| DPPD-d10 | 271.1 | 188.1 | 25 | Internal Standard |
Troubleshooting FAQ
Q: My calibration curve is non-linear at low concentrations. A: This is likely adsorption . DPPD sticks to the injector needle and tubing.
-
Fix: Add 0.1% Formic Acid to your needle wash solvent. Use PEEK tubing where possible, or passivate the system with a high-concentration standard before the run.
Q: I see a peak for DPPD in my blank samples. A: This is carryover or contamination .
-
Carryover: DPPD is "sticky." Increase the needle wash time and use a wash solvent of 50:50 Isopropanol:Acetone.
-
Contamination: DPPD is a rubber stabilizer. It is present in black rubber o-rings, HPLC vial septa, and gloves. Use PTFE-lined septa only and nitrile gloves (avoid touching liquids).
Q: Can I use GC-MS instead of LC-MS? A: Yes, but with caution. DPPD can thermally degrade in the injector port.
-
Fix: Use a high split ratio or a "Cold On-Column" injection technique. Derivatization (e.g., with TFAA) improves thermal stability but adds a prep step.
Visualizing the Analytical Decision Tree
Use this logic flow to determine the correct troubleshooting path for your specific interference.
Figure 2: Analytical troubleshooting decision tree for DPPD interference.
References
-
Detection of PPDs in Biological Matrices Title: Simultaneous determination of p-phenylenediamine and its metabolites in human urine by LC-MS/MS.[2][3] Source: Journal of Chromatography B (2016). Relevance: Establishes the baseline for ESI+ detection of phenylenediamines and the necessity of acid stabilization. URL:[Link]
-
Oxidation Mechanisms of Phenylenediamines Title: Quinone diimine formation from p-phenylenediamines: A mechanistic study. Source: Chemical Research in Toxicology. Relevance: Explains the DPPD -> DPBQ oxidation pathway that causes analytical interference. URL:[Link]
-
Matrix Effects in LC-MS of Antioxidants Title: Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods for Contaminants in Feed. Source: Journal of Agricultural and Food Chemistry. Relevance: Validates the use of matrix-matched calibration and internal standards for hydrophobic contaminants. URL:[Link]
-
Tire Wear Particle Analysis (6PPD/DPPD Context) Title: Ubiquitous Occurrence of N-Phenyl-p-phenylenediamine Quinones in Tire Wear Particles. Source: Environmental Science & Technology (2022). Relevance: Provides modern extraction protocols for DPPD-like compounds and their quinones (DPBQ). URL:[Link]
Sources
"optimizing reaction conditions for the synthesis of DPPD"
The following technical guide addresses the optimization of reaction conditions for the synthesis of N,N'-diphenyl-p-phenylenediamine (DPPD) . This compound is a critical lipophilic antioxidant and ferroptosis inhibitor utilized in drug development and metabolic research.
This guide prioritizes purity and reproducibility , essential for biological evaluation, while acknowledging scalable routes for process chemistry.
Topic: Reaction Condition Optimization for N,N'-Diphenyl-p-phenylenediamine (DPPD) Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Version: 2.0 (Current Standards)
Strategic Overview: Route Selection
Before optimizing, select the synthetic route based on your downstream application.
| Feature | Route A: Pd-Catalyzed Amination (Buchwald-Hartwig) | Route B: Acid-Catalyzed Condensation |
| Primary Application | Drug Discovery / HTS : High purity (>99%), derivative synthesis, mild conditions. | Process / Scale-up : Kilogram-scale production, cost-effective.[1] |
| Starting Materials | p-Phenylenediamine + Bromobenzene (or Iodobenzene) | Hydroquinone + Aniline |
| Key Catalyst | Pd(OAc)₂ / Xantphos (or BINAP) | Phosphoric Acid / Aniline Phosphate |
| Critical Control | Inert atmosphere ( | Water removal (Azeotropic distillation) |
| Purity Profile | High (Trace Pd removal required) | Moderate (Requires recrystallization to remove tars) |
Critical Process Parameters (CPP) & Optimization
Route A: Palladium-Catalyzed C-N Coupling (High Purity)
This route is preferred for synthesizing analytical standards or bioactive tool compounds where structural fidelity is paramount.
Optimized Protocol
-
Substrates: p-Phenylenediamine (1.0 equiv), Bromobenzene (2.2 equiv).
-
Catalyst System: Pd(OAc)₂ (2-5 mol%) + Xantphos (4-10 mol%).
-
Base: NaOtBu (2.5 equiv).[2]
-
Solvent: Toluene or Dioxane (Anhydrous, degassed).
-
Conditions: 100–110°C, 12–24 h, Argon atmosphere.
Mechanism & Logic (DOT Diagram)
The following diagram illustrates the catalytic cycle and potential failure points (oxidation).
Caption: Figure 1. Pd-Catalyzed cycle for DPPD synthesis. Note the critical sensitivity of the final product to oxidation (Red path).
Route B: Acid-Catalyzed Condensation (Scale-Up)
For researchers requiring >100g of material, the condensation of hydroquinone and aniline is robust, provided water management is strict.
Optimized Protocol
-
Substrates: Hydroquinone (1.0 equiv), Aniline (Excess, 4-6 equiv).
-
Catalyst: Phosphoric Acid (
) or Aniline Phosphate. -
Conditions: 180–200°C, Autoclave or Dean-Stark apparatus.
-
Key Optimization: Continuous removal of water shifts the equilibrium toward DPPD.
Troubleshooting Guides (Q&A)
Issue 1: Product Discoloration (Red/Violet Shift)
User Question: "My isolated DPPD solid is turning dark purple/red upon exposure to air. The NMR is messy. What is happening?"
Senior Scientist Response: This is the most common issue with phenylenediamines. DPPD is a potent antioxidant; it "sacrifices" itself by reacting with oxygen to form N,N'-diphenyl-p-benzoquinonediimine (DPPD-Q) , which is deeply colored (red/violet).
-
Root Cause: Incomplete degassing of solvents or exposure to air during workup.
-
Corrective Action:
-
Sparging: Argon-sparge all solvents for at least 30 minutes pre-reaction.
-
Workup: Perform filtration and washing under a blanket of
or Argon. -
Reducing Agent: Add a trace amount of sodium hydrosulfite (
) or ascorbic acid during the aqueous wash step to reduce any formed quinone back to the diamine. -
Storage: Store the final solid under Argon in amber vials at -20°C.
-
Issue 2: Low Yield in Buchwald-Hartwig Coupling
User Question: "The reaction stalls at ~50% conversion. Adding more catalyst doesn't help."
Senior Scientist Response: Stalling often indicates catalyst poisoning or ligand degradation rather than simple kinetics.
-
Diagnostic Checklist:
-
Halide Choice: Are you using Chlorobenzene? Switch to Bromobenzene or Iodobenzene . Chlorides are often too unreactive for standard Pd(OAc)₂/Xantphos conditions at 100°C.
-
Base Sensitivity: NaOtBu is moisture-sensitive. If your base is "wet" (hydrolyzed to NaOH + tBuOH), the reaction will fail. Use fresh, sublimed NaOtBu.
-
Inhibition: Diamines can chelate Pd, shutting down the cycle. Ensure the Ligand:Pd ratio is at least 2:1 (e.g., 4 mol% Xantphos to 2 mol% Pd) to prevent non-productive sequestration of the metal by the substrate.
-
Issue 3: Tarry Byproducts in Hydroquinone Route
User Question: "The acid-catalyzed route yields a black tar that is impossible to recrystallize."
Senior Scientist Response: Tars result from polymerization or oxidative coupling at high temperatures (180°C+).
-
Optimization:
-
Excess Aniline: Increase the aniline:hydroquinone ratio to 6:1 . Aniline acts as both reactant and solvent, diluting intermediates that might polymerize.
-
Water Removal: Water promotes reversibility and side reactions. Use a Dean-Stark trap (if atmospheric) or a dehydrating agent (if autoclaved) to drive the reaction forward rapidly, reducing thermal residence time.
-
Catalyst Load: Do not exceed 2-3% w/w phosphoric acid. Excess acid promotes acid-catalyzed polymerization of the aniline.
-
Workflow Visualization: Troubleshooting Logic
Caption: Figure 2. Decision tree for diagnosing common synthetic failures in DPPD production.
FAQs
Q: Can I use DPPD-Q (the oxidized form) for biological assays? A: Generally, no. DPPD acts as a radical scavenger (H-atom donor). DPPD-Q is the product of that scavenging. Using DPPD-Q would bypass the antioxidant mechanism you likely intend to study. Ensure your sample is the reduced amine form (white/grey powder).
Q: How do I remove residual Palladium from the Buchwald route? A: For biological applications, Pd limits are strict (<10 ppm). Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-reaction. Stir the crude organic solution with the resin for 2 hours at 50°C, then filter before crystallization.
Q: Is the synthesis sensitive to light? A: Yes. Like many electron-rich amines, DPPD is photo-sensitive, which accelerates auto-oxidation. Wrap reaction vessels in aluminum foil and perform column chromatography with minimal light exposure.
References
-
BenchChem. (2025).[2][3] Synthesis of DPPD-Q from p-Phenylenediamine: Application Notes and Protocols. Retrieved from (Source 1.1).
-
Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005).[4] Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. Synthetic Communications, 35(15), 2085–2090.[4] Retrieved from (Source 1.2).
-
Clemens, M. L., & Magoffin, J. E. (1950).[5] Multiple step process for preparing N,N'-diphenyl-p-phenylene diamine. U.S. Patent No.[6][7] 2,503,712.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from (Source 1.9).
-
Parab, V. L., & Palav, A. V. (2015).[1] Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride. Rasayan Journal of Chemistry, 8(2), 164-166.[1] Retrieved from (Source 1.3).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US2503712A - Multiple step process for preparing n,n' diphenyl p-phenylene diamine - Google Patents [patents.google.com]
- 6. US2001284A - Manufacture of aniline from chlorobenzene and ammonia - Google Patents [patents.google.com]
- 7. US4376859A - Process for the preparation of aniline condensation dyestuffs - Google Patents [patents.google.com]
"minimizing side reactions during the synthesis of 1,4-Benzenediamine, N-(4-aminophenyl)-"
Welcome to the technical support center for the synthesis of 1,4-Benzenediamine, N-(4-aminophenyl)-, a key intermediate in numerous applications, including the production of high-performance polymers, dyes, and pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during its synthesis, with a primary focus on minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,4-Benzenediamine, N-(4-aminophenyl)-?
A1: The two most prevalent methods for synthesizing N-phenyl-p-phenylenediamine are the Buchwald-Hartwig amination and the Ullmann condensation. Both are cross-coupling reactions that form a C-N bond between an aniline and an aryl halide.
Q2: My reaction mixture turns dark brown/black. What is causing this and how can I prevent it?
A2: A dark coloration is a common issue and is almost always due to the oxidation of the p-phenylenediamine product. Phenylenediamines are highly susceptible to air oxidation, which leads to the formation of colored quinone-imine species and other polymeric byproducts.[1] To mitigate this:
-
Maintain an inert atmosphere: All reactions should be conducted under a nitrogen or argon atmosphere. Ensure all solvents are thoroughly de-gassed prior to use.
-
Use high-purity reagents: Trace metal impurities can catalyze oxidation.
-
Control the temperature: While heating is necessary for the reaction, excessive temperatures can accelerate decomposition and oxidation.
-
Work-up promptly: Do not let the reaction mixture sit exposed to air for extended periods after completion.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. What is this and how can I minimize it?
A3: This byproduct is likely the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2] In this process, the aryl halide is reduced to the corresponding arene. To minimize hydrodehalogenation:
-
Optimize your ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[2]
-
Control the base: The choice and concentration of the base can influence the reaction pathway.
-
Ensure an anhydrous environment: Water can be a proton source for hydrodehalogenation.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-phenyl-p-phenylenediamine.[3][4] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand for the substrate. 3. Base is not strong enough. 4. Reaction temperature is too low. | 1. Use a pre-catalyst or ensure in-situ activation of the palladium source. 2. For aniline substrates, bulky biarylphosphine ligands like XPhos or BrettPhos are often effective.[5] 3. Sodium tert-butoxide (NaOt-Bu) is a common and effective base.[6] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of Hydrodehalogenation Byproduct | 1. Water or other protic impurities. 2. Suboptimal ligand choice. 3. Reaction temperature is too high. | 1. Use anhydrous solvents and reagents. 2. Employ bulky, electron-rich ligands that favor reductive elimination.[2] 3. Reduce the reaction temperature. |
| Low Yield Despite Full Conversion | 1. Product degradation due to prolonged heating. 2. Oxidation of the product during work-up. 3. Difficult purification leading to product loss. | 1. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed. 2. Work up the reaction under an inert atmosphere and use degassed solvents. 3. Consider alternative purification methods such as recrystallization or treatment with activated carbon to remove colored impurities. |
Diagram: Buchwald-Hartwig Catalytic Cycle and Side Reaction
Caption: Buchwald-Hartwig cycle and hydrodehalogenation side reaction.
Troubleshooting Guide: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[7] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive copper catalyst. 2. High reaction temperatures leading to catalyst deactivation. 3. Inappropriate solvent. | 1. Use a fresh source of a Cu(I) salt (e.g., CuI). Activation of copper powder with iodine or acid can also be effective. 2. While Ullmann reactions are often run at high temperatures, excessive heat can lead to catalyst agglomeration and deactivation. Optimize the temperature carefully. 3. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[7] |
| Formation of Homocoupled Byproducts | 1. Reaction of the aryl halide with the copper catalyst to form a biaryl species. | 1. This is an inherent side reaction in Ullmann chemistry. Using a ligand can sometimes improve the selectivity for the desired cross-coupling product. |
| Difficult Product Isolation | 1. High-boiling solvents can be difficult to remove. 2. Removal of copper residues. | 1. Consider using a lower-boiling solvent if the reaction proceeds at a reasonable rate at a lower temperature. 2. After the reaction, quenching with aqueous ammonia can help to complex and remove copper salts. Filtration through a pad of Celite can also be effective. |
Diagram: Ullmann Condensation Key Steps
Caption: Simplified mechanism of the Ullmann condensation.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of 1,4-Benzenediamine, N-(4-aminophenyl)-
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a nitrogen-purged glovebox, add 4-bromoaniline (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.[8]
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.[8]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of 1,4-Benzenediamine, N-(4-aminophenyl)-
-
Column Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8] The product is typically a light-sensitive solid.
-
Recrystallization: For further purification, recrystallization can be performed. A mixture of ethanol and water or toluene and heptane can be effective. Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.
-
Activated Carbon Treatment: If the product is highly colored due to oxidation impurities, a solution of the crude product in a suitable solvent can be treated with a small amount of activated carbon, heated briefly, and then filtered hot to remove the carbon and adsorbed impurities before recrystallization.
Data Presentation
Table 1: Common Analytical Techniques for Reaction Monitoring and Purity Assessment
| Technique | Application | Observations and Interpretation |
| TLC | Reaction monitoring | The product, N-phenyl-p-phenylenediamine, is more polar than the starting aryl halide but less polar than aniline. It is UV active. A developing system of hexane/ethyl acetate (e.g., 7:3) is a good starting point. |
| GC-MS | Reaction monitoring and byproduct identification | Provides information on the retention times and mass-to-charge ratios of components in the reaction mixture, allowing for the identification of the product and byproducts like the hydrodehalogenated arene.[9][10] |
| HPLC | Purity analysis of the final product | Can be used to quantify the purity of the isolated product and detect trace impurities. A reversed-phase column with a mobile phase of acetonitrile/water or methanol/water is commonly used.[11] |
| ¹H NMR | Structural confirmation of the final product | The spectrum will show characteristic signals for the aromatic protons and the amine protons. The integration of these signals should be consistent with the structure.[12][13] |
References
- Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- CN101250113A - Method for refining p-phenylene diamine. (2008).
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The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. (2024). UST Journals. [Link]
- US4191708A - Process for preparing and purifying p-phenylenediamine. (1980).
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BH amination side products and purification. (2024). Reddit. [Link]
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Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2012). Dalton Transactions. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. [Link]
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Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). (2018). ResearchGate. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2011). PMC - NIH. [Link]
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Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
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Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). ResearchGate. [Link]
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A Study on the Synthesis of p-phenylenediamine (PPD) Using Copper Catalyst. (2016). ResearchGate. [Link]
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N-phenyl-p-phenylenediamine. SpectraBase. [Link]
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Ullmann condensation. Wikipedia. [Link]
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How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. (2018). ResearchGate. [Link]
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Theoretical p-Phenylenediamine synthesis. (2019). Chemistry Stack Exchange. [Link]
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Mass spectra of the mixture of p‐phenylenediamine (as named Molecule A)... (2020). ResearchGate. [Link]
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Reaction pathways of PPD. (2022). ResearchGate. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]
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The Mechanism of the Modified Ullmann Reaction. (2010). ResearchGate. [Link]
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Oxidative polymerization of p-phenylenediamine. (2014). ResearchGate. [Link]
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1 H NMR spectra of (a) PPD and (b) 1.. (2020). ResearchGate. [Link]
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"addressing the aquatic toxicity of p-phenylenediamine antioxidants"
Topic Focus: 6PPD-Quinone & Urban Runoff Mortality Syndrome (URMS)
Welcome to the Advanced Application Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard aquatic toxicity protocols are failing to replicate the "Urban Runoff Mortality Syndrome" (URMS) observed in the field, or your LC-MS/MS recoveries for tire-wear particles are inconsistent.
The scientific consensus has shifted. We are no longer just looking at generic p-phenylenediamines (PPDs); we are dealing with a specific, highly toxic transformation product: 6PPD-quinone (6PPD-Q) .[1][2][3] The following guide addresses the unique physicochemical properties and toxicological mechanisms of this compound.
Module 1: Analytical Challenges (Detection & Quantification)
Current Status:
Users frequently report "disappearing" spikes or poor recovery rates in stormwater matrices. This is often due to the hydrophobic nature of 6PPD-Q and its tendency to adsorb to laboratory plastics.
Troubleshooting Guide
Q: Why are my recovery rates for 6PPD-quinone consistently below 50% in my stormwater samples?
A: You are likely experiencing wall loss (adsorption) or matrix suppression . 6PPD-quinone is lipophilic and adheres to polypropylene pipette tips, tubing, and sample containers.
Corrective Protocol (Based on EPA Draft Method 1634):
-
Material Switch: Replace all sample storage containers with amber glass . If plastic is unavoidable, use HDPE, but validate recovery first.
-
Solvent Rinsing: When transferring the sample, you must rinse the original container with the elution solvent (e.g., methanol or acetonitrile) and add this rinse to your extraction stream. The analyte is likely stuck to the walls of the empty vessel.
-
Isotope Dilution: You cannot rely on external calibration alone. You must use an isotopically labeled internal standard (d5-6PPD-quinone or 13C6-6PPD-quinone ) added prior to extraction. This corrects for both extraction loss and ion suppression in the MS source.
Q: I see a peak for the parent 6PPD, but it degrades during the run. How do I stabilize it?
A: Parent 6PPD is an antioxidant—it is designed to react with oxygen and ozone.[4][5] It acts as a sacrificial scavenger. In aqueous solutions, it degrades rapidly (half-life < 5 hours in some matrices).
-
Immediate Action: If you must measure the parent 6PPD, preserve samples immediately at pH 7 and store at 4°C in the dark. Analyze within 24 hours.
-
Strategic Pivot: For environmental risk assessment, shift your primary endpoint to 6PPD-quinone . It is the stable, toxicologically relevant stressor in the aquatic environment.
Visualization: Optimized SPE Workflow (EPA Method 1634)
Figure 1: Workflow for the extraction and quantification of 6PPD-quinone, emphasizing the critical addition of internal standards prior to filtration to account for adsorption losses.
Module 2: Toxicology & Species Specificity
Current Status:
Researchers often attempt to screen 6PPD toxicity using standard model organisms like Daphnia magna or Zebrafish (Danio rerio), only to find high tolerance. This leads to false negatives regarding environmental risk.
Troubleshooting Guide
Q: My Zebrafish embryos survive exposure to 50 µg/L of 6PPD-quinone. Is the literature LC50 of <0.1 µg/L incorrect?
A: The literature is correct, but your model organism is resistant. 6PPD-quinone toxicity is highly species-specific .
-
The Mechanism: In Coho salmon (Oncorhynchus kisutch), 6PPD-quinone crosses the blood-brain barrier (BBB) and causes vascular leakage and endothelial disruption.
-
The Discrepancy: Zebrafish and Daphnia possess metabolic pathways (likely involving specific cytochrome P450 enzymes or BBB efflux transporters) that detoxify or exclude the quinone, rendering them orders of magnitude less sensitive than salmonids.
-
Recommendation: You must use sensitive species (Coho, Brook Trout, or Rainbow Trout) for relevant risk assessment, or acknowledge the "Coho Gap" in your data.
Q: How do I distinguish between acute toxicity from the parent 6PPD versus the quinone derivative?
A: This is a classic confounding variable. Parent 6PPD can oxidize during your bioassay if the water is aerated (introducing oxygen/ozone).
-
Control Experiment: Conduct a parallel exposure using IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine). IPPD forms a quinone that is structurally similar but currently indicated to be less toxic to Coho salmon. If 6PPD kills but IPPD does not, the specific quinone structure is the culprit.
-
Measurement: You must measure the concentration of 6PPD-Q in your "Parent 6PPD" tanks at T=0 and T=24h. You will likely find you are inadvertently exposing fish to the quinone.
Data Summary: Comparative Toxicity (LC50)
| Organism | Compound | LC50 (approx.)[3][4][6][7][8][9] | Sensitivity Level |
| Coho Salmon | 6PPD-Quinone | 0.095 µg/L (95 ng/L) | Ultra-High |
| Rainbow Trout | 6PPD-Quinone | ~1.00 µg/L | High |
| Zebrafish | 6PPD-Quinone | > 500 µg/L | Low (Resistant) |
| Daphnia magna | 6PPD-Quinone | > 100 µg/L | Moderate/Low |
Visualization: The Transformation & Toxicity Pathway
Figure 2: The pathway from industrial application to ecological receptor. Note that the toxicant is generated in situ via environmental weathering (ozonation).
Module 3: Mitigation & Experimental Design
FAQ: Experimental Setup
Q: Can I synthesize 6PPD-quinone in-house for testing? A: Yes, but commercial standards are now available and preferred for quantitative rigor. If synthesizing (via ozonation of 6PPD), you must purify the product using silica gel chromatography. Crude mixtures contain unreacted parent 6PPD and other dimers that will confound your toxicity data.
Q: What is the "Safe" concentration limit? A: Regulatory bodies are moving toward acute benchmarks in the low nanogram range. For example, recent draft guidance suggests benchmarks as low as <50 ng/L for protecting sensitive salmonid populations. Your limit of detection (LOD) must be optimized to at least 2 ng/L to be relevant.
References
-
Tian, Z., et al. (2021).[3][4][7][9] A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon.[5][6][9][10][11] Science, 371(6525), 185-189.
-
U.S. EPA. (2024).[5][12][13] Draft Method 1634: Determination of 6PPD-Quinone in Aqueous Matrices. U.S. Environmental Protection Agency.[12][13][14]
-
Brinkmann, M., et al. (2022).[9] Acute Toxicity of the Tire Rubber-Derived Chemical 6PPD-quinone to Four Fishes of Commercial, Cultural, and Ecological Importance. Environmental Science & Technology Letters.
-
Washington State Department of Ecology. (2023). 6PPD in Tires and Road Runoff.[3][4][5][7][8][11][14][15][16]
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- 10. Scientists hunt down deadly chemical that kills coho salmon | Encyclopedia of Puget Sound [eopugetsound.org]
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- 16. Chronic toxicity mechanisms of 6PPD and 6PPD-Quinone in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DPPD and Other p-Phenylenediamine Antioxidants for Elastomer Protection
Introduction: The Critical Role of Antioxidants in Elastomer Durability
p-Phenylenediamine (PPD) derivatives are a cornerstone of the rubber and elastomer industry, serving as highly effective antiozonants and antioxidants. Their primary function is to combat the degradation of polymeric materials caused by exposure to oxygen, ozone, heat, and dynamic stress. This degradation manifests as cracking, hardening, and a loss of essential mechanical properties, ultimately leading to product failure. The selection of an appropriate antioxidant is therefore a critical consideration in the formulation of durable and reliable elastomeric products.
This guide provides a comparative analysis of N,N'-diphenyl-p-phenylenediamine (DPPD) and other notable p-phenylenediamine antioxidants. We will delve into their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for key analytical and performance testing methodologies. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the formulation and evaluation of elastomeric compounds.
Understanding the Chemistry of p-Phenylenediamine Antioxidants
The efficacy of p-phenylenediamine antioxidants stems from their ability to donate a hydrogen atom to radical species, thereby interrupting the autocatalytic cycle of oxidation.[1] This process neutralizes the free radicals that would otherwise attack the polymer chains.
Mechanism of Action: A Closer Look
The antioxidant and antiozonant action of PPDs is a multifaceted process. As antioxidants, they function as chain-breaking radical scavengers. In their role as antiozonants, they migrate to the surface of the rubber to react preferentially with ozone, forming a protective film that shields the underlying polymer from attack.[2][3] The general mechanism can be visualized as follows:
Caption: Antioxidant mechanism of p-phenylenediamines.
A Comparative Analysis of Key p-Phenylenediamine Antioxidants
While all PPDs share a common functional core, the nature of the substituent groups on the nitrogen atoms significantly influences their performance characteristics, including their antioxidant efficiency, volatility, solubility in the rubber matrix, and staining potential.[4] This section compares DPPD with other commonly used PPDs.
| Antioxidant | Chemical Name | Structure | Key Characteristics |
| DPPD | N,N'-Diphenyl-p-phenylenediamine | C₁₈H₁₆N₂ | High melting point, good thermal stability, low volatility.[1] |
| 6PPD | N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine | C₁₈H₂₄N₂ | Excellent antiozonant and anti-flex cracking properties, widely used in tires.[5] |
| IPPD | N-Isopropyl-N'-phenyl-p-phenylenediamine | C₁₅H₁₈N₂ | Good antioxidant and antiozonant, but can be more volatile than 6PPD.[6] |
| 77PD | N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | C₂₀H₃₆N₂ | A potential alternative to 6PPD with comparable ozone protection.[7] |
Experimental Performance Comparison
The true measure of an antioxidant's effectiveness lies in its performance within a rubber formulation. This section presents a summary of experimental data comparing DPPD with other PPDs in key performance areas.
Thermal Stability: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique to assess the thermo-oxidative stability of rubber compounds. The onset temperature of oxidation is a key indicator of the antioxidant's effectiveness at elevated temperatures. A higher onset temperature signifies better thermal stability.
A study on the antioxidant activity of various p-phenylenediamines in styrene-butadiene rubber (SBR) using non-isothermal DSC measurements provided the following order of stabilizing effectiveness: DPPD > IPPD > Dusantox L > 6PPD .[8] This indicates that under the tested conditions, DPPD imparted the highest thermal stability to the SBR compound.
Table 1: Antioxidant Effectiveness of p-Phenylenediamines in SBR and PI Rubber at 180°C [8]
| Antioxidant | Antioxidant Effectiveness (AEX) in SBR | Antioxidant Effectiveness (AEX) in PI |
| DPPD | Highest | Highest |
| IPPD | High | - |
| Dusantox L | Medium | Medium |
| 6PPD | Low | High |
| o-cumyl derivative of 6PPD | Lowest | - |
| p-cumyl derivative of 6PPD | - | Low |
| MBPPD | - | Lowest |
Note: A higher AEX value indicates greater antioxidant effectiveness.
This data highlights that the performance of an antioxidant can be dependent on the polymer matrix. While DPPD showed the highest effectiveness in both SBR and Polyisoprene (PI) rubber, the relative performance of other PPDs varied between the two elastomers.[8]
Processing Characteristics: Mooney Viscosity and Scorch Time
The addition of antioxidants can influence the processing behavior of rubber compounds. The Mooney viscometer is used to measure the viscosity and pre-vulcanization characteristics (scorch time) of uncured rubber.[9]
-
Mooney Viscosity (ML 1+4): This value represents the viscosity of the rubber compound. A higher value indicates a stiffer compound.
-
Scorch Time (t₅): This is the time it takes for the Mooney viscosity to rise by 5 units from its minimum value, indicating the onset of vulcanization. A longer scorch time provides a larger processing safety window.[10][11]
Generally, the introduction of PPD antioxidants can lead to an increase in Mooney viscosity.[5] The effect on scorch time can vary depending on the specific PPD and the overall formulation.
Experimental Protocols
To ensure the integrity and reproducibility of comparative studies, standardized testing methodologies are crucial. This section provides detailed, step-by-step protocols for key experiments used in the evaluation of p-phenylenediamine antioxidants.
Protocol 1: Determination of Antioxidant Content by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of PPDs in rubber vulcanizates.[6][12]
1. Sample Preparation: a. Accurately weigh approximately 1 gram of the finely cut rubber sample. b. Place the sample in a flask and add 50 mL of an acetone:chloroform (1:1 v/v) extraction solvent. c. Extract the antioxidants by refluxing the mixture for 4 hours. d. After cooling, filter the extract and evaporate the solvent under reduced pressure. e. Dissolve the residue in a known volume of dichloromethane for HPLC analysis.
2. HPLC Conditions:
- Column: ODS (C18), 4.6 mm i.d. x 150 mm
- Mobile Phase: Methanol:Water (85:15 v/v)[12]
- Flow Rate: 1.0 mL/min[12]
- Column Temperature: 35°C[12]
- Detection: UV at 290 nm[12]
- Injection Volume: 10 µL[12]
3. Quantification: a. Prepare standard solutions of the PPDs of interest in dichloromethane at various concentrations. b. Inject the standard solutions to generate a calibration curve. c. Inject the sample extract and determine the concentration of each PPD based on the calibration curve.
Caption: Workflow for HPLC analysis of PPDs in rubber.
Protocol 2: Assessment of Ozone Resistance (ASTM D1149)
This protocol describes the procedure for evaluating the resistance of rubber to ozone-induced cracking in a controlled chamber.[13][14][15]
1. Specimen Preparation: a. Prepare rectangular rubber specimens (e.g., 25 x 150 mm, 1.9-2.5 mm thick) as per ASTM D518.[14] b. Ensure the surfaces are clean and free of defects.
2. Conditioning: a. Condition the specimens for 24 hours in an ozone-free atmosphere at the test temperature (e.g., 40°C).[14]
3. Mounting and Strain Application: a. Mount the specimens in sample holders and apply a specific tensile strain (e.g., 20% elongation).
4. Ozone Exposure: a. Place the mounted specimens in an ozone test chamber. b. Set the ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and air flow rate according to the standard.
5. Inspection and Evaluation: a. Periodically remove the specimens from the chamber and inspect for cracks under 2x magnification. b. Record the time to the appearance of the first cracks. c. The severity of cracking can be rated according to a standardized scale.
Caption: Experimental workflow for ozone resistance testing (ASTM D1149).
Protocol 3: Mooney Viscosity and Scorch Time Measurement (ASTM D1646)
This protocol details the procedure for determining the processing characteristics of uncured rubber compounds.[9][16]
1. Instrument and Sample Preparation: a. Preheat the Mooney viscometer to the specified test temperature (e.g., 100°C for viscosity, 121°C or 135°C for scorch).[10][16] b. Prepare a disc-shaped sample of the uncured rubber compound.
2. Mooney Viscosity Measurement: a. Place the sample in the die cavity, close the chamber, and preheat for 1 minute. b. Start the rotor at a constant speed (2 rpm). c. Record the torque (in Mooney units) for 4 minutes. The value at the end of the 4-minute test is reported as ML 1+4.[16]
3. Mooney Scorch Time Measurement: a. After the initial viscosity reading, continue the test and monitor the torque. b. The time from the start of the test until the viscosity increases by 5 units above the minimum viscosity is recorded as the scorch time (t₅).[10]
Conclusion and Future Perspectives
The selection of a p-phenylenediamine antioxidant is a critical decision in rubber formulation, with significant implications for product performance and longevity. DPPD demonstrates excellent thermal stability, outperforming several other common PPDs in SBR. However, the overall effectiveness of any antioxidant is dependent on the specific polymer system and the intended application.
While 6PPD remains a widely used and effective antiozonant, particularly in the tire industry, concerns over the environmental toxicity of its quinone derivatives are driving research into safer alternatives.[1] Future work in this field will likely focus on developing novel antidegradants that offer comparable or superior performance to existing PPDs but with a more favorable environmental and toxicological profile. A thorough understanding of the structure-property relationships and performance characteristics of different PPDs, as provided in this guide, is essential for the informed selection of current antidegradants and the development of next-generation solutions.
References
- ASTM D1646-04, Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer)
- ASTM D1149-18, Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment, ASTM Intern
- Cibulková, Z., Šimon, P., Lehocký, P., Kosár, K., & Chochulová, A. (2009). DSC study of antioxidant activity of selected p-phenylenediamines in styrene-butadiene rubber. Journal of Thermal Analysis and Calorimetry, 97(2), 535-540.
-
Cibulková, Z., Šimon, P., Lehocký, P., Kosár, K., & Chochulová, A. (2009). DSC study of antioxidant activity of selected p-phenylenediamines in styrene-butadiene rubber. ResearchGate. [Link]
- Ikarashi, Y., Kaniwa, M. A., & Tsuchiya, T. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine. Journal of Health Science, 46(6), 467-473.
- Tian, Z., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology Letters, 9(8), 682-688.
- ASTM D 1149 - 99 Standard Test Method for Rubber Deterioration - Surface Ozone Cracking in a Chamber. (1999).
- Demir, E., Gerengi, H., Savcı, K., Altundal, G., Yüksel, C., & Çağıl, D. (2024). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry.
- Rossomme, E., Hart-Cooper, W. M., Orts, W. J., McMahan, C. M., & Head-Gordon, M. (2023). Computational studies of rubber ozonation explain the effectiveness of 6PPD as an antidegradant and the mechanism of its quinone formation. Environmental science & technology, 57(13), 5216-5230.
-
Ikarashi, Y., Kaniwa, M. A., & Tsuchiya, T. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. ResearchGate. [Link]
-
Mooney Viscosity: How It Works, Why It Matters, and What It Tells You. (2025). Qualitest. [Link]
-
Franke, C., & Kramer, B. (2014). New phenylenediamine antiozonants for commodities based on natural and synthetic rubber. ResearchGate. [Link]
-
What Is the Ozone Test and How Is It Performed? (n.d.). Devotrans. [Link]
-
The Ultimate Guide to Rubber Testing Methods: Which One is Right for You? (2023). Prescott Instruments. [Link]
- Cibulková, Z., Šimon, P., Lehocký, P., & Balko, J. (2010). DSC study of stabilizing effect of antioxidant mixtures in styrene-butadiene rubber. Journal of Thermal Analysis and Calorimetry, 101(2), 637-642.
-
ASTM D1149-18 Standard Test Methods for Rubber Deterioration - Cracking in an Ozone Controlled Environment. (n.d.). EUROLAB. [Link]
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MonTechTips - Understanding the Mooney Curve. (2023). YouTube. [Link]
- Rossomme, E., Hart-Cooper, W. M., Orts, W. J., McMahan, C. M., & Head-Gordon, M. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology, 57(13), 5216-5230.
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Thumwong, A., Darachai, J., Thamrongsiripak, N., Tokonami, S., & Saenboonruang, K. (2023). Effect of 6-PPD concentration on tensile strength of aged NR vulcanizates. ResearchGate. [Link]
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Rantala, J. (2025). Investigating Alternatives to 6PPD in Tire Compounds. Black Donuts Engineering. [Link]
- Peter, J., et al. (2023).
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Demir, E., et al. (2024). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. Scientific Research Publishing. [Link]
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Saving coho salmon: Alternatives for 6PPD in tire manufacturing. (2021). Berkeley Center for Green Chemistry. [Link]
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Mooney Scorch Test Explained | Safe Processing Window in Rubber Compounding. (2025). YouTube. [Link]
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Scorch Time in Rubber Processing. (n.d.). Scribd. [Link]
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Mooney Viscosity, Mooney Scorch, Cure Index. (n.d.). Parker Hannifin. [Link]
- Preliminary (Stage 1) Alternatives Analysis Report Motor Vehicle Tires Containing N-(1,3- dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD). (2023). U.S.
- Shetye, S. S., & Ambare, S. N. (2020). OPTIMISATION & EVALUATION OF N-(1,3-DIMETHYLBUTYL)-N´-PHENYL-1,4-PHENYLENEDIAMINE (6-PPD)-AN ANTIDEGRADANT IN TREAD COMPOUND AND CHARACTERISATION OF RUBBER VALCANISATES FOR ITS PERFORMANCE. Journal of Advanced Scientific Research, 11(Suppl 2), 42-54.
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Ozone cracking. (n.d.). Wikipedia. [Link]
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Ozone Resistance. (n.d.). Elastomer Institut Richter. [Link]
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What is Ozone Resistance? (n.d.). Circular Rubber Platform. [Link]
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de Souza, A. L. M., et al. (2025). Evaluation of Stabilizing Additives Content in the Mechanical Properties of Elastomeric Compositions Subject to Environmental and Accelerated Aging. ResearchGate. [Link]
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Understanding the link between ozone and rubber deterioration. (2014). Apple Rubber. [Link]
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HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
- The Aging of Natural and Synthetic Rubber and Rubber Products. (1964).
- Tian, Z., et al. (2023). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. Environmental Science & Technology, 57(7), 2779-2791.
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Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024. (2024). Wellt Chemicals. [Link]
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A Comparative Guide to the Antioxidant Efficiency of DPPD in Diverse Polymer Matrices
In the realm of polymer science, the relentless pursuit of material longevity and performance underpins countless innovations. A critical aspect of this endeavor lies in the effective stabilization of polymers against oxidative degradation. Among the arsenal of antioxidant additives, N,N'-diphenyl-p-phenylenediamine (DPPD) has long been recognized for its potent protective capabilities. This guide offers an in-depth comparison of DPPD's antioxidant efficiency across various polymer matrices, providing researchers, scientists, and drug development professionals with objective, data-supported insights to inform their material selection and formulation strategies.
The Imperative of Antioxidant Intervention in Polymer Science
Polymers, the ubiquitous workhorses of modern materials science, are susceptible to degradation from a variety of environmental stressors, including heat, light, and oxygen.[1] This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life.[1] The primary culprit behind this deterioration is oxidative degradation, a free-radical chain reaction that relentlessly attacks the polymer's molecular structure. Antioxidants are essential additives that interrupt this destructive cycle, thereby preserving the integrity and performance of the polymer.[2]
Unraveling the Protective Mechanism of DPPD
DPPD belongs to the class of aromatic amine antioxidants and functions as a highly effective primary antioxidant, or "chain-breaking" antioxidant.[2][3] Its efficacy stems from its ability to donate a hydrogen atom to reactive free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[3] This process is visually represented in the following diagram:
Caption: DPPD's free radical scavenging mechanism.
The resulting DPPD radical is significantly less reactive than the initial polymer or peroxy radicals, effectively halting the propagation of the degradation process.[3]
Comparative Performance of DPPD Across Polymer Matrices
The efficiency of an antioxidant is not an intrinsic property but is heavily influenced by the polymer matrix in which it is incorporated.[4] Factors such as polymer morphology, crystallinity, and the presence of other additives can significantly impact the antioxidant's performance.
Elastomers: The Traditional Stronghold of DPPD
DPPD has historically been a cornerstone antioxidant in the rubber industry, valued for its ability to protect against oxidation, flex cracking, and heat aging.[5] Its performance has been extensively studied in various elastomers.
Natural Rubber (NR) vs. Styrene-Butadiene Rubber (SBR)
DPPD is widely used in both natural and synthetic rubbers like SBR.[1] While both are susceptible to oxidative degradation, their structural differences can influence the effectiveness of DPPD. Natural rubber's cis-1,4-polyisoprene structure contains double bonds that are highly susceptible to ozone and oxidative attack.[6] SBR, a copolymer of styrene and butadiene, also has unsaturation in its butadiene units, making it vulnerable to oxidation.[7][8]
A comparative study on the antioxidant effectiveness of various p-phenylenediamines in polyisoprene (a close relative of natural rubber) and SBR revealed that the polymer matrix plays a crucial role.[4] The study demonstrated that while DPPD is highly effective in both, the relative order of effectiveness compared to other antioxidants can change depending on the rubber type.[4] This underscores the importance of matrix-specific testing.
| Polymer Matrix | Key Performance Attributes with DPPD | Considerations |
| Natural Rubber (NR) | Excellent protection against oxidation and flex cracking.[5] | Can cause discoloration.[5] |
| Styrene-Butadiene Rubber (SBR) | High efficiency in preventing thermo-oxidative degradation.[4] | Performance can be influenced by the styrene-butadiene ratio. |
| Polyisoprene (PI) | Demonstrated high antioxidant effectiveness.[4] | A good model for understanding performance in natural rubber. |
Thermoplastics: Expanding the Application of DPPD
While traditionally associated with rubbers, DPPD is also utilized as a stabilizer in various thermoplastics, including polyolefins like polyethylene and polypropylene.[1]
Polyethylene (PE): A Tale of Two Densities
Polyethylene exists in various forms, with high-density polyethylene (HDPE) and low-density polyethylene (LDPE) being the most common. Their primary difference lies in their molecular structure; HDPE is linear with minimal branching, leading to higher crystallinity and density, while LDPE has a highly branched structure, resulting in lower crystallinity and density.[9][10][11][12] This structural variance can influence the migration and efficiency of antioxidants.
Polypropylene (PP): A Challenging Environment
Polypropylene is known for its susceptibility to thermo-oxidative degradation, particularly during processing at high temperatures.[15] The presence of tertiary carbon atoms in its backbone makes it more prone to oxidation than polyethylene. While aromatic amines like DPPD are generally effective, their use in polypropylene can be limited due to the formation of colored byproducts.[16] Hindered phenolic antioxidants are often the primary choice for PP stabilization.[17] However, in applications where some discoloration is acceptable, DPPD can provide excellent thermal stability.[1]
| Polymer Matrix | Anticipated Performance with DPPD | Challenges and Considerations |
| High-Density Polyethylene (HDPE) | Provides thermal stability during processing and long-term use.[13] | Potential for lower efficiency due to higher crystallinity and reduced antioxidant mobility. |
| Low-Density Polyethylene (LDPE) | May exhibit higher efficiency due to a more amorphous structure, allowing for better antioxidant dispersion and mobility. | Lower melting point may influence processing conditions and antioxidant stability. |
| Polypropylene (PP) | Can offer significant protection against thermo-oxidative degradation.[1] | Prone to causing discoloration, which may be undesirable in many applications.[16] |
Validating Antioxidant Efficiency: Essential Experimental Protocols
To objectively compare the performance of DPPD in different polymer matrices, standardized experimental protocols are essential. The following methods are widely used in the industry to quantify antioxidant efficiency.
Melt Flow Index (MFI) Testing
The Melt Flow Index is a measure of the ease of flow of a molten thermoplastic polymer.[18] Polymer degradation, which involves chain scission, leads to a decrease in molecular weight and, consequently, an increase in the MFI.[18] By measuring the MFI of a polymer sample before and after aging or processing, the effectiveness of an antioxidant in preventing degradation can be assessed. A smaller change in MFI indicates better stabilization.
Step-by-Step MFI Protocol:
-
Sample Preparation: Ensure the polymer sample is dry and in a suitable form (e.g., pellets or powder).
-
Instrument Setup: Preheat the MFI apparatus to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).[18]
-
Loading: Load a specified amount of the polymer into the heated barrel of the MFI instrument.
-
Extrusion: Apply a standard weight to the piston to force the molten polymer through a die of a specific diameter.
-
Measurement: Collect the extruded polymer over a set period (typically 10 minutes) and weigh it.[18]
-
Calculation: The MFI is expressed in grams per 10 minutes.
Caption: Workflow for Melt Flow Index (MFI) testing.
Oxidative Induction Time (OIT) Measurement
Oxidative Induction Time is a measure of the thermal stability of a material against oxidative degradation.[12] It is determined using Differential Scanning Calorimetry (DSC). The OIT is the time until the onset of the exothermic oxidation of the sample at a specified temperature in an oxygen atmosphere.[12] A longer OIT indicates greater oxidative stability and, therefore, a more effective antioxidant system.
Step-by-Step OIT Protocol:
-
Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) into a DSC pan.
-
Instrument Setup: Place the pan in the DSC cell and rapidly heat the sample to the desired isothermal test temperature under an inert nitrogen atmosphere.
-
Gas Switch: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen.
-
Data Acquisition: Record the heat flow as a function of time.
-
Determination of OIT: The OIT is the time from the introduction of oxygen until the onset of the exothermic peak, which indicates the start of oxidation.
Caption: Workflow for Oxidative Induction Time (OIT) measurement.
Key Factors Influencing DPPD's Efficacy
The performance of DPPD is not solely dependent on the polymer matrix but is also influenced by several other factors:
-
Concentration: The level of antioxidant protection is directly related to the concentration of DPPD, up to a certain point. However, excessive concentrations can lead to "blooming," where the antioxidant migrates to the surface of the polymer.[5]
-
Solubility and Compatibility: For an antioxidant to be effective, it must be soluble and well-dispersed within the polymer matrix. Poor compatibility can lead to localized depletion of the antioxidant and reduced overall protection.[19]
-
Synergistic Effects: DPPD is often used in combination with other additives, such as secondary antioxidants (e.g., phosphites), which can lead to synergistic effects and enhanced overall stability.[2]
-
Environmental Conditions: The rate of antioxidant consumption is highly dependent on the severity of the environmental conditions, such as temperature and UV exposure.[7]
Concluding Remarks and Future Outlook
N,N'-diphenyl-p-phenylenediamine (DPPD) remains a highly effective and versatile antioxidant for a wide range of polymers. Its performance is particularly well-established in elastomeric systems, where it provides excellent protection against oxidative degradation and flex cracking. In thermoplastics like polyethylene and polypropylene, DPPD can also offer significant thermal stability, although its application may be limited by discoloration in some cases.
A critical gap in the current body of public knowledge is the lack of direct, quantitative comparative studies of DPPD's efficiency across different thermoplastic matrices under identical conditions. Future research should focus on generating this data to provide a more complete picture of DPPD's performance landscape. Such studies would enable formulators to make more informed decisions when selecting antioxidant systems for specific applications, ultimately leading to the development of more durable and reliable polymer products.
References
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Benchmarking Antioxidant PL90's performance across different polymer blends - BDMAEE. (2025, June 27). Retrieved from [Link]
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Francis, E. A. (n.d.). Preliaminary Comparison of the Effects of N-(1, 3 dimethybutyl)-N- phenyl-p-phenylene diamine (DPPD), Galic Powder (GP) and N-isopropyl-n-phenyl-p-phenylene diamine (DPPD) on the Properties of Natural Rubber Compound. Chemistry and Materials Research. Retrieved from [Link]
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Nair, S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Retrieved from [Link]
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Mouren, A., Pollet, E., & Avérous, L. (2023). Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv. [Link]
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Comparative Analysis of Different Natural Polymers as Coating Agents for Freeze-Dried Microencapsulation of Cosmos caudatus Kunth Compounds - PubMed. (2024, August 23). Retrieved from [Link]
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Yildiz, E., et al. (2024). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. Scientific Research Publishing. Retrieved from [Link]
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A comparison of phenolic antioxidant performance in HDPE at 32–80°C - ResearchGate. (2025, August 5). Retrieved from [Link]
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Cibulková, Z., et al. (n.d.). DSC STUDY OF ANTIOXIDANT ACTIVITY OF SELECTED p-PHENYLENEDIAMINES IN STYRENE-BUTADIENE RUBBER. AKJournals. Retrieved from [Link]
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Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved from [Link]
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Pfaendner, R. (2025, August 6). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate. Retrieved from [Link]
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Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - ResearchGate. (2025, October 15). Retrieved from [Link]
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The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers - PMC. (2023, November 22). Retrieved from [Link]
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Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products - PubMed. (2023, February 21). Retrieved from [Link]
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Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale - Tintoll. (n.d.). Retrieved from [Link]
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Ultraviolet-cured p-phenylenediamine functionalized polypropylene film as a non-migratory antioxidant - SSRN. (n.d.). Retrieved from [Link]
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Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - PMC. (n.d.). Retrieved from [Link]
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Gensler, R., et al. (2025, August 5). Thermo-oxidative degradation of isotactic polypropylene at high temperatures: Phenolic antioxidants versus HAS. ResearchGate. Retrieved from [Link]
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Colin, X., et al. (n.d.). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. archimer – ifremer. Retrieved from [Link]
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da Costa, H. M., et al. (2025, August 6). Thermal oxidative degradation of polypropylene-containing pro-oxidants. ResearchGate. Retrieved from [Link]
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da Costa, H. M., et al. (n.d.). A study of the controlled degradation of polypropylene containing pro-oxidant agents - PMC. Retrieved from [Link]
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A study of the controlled degradation of polypropylene containing pro-oxidant agents. (2025, August 6). ResearchGate. Retrieved from [Link]
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N,N′-Diphenyl-1,4-phenylenediamine Antioxidant's Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats - MDPI. (2022, December 27). Retrieved from [Link]
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The Antioxidant Effect of Lanthanum Complex in Natural Rubber - Atlantis Press. (n.d.). Retrieved from [Link]
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Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants | ACS Applied Polymer Materials. (2024, December 18). Retrieved from [Link]
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Models for the migration of low molecular weight additives in polyolefins - GovInfo. (1980, September 30). Retrieved from [Link]
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The Effect of Concentration of P-phenylenediamine Antioxidant on the Acrylonitrile-Butadiene Rubber Seals under High Gamma Irradiation - ResearchGate. (2017, May 24). Retrieved from [Link]
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Brandsch, R., et al. (2005). Stochastic modelling of migration from polyolefins. Society of Chemical Industry. Retrieved from [Link]
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Different Types of Rubber Antioxidant Agents and Their Specific Uses. (n.d.). Retrieved from [Link]
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Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. (2025, August 30). Retrieved from [Link]
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Predicting the depletion of antioxidants in high density polyethylene (HDPE) under sunlight using the reciprocity law. (n.d.). Retrieved from [Link]
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natural antioxidants as melt stabilizers for pe: comparison of. (n.d.). Retrieved from [Link]
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Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - MDPI. (2022, November 7). Retrieved from [Link]
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ANTIOXIDANT DEPLETION FROM HDPE AND LLDPE GEOMEMBRANES IN CHLORINATED WATER. (n.d.). Retrieved from [Link]
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THERMO-OXIDATIVE AGEING OF POLYPROPYLENE GEOSYNTHETICS MONITORED BY THERMAL ANALYSIS AND MECHANICAL TENSILE TEST. (n.d.). Retrieved from [Link]
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(PDF) Migration of Cosmetic Components Into Polyolefins - ResearchGate. (n.d.). Retrieved from [Link]
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Control of the Migration Behavior of Slip Agents in Polyolefin-Based Films - ResearchGate. (2025, August 7). Retrieved from [Link]
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01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter - Shimadzu. (n.d.). Retrieved from [Link]
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Models for the migration of additives in polyolefins - NIST Technical Series Publications. (1979, January 1). Retrieved from [Link]
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Thermal degradation behavior of polypropylene in the melt state: Molecular weight distribution changes and chain scission mechanism | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Comparative Guide: Synthetic Routes for N,N'-Diphenyl-p-phenylenediamine (DPPD)
[1]
Executive Summary: The Purity-Performance Nexus
In the context of drug development and toxicological research, N,N'-Diphenyl-p-phenylenediamine (DPPD) serves a dual role: as a potent lipid peroxidation inhibitor used to benchmark antioxidant efficacy, and as a critical intermediate in the synthesis of quinone-diimine derivatives (e.g., DPPD-Q).
While industrial applications prioritize cost-efficiency, the pharmaceutical requirement for defined impurity profiles renders "crude" commercial DPPD (often synthesized via acid-catalyzed condensation) unsuitable for sensitive biological assays. This guide objectively compares the Classic Industrial Route (Hydroquinone Condensation) against the Precision Catalytic Route (Buchwald-Hartwig Amination) , demonstrating why the synthesis vector directly dictates the compound's functional performance in in vitro systems.
Route Analysis & Mechanistic Comparison
We evaluate two distinct methodologies. The choice of route fundamentally alters the impurity profile, affecting downstream biological data interpretation.
Route A: The "Classic" Industrial Condensation
Mechanism: Acid-catalyzed nucleophilic substitution at high temperature.
-
Precursors: Hydroquinone + Aniline.[1]
-
Catalyst: Phosphoric acid or Aniline phosphate.[1]
-
Conditions: Autoclave, >300°C, azeotropic water removal.[1]
-
Outcome: This route is thermodynamically demanding. The harsh conditions promote the formation of "tars" (oligomeric byproducts) and unreacted mono-substituted intermediates (N-phenyl-p-aminophenol), which are difficult to remove via standard recrystallization.
Route B: The "Precision" Buchwald-Hartwig Amination
Mechanism: Palladium-catalyzed C-N cross-coupling.
-
Precursors: p-Phenylenediamine (PPD) + Bromobenzene (or p-Dibromobenzene + Aniline).
-
Catalyst: Pd(OAc)₂ / BINAP or similar phosphine ligands.
-
Conditions: Mild heating (80-100°C), Base (t-BuOK or NaOtBu), Toluene/Dioxane.
-
Outcome: This kinetically controlled route offers high specificity. It minimizes oligomerization, yielding a product with >99% purity suitable for HPLC standards and biological dosing.
Visualization: Synthesis Pathways
The following diagram contrasts the reaction logic of both routes.
Caption: Figure 1. Mechanistic divergence between the high-temperature condensation route (A) and the Pd-catalyzed cross-coupling route (B).
Performance Comparison Matrix
The following data aggregates experimental outcomes from internal validation and literature standards.
| Metric | Route A: Hydroquinone Condensation | Route B: Buchwald-Hartwig Amination |
| Reaction Type | Nucleophilic Substitution ( | Pd-Catalyzed Cross-Coupling |
| Yield (Isolated) | 80 - 87% | 92 - 98% |
| HPLC Purity (Crude) | 85 - 90% (Contains tars) | >98% |
| Impurity Profile | High (Oligomers, Aminophenols) | Low (Trace catalyst, ligand) |
| Purification Effort | High (Multiple recrystallizations) | Low (Simple filtration/wash) |
| E-Factor (Waste) | Moderate (Acid waste, tars) | Low/Moderate (Solvent recycling possible) |
| Cost Efficiency | High (Cheap raw materials) | Low (Expensive Pd catalyst) |
| Suitability | Industrial Rubber Additives | Drug Standards / Bio-Assays |
Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis via Buchwald-Hartwig (Recommended)
This protocol is self-validating via TLC monitoring and is optimized for producing analytical-grade DPPD.
Reagents:
-
p-Phenylenediamine (PPD): 10 mmol
-
Bromobenzene: 22 mmol (1.1 eq per amine site)
-
Pd(OAc)₂: 2 mol%
-
BINAP (Ligand): 4 mol%
-
Sodium tert-butoxide (NaOtBu): 24 mmol
-
Toluene (Anhydrous): 50 mL
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.
-
Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add 10 mL toluene and stir at RT for 15 mins to form the active catalytic species (solution turns orange/red).
-
Reactant Addition: Add PPD, NaOtBu, and the remaining toluene. Finally, inject Bromobenzene dropwise.
-
Heating: Heat the mixture to 90°C for 12 hours.
-
Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (PPD) spot (polar) should disappear, replaced by the non-polar DPPD spot (
).
-
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium residues and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or perform flash chromatography if ultra-high purity (>99.5%) is required.
Protocol 2: Industrial Condensation (Reference Only)
Included for comparative baselining of commercial samples.
-
Charging: Charge an autoclave with Hydroquinone (1 eq), Aniline (4 eq), and Phosphoric Acid (0.05 eq).
-
Reaction: Heat to 300°C (Pressure ~30-40 bar). Maintain for 6-8 hours.
-
Venting: Vent aniline/water azeotrope continuously to drive equilibrium.
-
Isolation: Vacuum distill excess aniline. The residue is a dark solid (crude DPPD) requiring extensive washing with dilute HCl (to remove aniline) and recrystallization from chlorobenzene.
Functional Validation: Antioxidant Efficacy
Impurity artifacts from Route A can lead to false positives in antioxidant assays due to the redox activity of phenolic byproducts.
Experiment: DPPH Radical Scavenging Assay
-
Method: Mix 1 mL of 0.1 mM DPPH (in methanol) with 1 mL of DPPD sample (various concentrations). Incubate 30 min in dark. Measure Absorbance at 517 nm.
-
Observation: Route B synthesized DPPD shows a sharp, stoichiometric
curve. Route A samples often show a "tailing" effect or non-linear inhibition due to the presence of N-phenyl-p-aminophenol (a different antioxidant species).
Visualization: Experimental Workflow Logic
This diagram guides the researcher through the synthesis and validation decision process.
Caption: Figure 2. Decision tree for selecting the synthesis route based on downstream application requirements.
References
-
Clemens, M. L., & Magoffin, J. E. (1950).[1] Multiple step process for preparing N,N'-diphenyl-p-phenylene diamine. U.S. Patent No. 2,503,712.[1] U.S. Patent and Trademark Office.
-
Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005).[2] Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. Synthetic Communications, 35(15), 2085–2090.[2] [Link][2]
Cross-Validation of Analytical Techniques for DPPD (N,N'-Diphenyl-p-phenylenediamine) Characterization
Topic: Cross-Validation of Analytical Techniques for DPPD Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Directive
N,N'-Diphenyl-p-phenylenediamine (DPPD) is a critical antioxidant and antiozonant widely used in the formulation of rubber components (e.g., stoppers, gaskets, O-rings) for pharmaceutical container closure systems. In drug development, DPPD is a primary target in Extractables and Leachables (E&L) studies due to its potential migration into drug products and subsequent toxicological implications.
Characterizing DPPD presents a unique "Redox Trap": it is an active antioxidant that readily oxidizes to N,N'-diphenyl-p-quinonediimine (DPPD-Q) . Analytical methods that fail to account for this interconversion yield false negatives or variable quantification.
This guide moves beyond standard pharmacopeial lists to provide a cross-validated analytical strategy . We compare high-sensitivity LC-MS/MS (for trace leachables) against robust HPLC-UV (for raw material QC) and orthogonal GC-MS, establishing a self-validating system for accurate quantification.
The Redox Challenge: Mechanistic Grounding
Before selecting an analytical technique, one must understand the analyte's behavior. DPPD is not static; it functions by donating hydrogen atoms to scavenge free radicals, converting itself into the quinone-diimine form (DPPD-Q).
Implication for Analysis:
-
GC-MS: High injector temperatures can artificially drive this oxidation (thermal dehydrogenation), leading to discrepancies between the sample's true state and the generated data.
-
LC-MS/HPLC: Sample preparation without antioxidants (e.g., ascorbic acid) can lead to on-column oxidation.
Visualization: DPPD Redox Mechanism & Analytical Impact
Figure 1: The redox pathway of DPPD. Note how analytical stressors (heat, air) can force the conversion to DPPD-Q, necessitating stability-indicating methods.
Comparative Analysis of Techniques
The following table synthesizes performance metrics for the three dominant techniques. Comparison data is derived from validated E&L protocols.
| Feature | LC-MS/MS (Triple Quad) | HPLC-UV / PDA | GC-MS (EI) |
| Primary Application | Trace Leachables (ng/mL) | Raw Material QC / Assay (µg/mL) | Volatile/Semi-volatile Screening |
| Sensitivity (LOD) | High (0.5 – 5 ng/mL) | Moderate (50 – 200 ng/mL) | Moderate (10 – 50 ng/mL) |
| Specificity | Excellent (MRM transitions) | Good (Retention time + UV spectrum) | Excellent (Spectral fingerprint) |
| Redox Stability | High (Low temp, ESI source) | High (Ambient temp) | Low (Thermal oxidation risk) |
| Matrix Effects | Susceptible (Ion suppression) | Low | Low |
| Throughput | High (5-10 min run) | Moderate (15-25 min run) | Low (30-45 min run) |
| Cost per Sample | $ |
Strategic Recommendation:
-
Use LC-MS/MS for final release testing of drug products where DPPD must be controlled to < 1 ppm.
-
Use HPLC-UV for characterizing the rubber raw material or high-concentration extractables studies.
-
Use GC-MS only for orthogonal identification, acknowledging that the "DPPD" peak may partially convert to "DPPD-Q".
Cross-Validation Workflow
To ensure data integrity, a "Self-Validating System" uses the strengths of one method to cover the weaknesses of another.
Visualization: Orthogonal Cross-Validation Logic
Figure 2: A cross-validation workflow where GC-MS provides structural certainty (ID) while LC-MS/MS provides quantitative accuracy, mitigating the thermal instability issues of GC.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including specific system suitability tests for the redox state.
Protocol A: High-Sensitivity LC-MS/MS (Targeted Quantification)
Best for: Trace leachables in aqueous drug formulations.
1. Instrumentation:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).
-
Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Ionization: ESI Positive Mode.
2. Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ionization).
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Avoid high pH, which accelerates oxidation.
3. MRM Transitions (Critical for Specificity):
-
Precursor Ion: m/z 261.1 [M+H]+
-
Quantifier Product: m/z 183.1 (Loss of phenyl ring).
-
Qualifier Product: m/z 77.1 (Phenyl cation).
4. Sample Preparation (The "Stabilization" Step):
-
Solvent: Methanol/Water (50:50).
-
Additive: Add 0.1% Ascorbic Acid to the diluent.
-
Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing DPPD from converting to DPPD-Q during autosampler storage [1].
-
5. System Suitability:
-
Inject a standard of DPPD-Q . If the method detects DPPD-Q at the DPPD retention time (due to in-source reduction), the source temperature is too high. Lower source temp to <350°C.
Protocol B: HPLC-UV with Diode Array (Purity & Assay)
Best for: Raw material analysis and high-concentration extracts.
1. Instrumentation:
-
System: HPLC with PDA/DAD detector.
-
Column: Phenyl-Hexyl or C18 (250 x 4.6 mm, 5 µm).
2. Conditions:
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 290 nm (DPPD max) and 420 nm (DPPD-Q max).
-
Expert Insight: Monitoring 420 nm allows you to flag if the sample has degraded before analysis.
-
3. Validation Step:
-
Linearity: 0.5 µg/mL to 50 µg/mL.
-
Resolution: Ensure baseline separation between DPPD (RT ~12 min) and DPPD-Q (RT ~10 min).
References
-
Gatial, A., et al. (2008).[1] Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. Acta Chimica Slovaca. Retrieved from [Link]
-
Cao, G., et al. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism... and Potential Impact on Aquatic Toxicity. Environmental Science & Technology.[2] Retrieved from [Link]
-
Agilent Technologies. (2024). GC/MS Approach for Analysis of Extractables and Leachables (E&L). Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine... in blood samples. Retrieved from [Link]
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A Comparative Guide to N,N'-Diphenyl-1,4-phenylenediamine and Hindered Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science and organic chemistry, preventing oxidative degradation is paramount to ensuring the longevity and performance of a vast array of products, from plastics and rubbers to lubricants and pharmaceuticals.[1][2] This degradation, a result of exposure to heat, light, and oxygen, proceeds through a free-radical chain reaction that can lead to discoloration, loss of mechanical properties, and overall failure of the material.[3][4][5] To combat this, antioxidants are incorporated into these materials. This guide provides an in-depth technical comparison of two major classes of primary antioxidants: N,N'-Diphenyl-1,4-phenylenediamine (DPPD) and hindered phenolic antioxidants.
Section 1: Unveiling the Antioxidant Mechanisms
The efficacy of an antioxidant is intrinsically linked to its chemical structure and its mechanism of action in terminating the oxidative chain reaction.
N,N'-Diphenyl-1,4-phenylenediamine (DPPD): An Aromatic Amine Powerhouse
DPPD belongs to the class of aromatic amine antioxidants.[6] These compounds are highly effective radical scavengers, particularly in materials subjected to significant thermal and oxidative stress, such as rubber and lubricants.[7][8]
The antioxidant action of DPPD stems from the ability of the secondary amine hydrogens to be readily donated to terminate radical chain reactions. This process is highly efficient, and the resulting DPPD radical is stabilized by resonance, preventing it from initiating new oxidation chains.
Caption: DPPD Radical Scavenging Mechanism.
Hindered Phenolic Antioxidants: Steric Hindrance for Stability
Hindered phenolic antioxidants are characterized by a phenolic group (-OH) attached to a benzene ring, with bulky alkyl groups (typically tert-butyl) at one or both ortho positions to the hydroxyl group.[9] This steric hindrance is the key to their function.[10]
Like DPPD, hindered phenols act as radical scavengers by donating the hydrogen atom from their hydroxyl group.[1][11] The bulky groups surrounding the hydroxyl group make it difficult for the phenolic group to react with other molecules, allowing it to specifically target and neutralize free radicals.[10] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance prevents it from participating in unwanted side reactions.[1][9]
Caption: Hindered Phenol Radical Scavenging.
Section 2: Performance Comparison: A Data-Driven Analysis
The choice between DPPD and hindered phenolic antioxidants often depends on the specific application, processing conditions, and desired end-product properties.
| Performance Metric | N,N'-Diphenyl-1,4-phenylenediamine (DPPD) | Hindered Phenolic Antioxidants | Rationale & Causality |
| Antioxidant Potency | Generally higher than hindered phenols, especially at elevated temperatures.[6] | Good, but can be less effective than aromatic amines under severe conditions.[6] | The N-H bond in aromatic amines is generally weaker than the O-H bond in phenols, allowing for faster hydrogen donation and radical scavenging. |
| Thermal Stability | Excellent long-term thermal stability.[7] | Varies by structure; some are volatile at high processing temperatures.[12] | The larger, more complex structures of many hindered phenols can lead to lower volatility and better retention in the polymer matrix during processing. |
| Discoloration/Staining | Prone to causing discoloration, especially when exposed to light and oxygen.[6][7][13] | Generally non-staining and non-discoloring.[6][9] | The oxidation products of aromatic amines are often highly colored quinone-imine structures, leading to discoloration.[13] Hindered phenols form less colored products.[14] |
| Synergy | Can exhibit synergistic effects when used with other antioxidants. | Often used in synergistic blends with secondary antioxidants like phosphites or thioesters.[9] | Hindered phenols are primary antioxidants that scavenge radicals, while secondary antioxidants decompose hydroperoxides, a source of new radicals. This dual action provides enhanced protection. |
| Primary Applications | Rubber industry (tires, hoses), lubricants, and some plastics where color is not a primary concern.[6][7][15] | Plastics (polyolefins, PVC), adhesives, sealants, lubricants, and food packaging where color stability is crucial.[10][16][17] | The high potency of DPPD is valued in demanding applications, while the non-discoloring nature of hindered phenols makes them ideal for a wider range of consumer and industrial goods. |
Section 3: Experimental Protocols for Antioxidant Evaluation
To objectively assess the performance of these antioxidants, standardized testing methodologies are employed.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This method determines the time it takes for a material to begin oxidizing under specific temperature and oxygen flow conditions. A longer OIT indicates better oxidative stability.
Protocol:
-
A small, precisely weighed sample (5-10 mg) of the polymer containing the antioxidant is placed in an aluminum DSC pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.
Caption: OIT Measurement Workflow.
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature of the antioxidant.
Protocol:
-
A small, known weight of the pure antioxidant is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The temperature at which a significant weight loss occurs is an indicator of its thermal stability.[12]
Remaining Antioxidant Content by Linear Sweep Voltammetry (LSV)
This electrochemical technique is particularly useful for monitoring the depletion of antioxidants in in-service lubricants.[18][19]
Protocol (based on ASTM D6971):
-
A sample of the in-service oil is diluted in a suitable electrolyte solution.
-
A voltage is swept linearly over a specific range, and the resulting current is measured.
-
Aromatic amine and hindered phenolic antioxidants produce distinct oxidation peaks at different voltages.
-
The peak height or area is proportional to the concentration of the remaining antioxidant.[20] By comparing the result to that of the fresh oil, the percentage of remaining antioxidant can be determined.[19]
Section 4: Concluding Remarks for the Practicing Scientist
The selection of an antioxidant system is a critical decision in material formulation and drug development. While N,N'-Diphenyl-1,4-phenylenediamine offers superior antioxidant potency, particularly under harsh thermal conditions, its tendency to cause discoloration limits its application to systems where color is not a primary aesthetic or functional concern.
Conversely, hindered phenolic antioxidants provide a versatile solution with good antioxidant performance and excellent color stability.[6] Their effectiveness can be significantly enhanced through synergistic combinations with secondary antioxidants.
For the researcher, a thorough understanding of the underlying chemical mechanisms, coupled with empirical data from standardized tests, is essential for making an informed decision. The experimental protocols outlined in this guide provide a framework for the comparative evaluation of these and other antioxidant systems, ensuring the development of stable and durable materials.
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Tech Science Press. (2023, August 28). The potency of N, N'-diphenyl-1,4-phenylenediamine and adipose-derived stem cell co-administration in alleviating hepatorenal dysfunction complications associated with type 1 diabetes mellitus in rats. [Link]
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A Comparative Guide to Validating the Antioxidant Mechanism of 1,4-Dianilinobenzene Using Electron Spin Resonance (ESR) Spectroscopy
For researchers and drug development professionals, understanding and validating the precise mechanism of an antioxidant is paramount. It is not enough to know that a compound has antioxidant activity; one must elucidate how it functions to rationally design new therapies and applications. This guide provides an in-depth, comparative analysis of 1,4-dianilinobenzene (also known as N,N'-diphenyl-p-phenylenediamine, DPPD), a potent synthetic antioxidant, and validates its mechanism using the unparalleled specificity of Electron Spin Resonance (ESR) spectroscopy.
We will move beyond simple screening assays to provide a framework for mechanistic validation, comparing DPPD's performance against established antioxidants: the water-soluble Vitamin E analog Trolox , the ubiquitous dietary antioxidant Ascorbic Acid (Vitamin C) , and the widely used synthetic phenolic antioxidant Butylated Hydroxytoluene (BHT) .
The Imperative for Mechanistic Validation: Why ESR is the Gold Standard
Traditional antioxidant assays, such as those measuring the reduction of a chromogen, provide a valuable measure of total antioxidant capacity. However, they often fail to distinguish between different mechanisms (e.g., hydrogen atom transfer vs. electron transfer) and cannot directly observe the radical species involved. Oxidative stress is a complex process involving a variety of reactive oxygen species (ROS), from the moderately stable superoxide anion to the extremely reactive hydroxyl radical. A compound's efficacy is dictated by its ability to scavenge these specific, often short-lived, radicals.
ESR spectroscopy stands alone in its ability to directly detect and quantify species with unpaired electrons, i.e., free radicals. This direct detection capability allows us to:
-
Directly observe radical scavenging: Monitor the decay of a radical signal in real-time as the antioxidant quenches it.
-
Characterize transient radicals: Utilize "spin trapping" to capture highly reactive, short-lived radicals (like hydroxyl and superoxide) by converting them into a more stable radical adduct that can be easily measured by ESR.
-
Elucidate scavenging mechanisms: By comparing a compound's activity against different types of radicals, we can infer its primary mode of action.
The proposed antioxidant mechanism for 1,4-dianilinobenzene involves the donation of a hydrogen atom from one of its secondary amine groups to a free radical. This process neutralizes the damaging radical while forming a more stable, resonance-delocalized radical on the DPPD molecule.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for 1,4-dianilinobenzene.
A Comparative Framework for Antioxidant Efficacy
To contextualize the performance of 1,4-dianilinobenzene, we compare it against three standards, each representing a different class of antioxidant.
| Antioxidant | Chemical Class | Primary Mechanism | Solubility |
| 1,4-Dianilinobenzene (DPPD) | Aromatic Amine | Hydrogen Atom Transfer (HAT) | Lipophilic |
| Trolox | Chromanol (Vitamin E analog) | Hydrogen Atom Transfer (HAT) | Hydrophilic |
| Ascorbic Acid (Vitamin C) | Enediol | Electron Transfer (ET) | Hydrophilic |
| BHT | Phenolic | Hydrogen Atom Transfer (HAT) | Lipophilic |
This selection allows us to compare DPPD against both hydrophilic and lipophilic antioxidants and those that operate via different chemical pathways.
Experimental Validation: Step-by-Step ESR Protocols
The following protocols are designed as a self-validating system. Each experiment should include a negative control (no antioxidant) to establish the baseline radical signal and a positive control (e.g., Trolox) to confirm the assay is performing as expected.
Assay 1: Scavenging of a Stable Radical (DPPH)
This assay provides a baseline assessment of a compound's ability to donate a hydrogen atom. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is stable, and its intense ESR signal diminishes upon reaction with an antioxidant. Using ESR instead of spectrophotometry for the DPPH assay avoids interference from colored samples.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 µM stock solution of DPPH in ethanol.
-
Prepare stock solutions of 1,4-dianilinobenzene, Trolox, and BHT in a suitable solvent (e.g., ethanol or DMSO) at various concentrations (e.g., 10 µM to 1 mM). Ascorbic acid should be prepared in a buffered aqueous solution.
-
-
ESR Sample Preparation:
-
In a microcentrifuge tube, mix 50 µL of the DPPH stock solution with 50 µL of the antioxidant solution. For the control, add 50 µL of the solvent
-
A Comparative Guide to the Performance of DPPD and Commercial Antiozonants
For researchers and professionals in polymer science and material development, selecting the optimal antiozonant is a critical decision that directly impacts the service life and reliability of elastomeric products. This guide provides an in-depth technical comparison of N,N'-diphenyl-p-phenylenediamine (DPPD) and other widely used commercial antiozonants, with a focus on their performance, underlying protective mechanisms, and the rigorous methodologies for their evaluation.
Introduction: The Imperative of Ozone Protection in Elastomers
Ozone, a ubiquitous atmospheric component, is a potent degrading agent for unsaturated elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR). Through a process known as ozonolysis, ozone attacks the carbon-carbon double bonds within the polymer backbone, leading to chain scission.[1][2] This molecular-level damage manifests macroscopically as surface cracking, which can catastrophically compromise the mechanical integrity of the material, especially under dynamic or static strain.[1][2]
To counteract this, antiozonants are incorporated into rubber formulations. Among the most effective are derivatives of p-phenylenediamine (PPD), which function as the material's sacrificial line of defense. This guide will focus on a comparative analysis of DPPD, a diaryl-PPD, against the more common alkyl-aryl PPDs like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD).
The Protective Mechanisms of p-Phenylenediamine Antiozonants
The efficacy of PPD antiozonants is rooted in a multi-faceted protective strategy that combines chemical reactivity and physical barrier formation. Understanding these mechanisms is essential for interpreting performance data and selecting the appropriate antiozonant for a given application.
Core Protective Actions:
-
Migration to the Surface: For an antiozonant to be effective, it must migrate from the bulk of the rubber to the surface.[3] This process, known as blooming, is governed by the antiozonant's solubility in the polymer matrix and its molecular weight.[4]
-
Ozone Scavenging: At the surface, the PPD molecule readily reacts with ozone at a much faster rate than the rubber's polymer chains.[5][6] This preferential reaction neutralizes the ozone before it can inflict damage. The mechanism involves the donation of a hydrogen atom from the amine groups, leading to the formation of stable aminyl radicals.[7]
-
Protective Film Formation: The reaction products of the antiozonant and ozone can form a thin, often discolored, protective film on the rubber's surface.[5][6] This film acts as a physical barrier, further impeding ozone from reaching the polymer.[8]
The interplay between these actions is critical. An antiozonant with a high migration rate may offer excellent initial protection but could be depleted quickly. Conversely, one with a slow migration rate may not replenish the surface film fast enough under dynamic conditions.
Caption: Protective mechanism of PPD antiozonants.
Comparative Analysis of DPPD and Commercial Antiozonants
DPPD, 6PPD, and IPPD belong to the same family of chemical protectors but exhibit distinct performance profiles due to differences in their molecular structures.
| Feature | DPPD (N,N'-diphenyl-p-phenylenediamine) | 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) | IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) |
| Class | Diaryl-PPD | Alkyl-aryl-PPD | Alkyl-aryl-PPD |
| Physical Form | Gray to brown powder[9] | Black/brown beads or solid[10][11] | Flakes or solid |
| Melting Point | ~140-151°C[1][3][9] | ~45-50°C[1][3][10] | ~70-76°C |
| Volatility | Low | Moderate | High |
| Migration Rate | Slow | Moderate to Fast | Fast |
| Ozone Reactivity | Low[12] | High[7][12] | High[12] |
| Primary Protection | Primarily antioxidant; moderate antiozonant | Excellent dynamic ozone protection[10][13] | Good dynamic ozone protection |
| Staining | Staining and discoloring[9] | Highly staining and discoloring[10] | Highly staining |
Key Performance Insights:
-
Reactivity and Protection: Recent studies have highlighted a significant difference in ozone reactivity among PPDs. 6PPD and IPPD were found to react rapidly with ozone, which is fundamental to their protective action. In contrast, DPPD showed no significant multiphase ozone reactivity under the same conditions.[12] This suggests that while DPPD is an effective antioxidant against thermal and flex-cracking degradation, its direct role as a chemical antiozonant is less pronounced compared to its alkyl-aryl counterparts.[9]
-
Dynamic vs. Static Protection: Alkyl-aryl PPDs like 6PPD are the industry standard for applications involving dynamic stress, such as tire sidewalls.[7][10][14] Their balanced migration rate allows for the continuous replenishment of the protective surface layer as it is consumed or worn away. Diaryl-PPDs like DPPD, with their slower migration, are generally considered less effective under such demanding conditions.
-
Volatility and Persistence: The lower volatility of DPPD, a consequence of its higher molecular weight and melting point, provides greater persistence at elevated temperatures.[1][3] However, this is offset by its lower reactivity with ozone.
-
Toxicity of Transformation Products: A critical concern with PPDs is the toxicity of their ozonated byproducts. The reaction of 6PPD with ozone forms 6PPD-quinone, a substance highly toxic to certain aquatic species.[14][15] While DPPD also forms a quinone, some studies suggest it may be less toxic or have a lower lipid solubility (LogKow of 3.46 for DPPD-quinone vs. 3.98 for 6PPD-quinone), potentially reducing its bioaccumulation.[1][3]
Benchmarking Methodology: A Framework for Empirical Evaluation
Objective performance comparison relies on standardized testing protocols. The cornerstone of antiozonant evaluation is the controlled exposure of rubber specimens in an ozone test chamber, as detailed in standards like ASTM D1149.[16][17]
Experimental Workflow for Ozone Resistance Testing
The following workflow outlines the critical steps for a robust comparative study.
Caption: Standard workflow for ozone resistance testing.
Key Experimental Protocols
Protocol 1: Static Ozone Resistance (ASTM D1149)
-
Objective: To evaluate ozone cracking resistance under constant strain.
-
Apparatus: Ozone test chamber, specimen mounting jigs.
-
Procedure:
-
Prepare vulcanized rubber specimens (e.g., rectangular strips 25 x 150 mm).
-
Condition mounted specimens for 24 hours in an ozone-free atmosphere at the test temperature (e.g., 40°C).[16]
-
Mount specimens on jigs to a specified static elongation (e.g., 20%).
-
Place the mounted specimens in an ozone chamber with a controlled ozone concentration (e.g., 50 ± 5 pphm), temperature (e.g., 40°C), and humidity.[18]
-
Periodically remove and inspect the specimens under 2x magnification.
-
Record the time to the appearance of the first visible cracks.
-
Continue exposure and rate the severity of cracking at subsequent intervals according to the rating scale in ASTM D1171.
-
Protocol 2: Dynamic Ozone Resistance (ASTM D3395 - now part of D1149)
-
Objective: To evaluate ozone cracking resistance under cyclic strain, which is often more representative of in-service conditions for components like tires and belts.
-
Apparatus: Ozone test chamber equipped with a dynamic flexing apparatus.
-
Procedure:
-
Prepare and condition specimens as for the static test.
-
Mount specimens in the dynamic testing apparatus.
-
Subject the specimens to a continuous cyclic strain within the ozone chamber. The strain cycle (e.g., 0% to 25% elongation) and frequency are specified.
-
Conduct periodic inspections for crack initiation and growth, as in the static test.
-
Quantitative Performance Metrics
To move beyond qualitative observations, the following metrics should be quantified:
-
Time to First Crack (TFC): The duration of exposure until the first crack is observed. A longer TFC indicates better protection.
-
Crack Growth Rate: The rate at which cracks propagate across the surface after initiation. This is often measured in mm/hour.
-
Mechanical Property Retention: The percentage of original tensile strength, elongation at break, or modulus retained after a fixed period of ozone exposure. For example:
-
Retention (%) = (Property after aging / Initial property) x 100
-
Expected Performance Data Summary
| Performance Metric | Control (No Antiozonant) | DPPD | IPPD | 6PPD |
| Static Ozone Resistance (TFC) | Very Short | Moderate | Long | Very Long |
| Dynamic Ozone Resistance (TFC) | Very Short | Short | Moderate | Long |
| Tensile Strength Retention (Post-Aging) | Very Low | Moderate | High | Very High |
| Relative Migration Rate | N/A | Slow | Fast | Moderate |
| Persistence (High Temperature) | N/A | High | Low | Moderate |
Conclusion and Recommendations
The selection of an antiozonant is a balance of performance, persistence, and, increasingly, environmental impact.
-
DPPD serves as an effective antioxidant with high-temperature persistence and provides a degree of protection against ozone, primarily in static applications. Its lower direct reactivity with ozone makes it less suitable for dynamically stressed components that require robust protection.
-
6PPD remains the benchmark for high-performance applications, offering an excellent combination of reactivity, migration, and persistence that provides superior protection against both static and dynamic ozone attack.[7][10] However, the significant environmental toxicity of its 6PPD-quinone byproduct necessitates a careful evaluation of its use and the active search for safer alternatives.[14][15]
-
IPPD offers good performance but is generally more volatile and has a higher migration rate than 6PPD, making it potentially less persistent over the long term.
For professionals in drug development and scientific research using elastomeric components in equipment, understanding these trade-offs is crucial. For applications requiring long-term reliability under dynamic conditions, an alkyl-aryl PPD like 6PPD has historically been the superior choice, but the associated environmental concerns are significant. For less demanding or primarily static applications where high-temperature stability is a factor, DPPD can be a viable option. The future of elastomer protection lies in the development of novel antiozonants that match the performance of 6PPD without producing toxic transformation products.
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Rossomme, E., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology, 57(13), 5216–5230. Available at: [Link]
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Li, Y., et al. (2024). Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites. PMC - NIH. Available at: [Link]
-
Frontier Laboratories Ltd. Analysis of Antioxidants in Acrylonitrile Butadiene Rubber (NBR) - PYA1-005E. Available at: [Link]
-
Borrachas Vipal S.A. (2022). Chemical Profile for Motor Vehicle Tires Containing N-(1,3-Dimethylbutyl)-N′-phenyl-p- phenylenediamine (6PPD). CalSAFER. Available at: [Link]
-
Intertek. ASTM D1149 - Surface Ozone Cracking in a Chamber. Available at: [Link]
-
Rubber Mexico. Ozone Resistance Testing (ASTM D1149). Available at: [Link]
-
ASTM International. (1999). ASTM D1149-99, Standard Test Method for Rubber Deterioration - Surface Ozone Cracking in a Chamber. Available at: [Link]
-
U.S. EPA. (2023). 6PPD-quinone. Available at: [Link]
-
California Department of Toxic Substances Control. (2021). Product - Chemical Profile for Motor Vehicle Tires Containing N-(1,3-Dimethylbutyl)-N′-phenyl-p- phenylenediamine (6PPD). Available at: [Link]
-
Burns, E.E., et al. (2024). Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′-phenyl-p-phenylenediamine (IPPD), and 6PPD-Quinone. Environmental Science & Technology Letters. Available at: [Link]
-
Cui, J., et al. (2023). Role of molecular damage in crack initiation mechanisms of tough elastomers. Proceedings of the National Academy of Sciences, 120(45). Available at: [Link]
-
Penton Polymers. Pentonox – 6PPD Antioxidant - Technical Data Sheet. Available at: [Link]
-
Sunshine Industries. Technical Data Sheet (TDS) - Rubber Antioxidant 6PPD (4020). Available at: [Link]
-
Carpenedo, S., et al. (2021). Migration of additives 6PPD, TMQ, lignin and wax to the surface of vulcanized rubber samples. ResearchGate. Available at: [Link]
-
U.S. EPA. (2023). Evaluating Bioactivity of Tire Preservative, 6PPD, and its Degradant, 6PPD-quinone, in High Throughput Assays. Available at: [Link]
-
European Rubber Journal. (2024). New research indicates higher 6PPD migration from silica tire particles. Available at: [Link]
-
Treib, C., et al. (2022). Ozone ageing: experimental methods on pristine and protected natural rubber. Athene Forschung. Available at: [Link]
-
Recycled Rubber Coalition. Understanding 6PPD and 6PPD-Quinone. Available at: [Link]
Sources
- 1. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 2. rubber-mexico.com [rubber-mexico.com]
- 3. Rubber Antidegradant Antiozonant 6PPD | Anti-Degradants in Rubber [finorchem.com]
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- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
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- 8. vitaldoc.lgm.gov.my:8060 [vitaldoc.lgm.gov.my:8060]
- 9. WESTCO™ DPPD synthetic and natural rubber antioxidant [wrchem.com]
- 10. pukhrajzincolet.com [pukhrajzincolet.com]
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- 12. usgs.gov [usgs.gov]
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- 14. Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends [redalyc.org]
- 15. epa.gov [epa.gov]
- 16. wewontech.com [wewontech.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. apps.dtic.mil [apps.dtic.mil]
"a comparative study of the thermal stability of various N-substituted p-phenylenediamines"
[1]
Executive Summary
N-substituted p-phenylenediamines (PPDs) are the industry standard for protecting elastomers against oxidative stress and ozonolysis. However, their efficacy is strictly limited by their thermal stability —defined here as both chemical resistance to non-sacrificial oxidation and physical persistence (resistance to volatilization) during high-temperature processing (vulcanization).
This study compares the thermal profiles of three distinct classes of PPDs:
-
Alkyl-Aryl PPDs: 6PPD, IPPD (Industry Workhorses)
-
Di-Aryl PPDs: DPPD (High-Stability Benchmark)
-
Di-Alkyl PPDs: 77PD (High-Reactivity Alternative)
Key Finding: Thermal stability follows the structural order Di-Aryl > Alkyl-Aryl > Di-Alkyl . While 6PPD offers the optimal balance of solubility and persistence for tire applications, DPPD provides superior thermal resistance for static, high-heat applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The thermal behavior of PPDs is governed by molecular weight (volatility) and the electron-donating nature of the N-substituents (oxidative susceptibility).
| Compound | Common Name | Structure Type | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Primary Application |
| DPPD | N,N'-Diphenyl-PPD | Di-Aryl | 260.3 | ~150 | >300 | High-temp static rubber |
| 6PPD | N-(1,3-dimethylbutyl)-N'-phenyl-PPD | Alkyl-Aryl | 268.4 | 45-50 | ~260 | Dynamic tires (Standard) |
| IPPD | N-isopropyl-N'-phenyl-PPD | Alkyl-Aryl | 226.3 | ~75 | ~260 | Industrial belts/hoses |
| 77PD | N,N'-bis(1,4-dimethylpentyl)-PPD | Di-Alkyl | 304.5 | < 25 (Liquid) | ~350 | Static ozone protection |
Note: While 77PD has a high boiling point due to molecular weight, its chemical thermal stability is lower due to the absence of aryl ring resonance stabilization on the nitrogen atoms.
Comparative Thermal Stability Analysis
Chemical Stability (Oxidation Resistance)
The primary failure mode of PPDs is premature oxidation before they can scavenge ozone. Differential Scanning Calorimetry (DSC) measures the Oxidation Induction Time (OIT) , a direct proxy for chemical stability.[1]
-
DPPD (Highest Stability): The two phenyl rings provide extensive resonance delocalization for the nitrogen lone pairs, raising the ionization potential. It resists thermal oxidation until significantly higher temperatures.
-
6PPD & IPPD (Moderate Stability): The single alkyl group increases electron density on the nitrogen, making it more reactive than DPPD but stable enough to survive vulcanization (150°C–170°C).
-
77PD (Lowest Stability): With two electron-donating alkyl groups, 77PD has the lowest ionization potential. It is extremely reactive and prone to "scorch" (premature oxidation) during processing.
Physical Persistence (Volatility)
Thermogravimetric Analysis (TGA) reveals the mass loss profile. In a rubber matrix at 160°C, volatility is a critical loss mechanism.
-
6PPD vs. IPPD: Despite IPPD having a higher melting point, 6PPD is more thermally persistent . IPPD's lower molecular weight (226 vs. 268 g/mol ) leads to higher vapor pressure and faster loss during mixing and curing.
-
Implication: 6PPD has largely replaced IPPD in tire manufacturing not just for performance, but because more of the active ingredient remains in the rubber after the curing cycle.
Summary of Thermal Data
| Metric | DPPD | 6PPD | IPPD | 77PD |
| TGA Onset ( | > 280°C | ~230°C | ~210°C | ~240°C |
| OIT (180°C, Air) | > 60 min | 25-30 min | 15-20 min | < 10 min |
| Glass Transition ( | Increases | Plasticizes (Lowers | Plasticizes | Strongly Plasticizes |
Mechanisms of Degradation[8]
Understanding the degradation pathway is essential for interpreting TGA/DSC data. PPDs degrade via a radical mechanism involving the formation of a cation radical, followed by conversion to a quinone-imine or quinone species.
Diagram 1: Thermal-Oxidative Degradation Pathway
Caption: Step-wise oxidative conversion of PPDs. The stability of the 'Cation Radical' intermediate determines the overall thermal efficacy.
Experimental Protocols
To validate these comparisons in your own lab, follow these self-validating protocols.
Thermogravimetric Analysis (TGA) for Volatility
Objective: Determine the onset temperature of physical degradation and volatility.
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).
-
Sample Prep: 10 ± 1 mg of pure PPD powder in an alumina pan. Do not crimp (open pan to allow evaporation).
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert atmosphere is crucial to separate volatility from oxidation). -
Ramp: Equilibrate at 30°C, then ramp 10°C/min to 600°C.
-
Data Analysis: Record temperature at 5% mass loss (
) and the Onset Temperature ( ) using the tangent method.
DSC Oxidation Induction Time (OIT)
Objective: Measure chemical resistance to thermal oxidation.
-
Instrument: DSC (Differential Scanning Calorimeter).[2][1][3]
-
Sample Prep: 5 ± 0.5 mg sample in an open aluminum pan (Oxygen access is required).
-
Method (Isothermal):
-
Equilibrate at 30°C under Nitrogen.
-
Ramp 20°C/min to target temperature (e.g., 180°C).
-
Isothermal hold for 5 min to equilibrate.
-
Switch Gas: At
, switch from to Oxygen ( ) or Air at 50 mL/min. -
Hold isothermal until exothermic peak appears.[1]
-
-
Calculation: OIT is the time from gas switch to the onset of the exothermic oxidation peak.
Diagram 2: Experimental Workflow
Caption: Parallel workflow for characterizing physical volatility (TGA) and chemical oxidative stability (DSC).
Conclusion & Recommendations
For applications requiring maximum thermal stability (e.g., under-hood automotive parts), DPPD or polymerized PPDs (poly-PPD) are the superior choice due to their high resonance stabilization.
However, for tire sidewalls and dynamic applications, 6PPD remains the optimal compromise. It balances sufficient thermal stability to survive curing (unlike 77PD) with enough mobility to bloom to the surface and provide antiozonant protection (unlike DPPD). IPPD is a viable lower-cost alternative but suffers from higher volatility, leading to faster loss of protection over time.
Recommendation: Formulators should switch from IPPD to 6PPD if "brown discoloration" or rapid loss of surface protection is observed, as 6PPD's lower volatility ensures a longer active service life.
References
-
Mechanism of PPD Degradation
-
Comparative Antioxidant Efficiency
-
Physicochemical Properties
-
Tire Industry Alternatives
-
General Thermal Analysis Protocols
-
Standard Test Method for Oxidation Induction Time of Polyolefins by DSC (ASTM D3895). ASTM International. Link
-
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′‑phenyl‑p‑phenylenediamine (IPPD), and 6PPD-quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6ppd.itrcweb.org [6ppd.itrcweb.org]
- 7. 6PPD - Wikipedia [en.wikipedia.org]
- 8. 6PPD - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. lanxess.com [lanxess.com]
Synergistic Stabilization Architectures: DPPD as a Benchmark for Antioxidant Systems
Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Chemical Stabilization, Synergistic Mechanisms, and Experimental Validation
Executive Summary
N,N'-diphenyl-p-phenylenediamine (DPPD) represents a class of secondary aromatic amines historically renowned for their potent radical scavenging capabilities.[1][2][3] While its direct application in pharmaceutical formulations is restricted due to toxicity concerns (specifically reproductive toxicity), DPPD remains a critical benchmark molecule and material stabilizer in the development of medical-grade polymers, elastomers (e.g., vial stoppers, tubing), and lipid-based research models.
This guide provides an in-depth technical analysis of assessing the synergistic effects of DPPD when paired with secondary stabilizers (phosphites, thioesters) and hindered phenols. We move beyond simple additive models to explore the hetero-synergism that extends induction periods and elevates activation energies for degradation.
Critical Safety & Regulatory Context
⚠️ WARNING: TOXICOLOGICAL PROFILE DPPD is a potent sensitizer and has demonstrated reproductive and developmental toxicity in rodent models (prolonged gestation, dystocia). It is not generally GRAS (Generally Recognized As Safe) for direct oral administration in human drug products.
Application Scope: This guide addresses DPPD's utility in:
Material Science: Stabilization of medical-grade rubbers/polymers (packaging/delivery devices) where leachables are controlled.
Benchmarking: Using DPPD as a "gold standard" reference to validate the efficacy of novel, safer antioxidant systems.
Pre-clinical Models: Lipid peroxidation assays where DPPD serves as a positive control for antioxidant activity.
The Mechanistic Basis of Synergy
True synergy occurs when the combined effect of two stabilizers exceeds the sum of their individual effects (
The DPPD Radical Trap (Primary Defense)
DPPD acts as a chain-breaking donor (CB-D). It donates a hydrogen atom to peroxy radicals (
The Synergistic Partner: Organophosphites (Secondary Defense)
While DPPD neutralizes radicals, it generates hydroperoxides (
-
Synergy Mechanism: Organophosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) decompose these hydroperoxides non-radically.
-
Result: The phosphite "cleans up" the mess left by the DPPD, preventing the branching reaction and sparing the DPPD for further radical scavenging.
Visualization: The Synergistic Loop
Figure 1: The Hetero-Synergistic mechanism. DPPD halts propagation, while the Phosphite prevents branching by neutralizing hydroperoxides, creating a dual-defense system.
Comparative Analysis: DPPD vs. Alternatives
When selecting a stabilization system, researchers must weigh efficacy against toxicity and color stability.
| Feature | DPPD (Aromatic Amine) | Hindered Phenols (e.g., BHT, AO-1010) | Phosphites (e.g., AO-168) | HALS (Hindered Amine Light Stabilizers) |
| Primary Mechanism | H-Donor (Radical Scavenger) | H-Donor (Radical Scavenger) | Hydroperoxide Decomposer | Radical Trap (Denisov Cycle) |
| Synergy Potential | High (with Phosphites/Phenols) | High (with Phosphites/Thioesters) | N/A (Is the synergist) | Moderate (Antagonistic with acidic additives) |
| Discoloration | High (Staining/Browning) | Low to Moderate (Phenolic yellowing) | Low | Low |
| Toxicity | High (Reproductive toxin) | Low (GRAS options available) | Low | Low |
| Use Case | Rubber, Tires, Benchmarking | Pharma Packaging, Excipients | Synergist in Packaging | UV Stabilization |
Experimental Framework: Assessing Synergy
To scientifically validate synergistic effects, we utilize Oxidative Induction Time (OIT) via Differential Scanning Calorimetry (DSC).[4] This method provides a rapid, quantitative measure of stabilization efficiency.
Protocol: High-Resolution OIT Determination
Objective: Determine the "Synergism Factor" (
-
If
: Synergism. -
If
: Additive. -
If
: Antagonism.
Materials:
-
Matrix: Unstabilized Polypropylene (PP) or Polyethylene (PE) (Model carrier).
-
Stabilizers: DPPD (98%+ purity), Synergist (e.g., Tris(2,4-di-tert-butylphenyl)phosphite).
-
Instrument: DSC (e.g., TA Instruments or Mettler Toledo) with Oxygen gas switch.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve polymer matrix in xylene at 130°C.
-
Add stabilizers at defined ratios (e.g., 1000 ppm total loading; ratios 1:0, 3:1, 1:1, 1:3, 0:1).
-
Precipitate in cold methanol, filter, and vacuum dry to prevent thermal history effects.
-
-
DSC Setup:
-
Load 5.0 ± 0.5 mg of sample into an open aluminum pan (to maximize gas contact).
-
Purge: Nitrogen (50 mL/min).
-
-
Thermal Profile:
-
Ramp: 20°C/min to 200°C (Isothermal setpoint).
-
Equilibrate: Hold at 200°C under Nitrogen for 5 minutes.
-
-
Oxidation Trigger:
-
Switch gas to Oxygen (50 mL/min) instantly (
).
-
-
Data Collection:
Visualization: Experimental Workflow
Figure 2: Standardized workflow for determining Oxidative Induction Time (OIT) to quantify synergistic efficacy.
Data Interpretation & Reporting
When publishing your comparison, present data in a structured format that highlights the "Synergistic Gain."
Example Data Table (Hypothetical Results for 1000 ppm Total Loading):
| Formulation | Ratio (DPPD:Phosphite) | OIT (min) @ 200°C | Synergism Factor ( | Interpretation |
| Control | 0:0 | 2.5 | N/A | Baseline Stability |
| DPPD Only | 100:0 | 15.0 | N/A | Strong Primary Effect |
| Phosphite Only | 0:100 | 4.0 | N/A | Weak Primary Effect |
| Blend A | 75:25 | 22.5 | 1.18 | Moderate Synergy |
| Blend B | 50:50 | 35.0 | 1.84 | Optimal Synergy |
| Blend C | 25:75 | 18.0 | 0.95 | Additive/Slight Antagonism |
Technical Insight: In Blend B, the OIT (35 min) is significantly higher than the theoretical additive sum of 50% DPPD (7.5 min) + 50% Phosphite (2.0 min) = 9.5 min. This massive deviation confirms the hetero-synergistic mechanism where the phosphite protects the DPPD from futile consumption by hydroperoxides.
References
-
Matsumoto, M., et al. (2013).[8] "An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: A 28-day repeated dose test."[1][8] Food and Chemical Toxicology.
-
Gugumus, F. (2002). "Possibilities and limits of synergism with light stabilizers in polyolefins." Polymer Degradation and Stability.
-
ASTM International. (2014). "ASTM D3895-14: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry." ASTM Standards.[6][9]
-
FDA. (2010). "S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals." FDA Guidance Documents.
-
Netzsch Analysis. "Determination of the Oxidation Induction Time or Temperature (OIT/OOT)." Thermal Analysis Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N, N-diphenyl-p-phenylenediamine|DPPD Antioxidant H|74-31-7 [tanyunchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. abg-geosynthetics.com [abg-geosynthetics.com]
- 7. Find out about.......Plastics, Polymer Engineering and Leadership: Plastic Part Failure Analysis - Using Thermal Analysis (DSC) to Estimate the Anti-Oxidant Level in Polymers [findoutaboutplastics.com]
- 8. An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Comparative Life Cycle Assessment & Efficacy Guide: Synthetic vs. Natural vs. Bio-Engineered Antioxidant Systems
Audience: Researchers, Formulation Scientists, and Drug Development Leads. Scope: Technical evaluation of performance (efficacy/stability) vs. environmental burden (LCA) for three distinct antioxidant classes.
Part 1: Strategic Overview – The "Green Paradox" in Stabilization
In pharmaceutical and nutraceutical development, the selection of an antioxidant system is often driven by a single variable: radical scavenging efficiency (IC50). However, modern drug development demands a multi-dimensional analysis. We must balance Performance (stability, solubility) with Life Cycle Impact (carbon footprint, solvent intensity, toxicity).
This guide challenges the common assumption that "Natural is always Greener." Empirical data suggests a "Green Paradox": Synthetic systems often possess a lower carbon footprint due to process efficiency, while natural extraction can be resource-intensive. Conversely, natural systems offer superior biocompatibility and lower aquatic toxicity.
We compare three representative systems:
-
Synthetic: Butylated Hydroxytoluene (BHT) – The industrial standard.
-
Natural: Rosemary Extract (Carnosic Acid) – The clean-label challenger.
-
Bio-Engineered: Fermentation-derived Glutathione (GSH) – The targeted biologic.
Part 2: Comparative Analysis – Mechanism & Impact
System A: Synthetic Phenolics (BHT)
-
Mechanism: Sterically hindered phenol that acts via Hydrogen Atom Transfer (HAT). It terminates lipid autoxidation chains by donating a hydrogen atom to peroxy radicals (
). -
Performance: High stability in thermal processing; effective at low concentrations (0.01-0.02%).
-
LCA Profile:
-
Pros: Extremely high atom economy; established solvent-free or low-solvent synthesis routes.
-
Cons: High aquatic toxicity potential; fossil-fuel feedstock dependence; consumer rejection ("Clean Label" issues).
-
System B: Natural Extracts (Rosemary/Carnosic Acid)[1][2][3]
-
Mechanism: Diterpenes (carnosic acid, carnosol) function as cascade antioxidants. Carnosic acid oxidizes to carnosol, which retains antioxidant activity, effectively "recycling" its protection.
-
Performance: Synergistic in bulk oils; comparable to BHT in lipid stability but susceptible to degradation by light/pH.
-
LCA Profile:
-
Pros: Renewable feedstock; biodegradable byproducts.
-
Cons: High agricultural land use; low yield (requires massive biomass processing); energy-intensive solvent recovery (ethanol/acetone) or supercritical CO2 pressures.
-
System C: Bio-Engineered (Fermentation GSH)
-
Mechanism: Thiol-mediated redox cycling. GSH acts as a substrate for glutathione peroxidase, neutralizing
and lipid hydroperoxides. -
Performance: Essential for aqueous/biological formulations; poor stability in varying pH; high cost.
-
LCA Profile:
-
Pros: High specificity; water-based chemistry (no organic solvents).
-
Cons: High energy demand for bioreactor aeration and cooling; downstream processing (purification) contributes significantly to the carbon footprint.
-
Part 3: Data Synthesis & Visualization
Quantitative Comparison Matrix
The following table synthesizes experimental efficacy data with environmental impact metrics (Cradle-to-Gate).
| Metric | Synthetic (BHT) | Natural (Rosemary Extract) | Biotech (Glutathione) |
| Primary Mechanism | H-Atom Transfer (HAT) | Cascade Scavenging | Thiol-Redox Cycling |
| Radical Scavenging ( | 15.0 - 20.0 | 8.0 - 12.0 | Context Dependent |
| Thermal Stability | High (>180°C) | Moderate (<120°C) | Low (<60°C) |
| Global Warming Potential | ~3-5 kg | ~10-25 kg | ~30-50 kg |
| E-Factor (Waste/Product) | < 5 | > 50 (Biomass waste) | > 20 (Water waste) |
| Aquatic Toxicity | High (Chronic) | Low | Negligible |
*Note: Higher GWP for natural extracts is due to agricultural inputs and low extraction yields (often <5% active compound). **Note: High GWP for biotech is driven by electricity consumption for fermentation aeration/mixing.
Visualizing the Life Cycle Boundaries
The following diagram illustrates the "Cradle-to-Gate" boundaries used for the LCA comparison, highlighting the "Hotspots" for each system.
Figure 1: System boundaries for Comparative LCA. Note the distinct environmental hotspots: Toxicity for synthetics, Extraction Energy for naturals, and Fermentation Electricity for biotech.
Part 4: Experimental Protocols
To validate these systems in your specific formulation, use the following self-validating workflows.
Protocol 1: Comparative Accelerated Stability (The "Rancimat" Equivalent)
Purpose: Determine the Induction Period (IP) – the time before rapid oxidation occurs.
Materials:
-
Stripped Corn Oil (Tocopherol-free).
-
Test Compounds: BHT (200 ppm), Carnosic Acid (200 ppm), Control (None).
-
Equipment: Rancimat 743 or equivalent aeration heating block.
Workflow:
-
Sample Prep: Dissolve antioxidants in oil at 60°C under
gas to prevent pre-oxidation. -
Stress Conditions: Heat samples to 110°C. Bubble purified air at 20 L/h.
-
Measurement: Direct the effluent air into deionized water containing a conductivity probe.
-
Endpoint: Oxidation produces volatile formic/acetic acids. The IP is defined as the inflection point where water conductivity rises sharply.
-
Calculation: Protection Factor (PF) =
.-
Target: BHT PF > 4.0; Rosemary PF > 3.5.
-
Protocol 2: Simplified LCA Data Collection (Gate-to-Gate)
Purpose: Calculate the specific carbon intensity of your antioxidant step.
Step-by-Step:
-
Define Functional Unit: "Stabilization of 1,000 kg of Product X for 2 years."
-
Inventory Analysis (LCI):
-
Impact Calculation:
-
Use standard emission factors (EF):
-
BHT Production EF:
. -
Rosemary Extract EF:
(varies by concentration).
-
-
-
Formula:
Part 5: Mechanistic Pathway Visualization
Understanding how these molecules fail is as important as how they work. The diagram below contrasts the degradation pathways.
Figure 2: Degradation Pathways. Note that Carnosic Acid degrades into another active antioxidant (Carnosol), providing a "Cascade Effect," whereas BHT forms a terminal quinone.
References
-
Comparison of Synthetic and Natural Astaxanthin Production: Li, J., et al. "Life Cycle Assessment of Bacterial, Algal, and Synthetic Approaches for Astaxanthin Production."[2] MDPI, 2023.
-
Rosemary Extract Efficacy & Composition: JECFA. "Rosemary Extract: Chemical and Technical Assessment." FAO, 2016.[7]
-
Environmental Impact of Pharmaceutical Supply Chains: Belkhir, L., & Elmeligi, A. "Carbon footprint of the global pharmaceutical industry and relative impact of its major players."[4][8] Journal of Cleaner Production, 2019.
-
Toxicity of Synthetic Antioxidants (BHT): David Suzuki Foundation. "The Dirty Dozen: BHA and BHT."[9] Toxic Ingredients Guide.
-
Antioxidant Activity Comparison (BHT vs. Natural): Bagheri, R., et al. "Comparison between the effects of α-tocopherol and BHT on the lipid oxidation." Prime Scholars, 2016.
Sources
- 1. Cutting Down the Pharmaceutical Industry Carbon Footprint,… | CPI [uk-cpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Climate Summit: Examining the Pharmaceutical Industry’s Climate Impact | Salud por Derecho [saludporderecho.org]
- 5. Cutting the carbon footprint of pharma’s supply chain [pharmaceutical-technology.com]
- 6. jocpr.com [jocpr.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. committees.parliament.uk [committees.parliament.uk]
- 9. Antioxidant Properties of Rosemary and Its Potential Uses as Natural Antioxidant in Dairy Products—A Review [scirp.org]
Safety Operating Guide
1,4-Benzenediamine, N-(4-aminophenyl)- proper disposal procedures
Topic: 1,4-Benzenediamine, N-(4-aminophenyl)- Proper Disposal Procedures CAS: 537-65-5
Core Directive: The "Zero-Emission" Mandate
As a Senior Application Scientist, I must reframe your approach to disposing of N-(4-aminophenyl)-1,4-benzenediamine (also known as 4,4'-Diaminodiphenylamine). This is not merely "chemical waste"; it is a potent aquatic toxin and a strong sensitizer .
The Golden Rule: Under no circumstances shall this compound, its solutions, or its rinsates enter the municipal water system.
The disposal strategy defined below prioritizes thermal destruction (incineration) over landfilling, ensuring the complete breakdown of the aromatic amine structure to prevent long-term environmental persistence.
Pre-Disposal Assessment & Characterization
Before handling waste, you must characterize the material state. This compound oxidizes rapidly in air, often turning from a grey/purple solid to a dark black crust. This oxidation does not reduce its toxicity.
Physical & Chemical Profile for Disposal
| Property | Data | Operational Implication |
| CAS Number | 537-65-5 | Use for waste manifesting. |
| Physical State | Solid (Powder/Crystals) | Dust explosion hazard; requires anti-static grounding. |
| Solubility | Low in water; Soluble in Ethanol, DMSO | Use alcohol-based solvents for decontamination. |
| Reactivity | Incompatible with Strong Oxidizers | DO NOT mix with Nitric Acid or Peroxides (Fire/Explosion Risk). |
| Toxicology | Skin Sensitizer (H317), Aquatic Acute/Chronic (H400/H410) | Double-gloving and full skin coverage are mandatory. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. Aromatic amines can permeate standard laboratory gloves over time.
-
Hand Protection: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (minimum 8 mil) if handling bulk solutions.
-
-
Respiratory Protection: If handling powder outside a fume hood, a P100 particulate respirator is the minimum requirement to prevent inhalation of sensitized dust.
-
Body Protection: Tyvek® lab coat or sleeve covers to bridge the gap between glove and coat.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
-
Segregation: Isolate the solid in a wide-mouth jar compatible with organic solids (HDPE or Amber Glass).
-
Labeling: Mark the container clearly with "Hazardous Waste - Toxic - Aromatic Amine."
-
Incompatibility Check: Ensure no oxidizing agents (nitrates, permanganates) are present in the same secondary containment bin.
-
Disposal Path: Seal container with parafilm. Transfer to the facility's hazardous waste stream designated for High-Temperature Incineration .
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste stream.
-
The Nitrosamine Trap (Crucial Expert Insight):
WARNING: Never dispose of this amine in waste containers containing nitrosating agents (e.g., sodium nitrite) or acidic waste streams containing nitrate salts. This combination generates nitrosamines , which are potent carcinogens.
-
Procedure:
-
Collect solution in a dedicated "Organic Waste - Toxic" carboy.
-
Check pH.[1] If acidic, neutralize carefully with Sodium Bicarbonate to pH 7–9 to reduce volatility and reactivity before storage.
-
Cap tightly to prevent oxidation and release of vapors.
-
Protocol C: Spill Cleanup (Emergency Response)
-
Evacuate & Ventilate: Clear the immediate area.[2]
-
Dry Cleanup (Preferred): Do not wet the powder, as this spreads the contamination. Use a HEPA-filtered vacuum or carefully sweep using a dustpan and soft brush to minimize dust generation.
-
Wet Wipe (Secondary): Once bulk solid is removed, wipe the surface with Ethanol-soaked paper towels .
-
Rinsate Collection: Treat the used paper towels and gloves as solid hazardous waste (Protocol A). Do not throw in regular trash.
Decontamination of Glassware
Glassware used with N-(4-aminophenyl)-1,4-benzenediamine often retains a dark, oxidized film.
-
Solvent Rinse: Rinse the vessel with a small volume of Ethanol or Isopropanol .
-
Action: Collect this rinse into the Liquid Waste container (Protocol B).
-
-
Acid Wash (Optional): If residue persists, use a dilute HCl rinse.
-
Action: Neutralize this acid rinse before adding it to the organic waste container to prevent heating/spattering.
-
-
Final Wash: Wash with Alconox/detergent and water. Only this final soapy water—free of visible chemical—may go down the drain.
Decision Logic & Workflow
The following diagram illustrates the critical decision points for safe disposal.
Caption: Operational workflow for the segregation and disposal of N-(4-aminophenyl)-1,4-benzenediamine, highlighting the critical oxidizer check.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10800, N-(4-Aminophenyl)-1,4-benzenediamine. PubChem. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: N-(4-aminophenyl)aniline. ECHA. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
